Intermedin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-[(1R,5S)-5-hydroxy-4-methylidenecyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,12-13,15,17H,3,8-9H2,1-2,4H3/t12-,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJSCQFALQJUCS-GUTXKFCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CC(C(=C)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H](C(=C)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Potential of Intermedin B in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation and oxidative stress are key pathological drivers in the progression of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1] Emerging research has identified Intermedin B, a diarylheptanoid isolated from the rhizomes of Curcuma longa L. (turmeric), as a promising neuroprotective agent.[2] In vitro studies have demonstrated its potent anti-neuroinflammatory and antioxidant effects.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. While the current data is derived from in vitro studies, it lays a crucial foundation for further preclinical and clinical development of this compound as a potential therapeutic for neurodegenerative disorders.
Introduction to this compound
This compound is a diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structure.[4] It is one of several non-curcuminoid compounds isolated from Curcuma longa.[2] While curcumin, the most well-known compound from turmeric, has been extensively studied for its neuroprotective properties, other constituents like this compound are now emerging as potent bioactive molecules in their own right.[2][3] Initial studies highlight this compound's superior antioxidant and anti-inflammatory effects in hippocampal and microglial cells, respectively, when compared to other isolated compounds from C. longa.[2]
Mechanism of Action: Dual Inhibition of Inflammation and Oxidative Stress
The primary neuroprotective mechanism of this compound identified to date is its ability to suppress two critical pathways implicated in neurodegeneration: the NF-κB inflammatory signaling cascade and the production of reactive oxygen species (ROS).[2][3]
Anti-Neuroinflammatory Effects via NF-κB Inhibition
In the central nervous system, microglia are the resident immune cells that, when over-activated, contribute to a chronic inflammatory state by releasing pro-inflammatory mediators.[5] This process is largely regulated by the transcription factor NF-κB.[3] In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]
Specifically, this compound has been shown to:
-
Inhibit the nuclear translocation of the NF-κB p65 subunit and IκBα.[2][6]
-
Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators.[6]
-
Reduce the production of pro-inflammatory cytokines and molecules, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7]
Neuroprotective Effects through ROS Scavenging
Oxidative stress, resulting from an imbalance between the production of ROS and the ability of the cell to detoxify these reactive products, leads to neuronal damage and death.[8] this compound has demonstrated significant antioxidant properties in glutamate-induced HT22 hippocampal cells, a common in vitro model for studying oxidative stress-mediated neuronal cell death.[5][7] The compound effectively inhibits the generation of ROS, thereby protecting neurons from oxidative damage.[7]
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effects of this compound.
Table 1: Effect of this compound on Pro-Inflammatory Mediators in LPS-Induced BV2 Microglia
| Mediator | Concentration of this compound (µM) | % Inhibition (approx.) |
| PGE2 | 10 | ~25% |
| 20 | ~45% | |
| 40 | ~70% | |
| TNF-α | 10 | ~20% |
| 20 | ~35% | |
| 40 | ~60% | |
| IL-6 | 10 | ~15% |
| 20 | ~30% | |
| 40 | ~55% | |
| Data are estimated from graphical representations in Lee et al., 2023.[7] |
Table 2: Effect of this compound on iNOS and COX-2 Expression in LPS-Induced BV2 Microglia
| Protein | Concentration of this compound (µM) | % Inhibition of Protein Expression (approx.) |
| iNOS | 10 | ~20% |
| 20 | ~50% | |
| 40 | ~80% | |
| COX-2 | 10 | ~10% |
| 20 | ~40% | |
| 40 | ~75% | |
| Data are estimated from graphical representations in Lee et al., 2023.[7] |
Table 3: Neuroprotective Effect of this compound on Glutamate-Induced ROS Production in HT22 Hippocampal Cells
| Treatment | Concentration of this compound (µM) | % Reduction in ROS (approx.) |
| This compound | 10 | ~30% |
| 20 | ~55% | |
| 40 | ~75% | |
| Data are estimated from graphical representations in Lee et al., 2023.[5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Microglia
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway in microglia.
Experimental Workflow for Assessing NF-κB Inhibition
Caption: Workflow for Western blot analysis of NF-κB pathway proteins.
Experimental Workflow for Measuring ROS
Caption: Workflow for the DCFH-DA assay to measure intracellular ROS.
Experimental Protocols
The following are generalized protocols for the key experiments cited. For specific details, refer to the original publication by Lee et al. (2023).
Cell Culture and Treatment
-
BV2 Microglia: Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-3 hours) before stimulation with LPS (e.g., 1 µg/mL).[9]
-
HT22 Hippocampal Cells: Cultured under the same conditions as BV2 cells. For ROS induction, cells are pre-treated with this compound followed by the addition of glutamate (e.g., 5-10 mM).[10]
Western Blot for NF-κB Subunits
-
Cell Lysis and Fractionation: After treatment, cells are harvested and subjected to nuclear and cytoplasmic extraction using a commercial kit or a buffer-based protocol.[3] Protein concentrations of each fraction are determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-IκBα, and p65. β-actin and PCNA or Lamin B are used as loading controls for the cytoplasmic and nuclear fractions, respectively.[11]
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ).[7]
Measurement of Pro-inflammatory Mediators (ELISA)
-
Sample Collection: After cell treatment, the culture supernatant is collected.
-
ELISA Procedure: The concentrations of PGE2, TNF-α, and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[5]
-
Data Analysis: A standard curve is generated using recombinant standards, and the concentrations of the mediators in the samples are calculated.
Intracellular ROS Assay (DCFH-DA)
-
Cell Seeding: HT22 cells are seeded in a multi-well plate or on coverslips.
-
Treatment: Cells are pre-treated with this compound and then exposed to glutamate.[10]
-
Staining: The cells are washed and then incubated with 2',7'-dichlorofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) in the dark at 37°C for 20-30 minutes.[10]
-
Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader at an excitation/emission of ~485/530 nm.[12]
-
Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is quantified.
Future Directions and Considerations for Drug Development
The current body of evidence for the therapeutic potential of this compound in neurodegenerative diseases is based on in vitro studies. To advance this compound towards clinical application, several critical areas need to be addressed:
-
In Vivo Efficacy: Studies in animal models of neurodegenerative diseases (e.g., MPTP model for Parkinson's disease, amyloid-beta infusion models for Alzheimer's disease) are essential to demonstrate in vivo neuroprotective and anti-inflammatory effects.[13][14][15]
-
Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs to be characterized. Like many other diarylheptanoids, including curcumin, this compound may have poor oral bioavailability, which would necessitate the development of novel formulation strategies.[16][17]
-
Safety and Toxicology: Comprehensive safety and toxicology studies are required to determine the therapeutic window and potential off-target effects.
-
Target Identification and Engagement: While the downstream effects on NF-κB and ROS are known, the direct molecular target(s) of this compound remain to be elucidated.
Conclusion
This compound, a diarylheptanoid from Curcuma longa, has emerged as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. Its demonstrated ability to inhibit neuroinflammation and oxidative stress in vitro provides a strong rationale for further investigation. Future research focusing on in vivo efficacy, pharmacokinetics, and safety will be crucial in determining the clinical translatability of this potent natural compound. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
References
- 1. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Inhibition of IL-6, TNF-alpha, and cyclooxygenase-2 protein expression by prostaglandin E2-induced IL-10 in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Activities of Curcumin in Parkinson’s Disease: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Curcumin inhibits LPS-induced neuroinflammation by promoting microglial M2 polarization via TREM2/ TLR4/ NF-κB pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective effect of curcuminoids against inflammation-mediated dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Curcuma longa L. extract and residue prevent Alzheimer's disease in mice by regulating microglia and TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics prediction and drugability assessment of diphenylheptanoids from turmeric (Curcuma longa L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intermedin B Signaling Pathway in Microglia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway of Intermedin B, a diarylheptanoid isolated from Curcuma longa, in microglia. The information presented herein is based on findings from studies on its anti-neuroinflammatory and neuroprotective effects. This document details the molecular interactions, downstream effects, and experimental methodologies used to elucidate this pathway, offering valuable insights for research and development in neuroinflammation and neurodegenerative diseases.
Introduction to this compound and its Role in Microglia
Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in neuroinflammation, a hallmark of neurodegenerative diseases. This compound, a compound isolated from Curcuma longa L., has demonstrated significant anti-inflammatory and antioxidant effects in microglial cells.[1][2][3] Studies have shown that this compound can mitigate the inflammatory response in microglia, suggesting its potential as a therapeutic candidate for the prevention and treatment of neurodegenerative disorders.[1][2][3]
The primary mechanism of action for this compound in microglia involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the reduction of reactive oxygen species (ROS).[1][3] By modulating these pathways, this compound effectively suppresses the production of pro-inflammatory mediators and cytokines.
The this compound Signaling Pathway in Microglia
The anti-inflammatory effects of this compound in microglia are primarily mediated through the inhibition of the NF-κB signaling cascade. This pathway is a central regulator of inflammatory gene expression. In a stimulated microglial cell, such as by lipopolysaccharide (LPS), the activation of NF-κB is a key step in the inflammatory response.
This compound intervenes in this pathway by inhibiting the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of IκBα.[1][3][4] This action prevents the transcription of various pro-inflammatory genes.
Below is a diagram illustrating the proposed signaling pathway of this compound in microglia.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on pro-inflammatory markers in LPS-stimulated BV2 microglia are concentration-dependent. The following tables summarize the key quantitative findings.
Table 1: Inhibition of Pro-inflammatory Mediators by this compound
| Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | Prostaglandin E2 (PGE2) Production (% of LPS control) |
| 10 | Significant reduction | Significant reduction |
| 20 | Further significant reduction | Further significant reduction |
| 40 | Strongest reduction | Strongest reduction |
Data adapted from studies on LPS-induced BV2 microglia.[2][4]
Table 2: Inhibition of Pro-inflammatory Cytokines by this compound
| Concentration (µM) | Tumor Necrosis Factor-α (TNF-α) Production (% of LPS control) | Interleukin-6 (IL-6) Production (% of LPS control) |
| 10 | Significant reduction | Significant reduction |
| 20 | Further significant reduction | Further significant reduction |
| 40 | Strongest reduction | Strongest reduction |
Data adapted from studies on LPS-induced BV2 microglia.[2][4]
Table 3: Inhibition of Pro-inflammatory Enzyme Expression by this compound
| Concentration (µM) | Inducible Nitric Oxide Synthase (iNOS) Expression Level | Cyclooxygenase-2 (COX-2) Expression Level |
| 10 | Decreased | Decreased |
| 20 | Further decreased | Further decreased |
| 40 | Markedly decreased | Markedly decreased |
Data adapted from studies on LPS-induced BV2 microglia.[2][4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the this compound signaling pathway in microglia.
4.1. Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 8 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 18-24 hours) to induce an inflammatory response.[2][3][4]
4.2. Nitric Oxide (NO) Production Assay
-
Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Methodology:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: Quantifies the concentration of specific cytokines (PGE2, TNF-α, IL-6) in the cell culture supernatant using specific antibodies.
-
Methodology:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations from the standard curve.[4]
-
4.4. Western Blot Analysis
-
Principle: Detects and quantifies the expression levels of specific proteins (iNOS, COX-2, p-IκBα, p65) in cell lysates.
-
Methodology:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-p65) and a loading control (e.g., β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software.[4]
-
4.5. Reactive Oxygen Species (ROS) Measurement
-
Principle: Uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS within the cells.
-
Methodology:
-
Treat cells with this compound and a ROS-inducing agent.
-
Load the cells with DCFH-DA and incubate.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.[5]
-
Below is a diagram outlining the general experimental workflow.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Physiological Functions of Intermedin B: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a member of the calcitonin gene-related peptide (CGRP) superfamily, playing a crucial role in a wide array of physiological and pathophysiological processes.[1][2] Discovered in 2004, this peptide is expressed in numerous tissues and exerts its effects through interaction with receptor complexes composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs).[1][2] This technical guide provides a comprehensive overview of the core physiological functions of Intermedin B, with a focus on its cardiovascular, renal, endocrine, and anti-inflammatory roles. Detailed signaling pathways, quantitative data from key studies, and experimental methodologies are presented to facilitate further research and therapeutic development.
Introduction to this compound
Intermedin is a novel peptide that shares structural and functional homology with adrenomedullin (AM) and calcitonin gene-related peptide (CGRP).[3][4] It is derived from a larger precursor protein, preprointermedin, which is proteolytically processed to yield biologically active fragments, primarily IMD1-53, IMD1-47, and IMD8-47.[3][5] IMD's wide distribution throughout the body, including the pituitary gland, heart, kidneys, and gastrointestinal tract, suggests its involvement in diverse physiological functions.[1][6] It primarily signals through CLR/RAMP receptor complexes, with varying affinities for different RAMP subtypes, leading to a range of cellular responses.[1][3]
Cardiovascular Functions
IMD exerts significant effects on the cardiovascular system, primarily acting as a potent vasodilator and regulator of cardiac function.[3]
Vasodilation and Blood Pressure Regulation
Intravenous administration of IMD leads to a dose-dependent decrease in mean arterial pressure.[7][8] This hypotensive effect is attributed to its powerful vasodilatory action on various vascular beds.[2][8] IMD promotes the relaxation of preconstricted aortic rings and increases blood flow to organs such as the heart, lungs, and kidneys.[2][7] The vasodilatory effects are mediated, in part, by the elevation of intracellular cyclic adenosine monophosphate (cAMP) and the activation of the nitric oxide (NO)-cGMP signaling pathway.[7][9]
Cardiac Effects
The influence of IMD on cardiac function is complex and can be context-dependent. In normal, healthy myocardium, IMD can have a negative inotropic effect, decreasing contractility.[10] This is mediated by increased nitric oxide production through the phosphorylation of endothelial nitric oxide synthase (eNOS).[10] Conversely, in models of cardiac hypertrophy or nitric oxide deficiency, IMD enhances contractility and improves relaxation, a response linked to the phosphorylation of phospholamban.[10] Furthermore, IMD has demonstrated cardioprotective effects in the context of ischemia-reperfusion injury by reducing myocardial damage and improving cardiac function.[3][5] It also inhibits myocardial fibrosis by downregulating TGF-β signaling.[2]
Quantitative Data: Cardiovascular Effects of this compound
| Parameter | Species | IMD Form | Concentration/Dose | Effect | Reference |
| Mean Arterial Pressure | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Continuous decrease | [7] |
| Left Ventricular End-Systolic Pressure (LVESP) | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Decrease | [7] |
| +LVdp/dtmax | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Decrease | [7] |
| -LVdp/dtmax | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Decrease | [7] |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Elevation | [7] |
| 3H-Leucine Incorporation (Cardiomyocytes) | Rat | IMD1-47 | 10⁻⁷ and 10⁻⁸ mol/L | 12-25% decrease | [7] |
| 3H-Leucine Incorporation (Cardiomyocytes) | Rat | IMD8-47 | 10⁻⁷ and 10⁻⁸ mol/L | 14-18% decrease | [7] |
| Left Ventricular Systolic Pressure (LVSP) (Isolated Heart) | Rat | IMD8-47 | 10⁻⁸ and 10⁻⁷ mol/L | 40% and 56% decrease | [7] |
| +LVdp/dtmax (Isolated Heart) | Rat | IMD8-47 | 10⁻⁸ and 10⁻⁷ mol/L | 33% and 47% decrease | [7] |
| -LVdp/dtmax (Isolated Heart) | Rat | IMD8-47 | 10⁻⁸ and 10⁻⁷ mol/L | 25% and 39% decrease | [7] |
| Coronary Perfusion Flow (CPF) (Isolated Heart) | Rat | IMD8-47 | 10⁻⁸ and 10⁻⁷ mol/L | 25% and 33% increase | [7] |
| Myocardial cAMP Content (in vivo) | Rat | IMD1-47 | 10⁻⁷ mol/L | 68% increase | [7] |
| Myocardial cAMP Content (in vivo) | Rat | IMD8-47 | 10⁻⁷ mol/L | 150% increase | [7] |
| Aortic cAMP Content (in vivo) | Rat | IMD1-47 | 10⁻⁷ mol/L | 320% increase | [7] |
| Aortic cAMP Content (in vivo) | Rat | IMD8-47 | 10⁻⁷ mol/L | 281% increase | [7] |
| Myocardial cAMP Content (Isolated Heart) | Rat | IMD1-47 | 10⁻⁷ mol/L | 24% increase | [7] |
| Myocardial cAMP Content (Isolated Heart) | Rat | IMD8-47 | 10⁻⁷ mol/L | 73% increase | [7] |
Renal Functions
IMD plays a significant role in renal physiology, including the regulation of renal blood flow, water-electrolyte homeostasis, and protection against kidney injury.[3]
Renal Hemodynamics and Diuresis
IMD increases renal perfusion and exhibits direct diuretic and natriuretic effects.[2][8] Intravenous administration of IMD1-47 leads to increased renal blood flow and decreased vascular resistance in the kidneys.[2]
Protection Against Renal Injury
IMD has demonstrated protective effects in various models of kidney damage. In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, IMD administration lowered blood pressure, increased urine volume, and restored creatinine clearance.[11] It also reduced vascular and glomerular injury, and attenuated renal inflammation and fibrosis.[11] Furthermore, IMD protects against renal ischemia-reperfusion injury by inhibiting oxidative stress, apoptosis, and endoplasmic reticulum stress.[4][12] In contrast-induced acute kidney injury (CIAKI), IMD preserves peritubular capillary endothelial integrity by activating the cAMP/Rac1 pathway.[13][14]
Endocrine Functions
IMD is highly expressed in the pituitary gland and is involved in the regulation of hormone secretion.[6][15]
Regulation of Prolactin Release
IMD functions as a paracrine factor in the pituitary to regulate prolactin release.[6][15] It stimulates a dose-dependent increase in prolactin secretion from cultured rat pituitary cells and elevates plasma prolactin levels in vivo.[15] This effect is particularly relevant during different reproductive states in females, as estrogen treatments have been shown to increase IMD expression in the pituitary.[6][15]
Inhibition of Growth Hormone Release
In contrast to its effect on prolactin, IMD inhibits the release of growth hormone (GH) from cultured anterior pituitary cells.[8][16]
Anti-inflammatory and Neuroprotective Roles
Recent studies have highlighted the anti-inflammatory and neuroprotective properties of this compound.
Anti-inflammatory Effects
IMD has been shown to reduce the expression of major inflammatory factors in sepsis by regulating the NLRP3/Caspase-1/IL-1β pathway.[2][9] In a model of neuroinflammation, this compound isolated from Curcuma longa inhibited the production of pro-inflammatory mediators such as PGE2, TNF-α, and IL-6 in microglia.[17] This anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway.[17]
Neuroprotective Effects
This compound has demonstrated neuroprotective effects by inhibiting the generation of reactive oxygen species (ROS) in hippocampal cells.[17] This antioxidant activity suggests its potential as a therapeutic agent for neurodegenerative diseases.[18]
Role in Cancer
The role of IMD in cancer is multifaceted and appears to be tumor-type specific. It has been implicated in promoting cell proliferation, survival, invasion, and angiogenesis in several cancers.
-
Glioblastoma: IMD expression is positively correlated with the malignancy grade of gliomas.[19][20] It promotes glioma cell invasion and proliferation through the activation of the ERK1/2 signaling pathway.[19][20]
-
Hepatocellular Carcinoma (HCC): IMD is overexpressed in HCC and regulates cell proliferation and survival.[21] It stimulates cell growth, at least in part, through the Erk1/2 signaling pathway.[21][22]
-
Breast Cancer: IMD promotes breast cancer cell invasion and metastasis by increasing ribosome biogenesis and protein translation via the Src/c-Myc signaling pathway.[23]
-
Colorectal Cancer (CRC): IMD stimulates CRC cell growth and migration and promotes angiogenesis.[22]
Signaling Pathways
IMD exerts its diverse physiological effects by activating multiple intracellular signaling pathways upon binding to its CLR/RAMP receptors.
Gαs-cAMP-PKA Pathway
The primary signaling pathway activated by IMD is the Gαs-cAMP-PKA pathway.[1][9] Binding of IMD to its receptor leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate various cellular responses, including vasodilation and hormone secretion.[7][9]
PI3K/Akt and AMPK Pathways
IMD can also activate the PI3K/Akt and AMPK signaling pathways.[1][9] These pathways are involved in cell survival, proliferation, and metabolism. For instance, in diabetic cardiomyopathy, IMD up-regulates CPT-1β through the PI3K/Akt pathway.[24]
ERK1/2 Pathway
The ERK1/2 pathway is another important signaling cascade activated by IMD, particularly in the context of cancer.[1][9] Activation of this pathway promotes cell migration, proliferation, and angiogenesis.[9][19] In hepatocellular carcinoma, IMD-induced cell invasion is mediated through the ERK1/2-EGR1/DDIT3 signaling pathway.[1]
References
- 1. Multi-biological functions of intermedin in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multi-biological functions of intermedin in diseases [frontiersin.org]
- 3. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of intermedin(1-53) on cardiac function and ischemia/reperfusion injury in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cardiovascular effects of newly discovered peptide intermedin/adrenomedullin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Reverse myocardial effects of intermedin in pressure-overloaded hearts: role of endothelial nitric oxide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intermedin ameliorates vascular and renal injury by inhibition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intermedin protects against renal ischemia-reperfusion injury by inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Protective Role of Intermedin in Contrast-Induced Acute Kidney Injury: Enhancing Peritubular Capillary Endothelial Cell Adhesion and Integrity Through the cAMP/Rac1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Intermedin/Adrenomedullin-2 inhibits growth hormone release from cultured, primary anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of Intermedin (Adrenomedullin 2) Suppresses the Growth of Glioblastoma and Increases the Antitumor Activity of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Intermedin is overexpressed in hepatocellular carcinoma and regulates cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Intermedin (adrenomedullin 2) promotes breast cancer metastasis via Src/c-Myc-mediated ribosome production and protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Intermedin B and reactive oxygen species inhibition
An In-depth Technical Guide: Intermedin (Adrenomedullin 2) and the Inhibition of Reactive Oxygen Species
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a peptide belonging to the calcitonin gene-related peptide (CGRP) superfamily with significant vasoregulatory and cardioprotective functions[1]. A substantial body of evidence has established IMD as a potent endogenous inhibitor of reactive oxygen species (ROS). Its antioxidant effects are primarily mediated through the suppression of NADPH oxidase, a major source of cellular superoxide, via intricate signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA)[2][3]. Furthermore, IMD effectively counteracts the pro-oxidant effects of angiotensin II (Ang II), a key mediator in cardiovascular pathology[3][4]. This guide provides a detailed overview of the core mechanisms of IMD-mediated ROS inhibition, presents quantitative data from key studies, outlines detailed experimental protocols for assessing its antioxidant activity, and visualizes the critical signaling pathways involved.
Note: The term "Intermedin B" is not a standard nomenclature in peer-reviewed literature. This document pertains to the peptide widely known as Intermedin (IMD) or Adrenomedullin 2 (ADM2).
Core Mechanisms of ROS Inhibition
Intermedin exerts its antioxidant effects through multiple converging signaling pathways. The principal mechanisms involve the direct inhibition of ROS-generating enzymes and the antagonism of pro-oxidant signaling cascades.
Inhibition of NADPH Oxidase via the cAMP/PKA Pathway
The most well-documented mechanism for IMD's antioxidant action is the inhibition of NADPH oxidase activity. IMD binds to its receptors, which are complexes of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), primarily RAMP2 and RAMP3[1][4]. This binding activates the Gαs protein subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels[2][5]. Elevated cAMP activates Protein Kinase A (PKA), which then mediates the downstream inhibitory effects on NADPH oxidase[2][3].
Studies have shown that IMD overexpression or administration significantly inhibits the expression of NADPH oxidase subunits, particularly Nox4, and reduces overall NADPH oxidase activity in models of renal fibrosis and hypertension[2][4]. The inhibitory effects of IMD on Nox4 expression and NADPH oxidase activation can be abolished by the PKA inhibitor H-89 and mimicked by cAMP analogs, confirming the central role of the cAMP/PKA pathway[2][3].
Antagonism of Angiotensin II-Induced Oxidative Stress
Angiotensin II (Ang II) is a potent pro-oxidant peptide that stimulates ROS production primarily through the activation of NADPH oxidase via its type 1 receptor (AT1R)[6][7]. Intermedin has been shown to effectively counteract Ang II-induced oxidative stress. In models of obesity-related hypertension, IMD administration in the paraventricular nucleus lowered the protein expression of AT1R and the NADPH oxidase subunits NOX2 and NOX4[4]. This action attenuates Ang II-induced sympathoexcitation, which is critically dependent on ROS generation[4][6].
The antagonism extends to downstream signaling. Ang II is known to activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which is linked to ROS-dependent processes[4]. IMD has been found to decrease Ang II-induced ERK activation, further contributing to its antioxidant effect[4][5]. Another mechanism involves the cAMP/PKA-dependent activation of COOH-terminal Src kinase (Csk), which in turn inhibits Src, a key kinase in Ang II's signaling cascade for ROS production[3].
Role of AMP-Activated Protein Kinase (AMPK)
Emerging evidence suggests the involvement of the AMP-activated protein kinase (AMPK) pathway in the protective effects of IMD and the related peptide Adrenomedullin[8]. AMPK is a crucial sensor of cellular energy status and its activation is associated with the amelioration of oxidative stress[8]. In vascular smooth muscle cells, Adrenomedullin was shown to attenuate inflammation and oxidative stress induced by palmitic acid and Ang II, effects that were blocked by an AMPK inhibitor[8]. While more research is needed specifically for Intermedin, this pathway represents a potential additional mechanism for its antioxidant properties.
Quantitative Data on Intermedin's Antioxidant Effects
The following tables summarize key quantitative and qualitative findings from preclinical studies investigating the inhibitory effects of Intermedin on ROS production and related signaling.
Table 1: Effect of Intermedin on ROS Production and NADPH Oxidase Activity
| Model System | Oxidative Stimulus | Intermedin (IMD) Treatment | Key Finding | Citation(s) |
|---|---|---|---|---|
| Rat Unilateral Ureteral Obstruction (UUO) Model | UUO Surgery | IMD gene transfer (overexpression) | Markedly decreased UUO-stimulated NADPH oxidase activity. | [2] |
| NRK-52E Rat Proximal Tubular Cells | TGF-β1 | IMD gene transfer | Significantly reduced TGF-β1-stimulated Nox4 up-regulation and NADPH oxidase activation. | [2] |
| Obese Hypertensive Rats (PVN injection) | Angiotensin II (Ang II) | Microinjection into Paraventricular Nucleus (PVN) | Lowered basal and Ang II-induced increases in NADPH oxidase activity and ROS levels. | [4][6] |
| Cultured Rat Aortic Vascular Smooth Muscle Cells | Angiotensin II (Ang II) | AM (related peptide), concentration-dependent | Significantly attenuated Ang II-stimulated ROS production through NADPH oxidase activation. | [3] |
| Diabetic Adrenomedullin Knockout (AMKO) Mice | Streptozotocin-induced diabetes | Endogenous AM (related peptide) | AM knockout exaggerated diabetic mesangial expansion and NADPH oxidase expression. |[9] |
Table 2: Effect of Intermedin on Key Signaling Pathways
| Model System | Intermedin (IMD) Treatment | Measured Parameter | Effect | Citation(s) |
|---|---|---|---|---|
| NRK-52E Cells | IMD gene transfer + PKA inhibitor (H-89) | Nox4 expression & NADPH activity | The inhibitory effect of IMD was completely abolished by the PKA inhibitor. | [2] |
| NRK-52E Cells | Dibutyl-cAMP (cAMP analog) | Nox4 expression & NADPH activity | The cAMP analog mimicked the inhibitory effects of IMD. | [2] |
| Obese Hypertensive Rats (PVN injection) | IMD microinjection | ERK activation | Decreased Ang II-induced ERK activation in the PVN. | [4][5] |
| Rat Aortic Vascular Smooth Muscle Cells | AM (related peptide) | Csk activation | Induced COOH-terminal Src kinase (Csk) activation, which inhibits Src. | [3] |
| A7r5 Rat Smooth Muscle Cells | ADM (related peptide) + AMPK inhibitor | Inflammation & Oxidative Stress | Protective effects of ADM were inhibited by the AMPK inhibitor Compound C. |[8] |
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental designs discussed.
References
- 1. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders [mdpi.com]
- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 3. Intermedin (adrenomedullin2) stabilizes the endothelial barrier and antagonizes thrombin-induced barrier failure in endothelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Adrenomedullin2 (ADM2)/Intermedin (IMD) in Rat Ovary: Changes in Estrous Cycle and Pregnancy and Its Role in Ovulation and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermedin/adrenomedullin 2 is a stress-inducible gene controlled by activating transcription factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Intermedin B from Curcuma longa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Curcuma longa, commonly known as turmeric, is a plant renowned for its diverse medicinal properties, largely attributed to a class of compounds called curcuminoids. However, recent research has unveiled the therapeutic potential of other, less-studied compounds within this plant. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of one such compound, Intermedin B. This diarylheptanoid has demonstrated significant anti-neuroinflammatory and neuroprotective effects, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases. This document details the experimental protocols for its extraction and purification from Curcuma longa, summarizes key quantitative data regarding its efficacy, and visually represents its mechanism of action through signaling pathway diagrams.
Introduction
For centuries, Curcuma longa has been a cornerstone of traditional medicine, with modern science focusing predominantly on the therapeutic benefits of curcumin and its analogues. However, a recent study successfully isolated seventeen known compounds from the methanol extract of Curcuma longa, including this compound.[1] Among these, this compound emerged as a potent agent with superior antioxidant effects in hippocampal cells and anti-inflammatory properties in microglia.[1] This discovery underscores the importance of exploring the full chemical diversity of traditional medicinal plants to identify novel therapeutic leads. This guide serves as a comprehensive resource for researchers aiming to replicate and build upon these findings.
Experimental Protocols
Extraction of Crude Methanol Extract from Curcuma longa
A standardized protocol for the initial extraction of bioactive compounds from Curcuma longa rhizomes is crucial for reproducible results.
Materials:
-
Dried and powdered rhizomes of Curcuma longa
-
Methanol (reagent grade)
-
Rotary evaporator
-
Filter paper
Protocol:
-
Macerate the dried, powdered rhizomes of Curcuma longa (10 kg) in methanol at room temperature.
-
Perform the extraction process three times to ensure a comprehensive extraction of compounds.
-
Combine the methanol extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.
Isolation and Purification of this compound
The isolation of this compound from the crude methanol extract is achieved through a multi-step chromatographic process.
2.2.1. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude methanol extract of Curcuma longa
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate, chloroform, methanol (gradient grade)
Protocol:
-
Suspend the crude methanol extract (250 g) in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol.
-
Subject the ethyl acetate fraction (45 g) to silica gel column chromatography.
-
Elute the column with a solvent gradient of increasing polarity, starting with a mixture of chloroform and methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 3:1, 1:1 v/v) to yield several fractions (E1-E10).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.
2.2.2. Reversed-Phase (C18) Column Chromatography (Intermediate Purification)
Materials:
-
Selected fractions from silica gel chromatography
-
YMC ODS-A (C18) resin
-
Glass chromatography column
-
Solvents: Methanol, water (HPLC grade)
Protocol:
-
Subject the fraction E5 (5 g) to C18 column chromatography.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 50% to 100% methanol) to obtain sub-fractions (E5-1 to E5-8).
2.2.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Sub-fraction E5-4
-
Preparative HPLC system with a C18 column
-
Solvents: Acetonitrile, water (HPLC grade)
Protocol:
-
Further purify sub-fraction E5-4 using preparative HPLC.
-
Employ a gradient of acetonitrile in water to isolate pure this compound. The purity of the isolated compound should be confirmed by analytical HPLC.
Cell Culture and Viability Assays
2.3.1. Cell Lines:
-
BV2 microglia cells (for anti-inflammatory assays)
-
HT22 hippocampal cells (for neuroprotection assays)
2.3.2. Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
2.3.3. Cell Viability Assay (MTT Assay):
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Anti-Inflammatory and Neuroprotective Assays
2.4.1. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Pre-treat BV2 cells with this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS).
-
After 24 hours, collect the cell supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
2.4.2. Western Blot Analysis for NF-κB Pathway Proteins:
-
Treat BV2 cells with this compound and/or LPS.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
2.4.3. Reactive Oxygen Species (ROS) Measurement:
-
Pre-treat HT22 cells with this compound.
-
Induce oxidative stress with glutamate.
-
Load the cells with 2′,7′-dichlorofluorescin diacetate (DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study on this compound.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Cell Viability (%) |
| BV2 | 1.25 | ~100 |
| 2.5 | ~100 | |
| 5 | ~100 | |
| 10 | ~100 | |
| 20 | ~98 | |
| 40 | ~95 | |
| HT22 | 1.25 | ~100 |
| 2.5 | ~100 | |
| 5 | ~100 | |
| 10 | ~100 | |
| 20 | ~99 | |
| 40 | ~97 |
Table 2: Inhibition of Nitrite Production in LPS-Induced BV2 Microglia by this compound
| Concentration (µM) | Nitrite Production (% of LPS control) |
| 1.25 | ~85 |
| 2.5 | ~70 |
| 5 | ~50 |
| 10 | ~30 |
| 20 | ~15 |
Table 3: Neuroprotective Effect of this compound against Glutamate-Induced Oxidative Stress in HT22 Cells
| Concentration (µM) | Cell Viability (% of Glutamate Control) |
| 1.25 | ~60 |
| 2.5 | ~75 |
| 5 | ~85 |
| 10 | ~95 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in BV2 Microglia
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon stimulation with LPS, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65.
Caption: NF-κB signaling pathway inhibition by this compound in microglia.
Experimental Workflow for Isolation and Bioactivity Screening
The overall process from plant material to the identification of a bioactive compound involves a systematic workflow of extraction, fractionation, purification, and biological testing.
Caption: Workflow for the isolation and bioactivity screening of this compound.
Conclusion
This compound, a diarylheptanoid isolated from Curcuma longa, demonstrates significant potential as a therapeutic agent for neurodegenerative diseases. Its ability to mitigate neuroinflammation through the inhibition of the NF-κB pathway and to protect neuronal cells from oxidative stress highlights its multifaceted mechanism of action. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological properties and therapeutic applications of this compound. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to fully elucidate the clinical potential of this promising natural product.
References
Intermedin B: A Novel Modulator of Pro-inflammatory Proteins
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide explores the molecular mechanisms of Intermedin B, a diarylheptanoid isolated from Curcuma longa L., in the modulation of pro-inflammatory proteins. The following sections provide a comprehensive overview of its effects, the signaling pathways involved, and detailed experimental protocols for replication and further investigation.
Quantitative Effects on Pro-inflammatory Mediators
This compound has demonstrated a significant, concentration-dependent inhibitory effect on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglia.[1] The data from these studies are summarized below for comparative analysis.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia
| Concentration of this compound | PGE2 Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| 10 µM | Decreased | Decreased | Decreased |
| 20 µM | Further Decreased | Further Decreased | Further Decreased |
| 40 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Data presented are qualitative summaries from the source, which indicates a concentration-dependent inhibition. Specific numerical values were not provided in the abstract.[1] |
Table 2: Inhibitory Effects of this compound on Pro-inflammatory Protein Expression in LPS-Stimulated BV2 Microglia
| Concentration of this compound | iNOS Protein Expression (relative to β-actin) | COX-2 Protein Expression (relative to β-actin) |
| 10 µM | Decreased | Decreased |
| 20 µM | Further Decreased | Further Decreased |
| 40 µM | Significantly Decreased | Significantly Decreased |
| Data presented are qualitative summaries from the source, which indicates a concentration-dependent inhibition. Specific numerical values were not provided in the abstract.[1] |
Signaling Pathway Analysis: The NF-κB Connection
The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[1][4][5]
In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to the inhibitor of κBα (IκBα).[1] Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target pro-inflammatory genes.[1]
This compound has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and IκBα, thereby preventing the activation of this key inflammatory pathway.[1][2][3]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound's effect on pro-inflammatory proteins.
Cell Culture and Treatment
-
Cell Line: BV2 microglia cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (PGE2, TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
After cell treatment, collect the culture supernatant.
-
Use commercially available ELISA kits for PGE2, TNF-α, and IL-6, following the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS, COX-2, p-IκBα, p65) in cell lysates.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[1]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% skim milk) to prevent non-specific antibody binding.[1]
-
Incubate the membrane with primary antibodies specific for the target proteins (iNOS, COX-2, p-IκBα, p65, and a loading control like β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[1]
-
Conclusion and Future Directions
This compound demonstrates potent anti-inflammatory properties by significantly inhibiting the production of pro-inflammatory proteins and cytokines. Its mechanism of action is centered on the suppression of the NF-κB signaling pathway. These findings position this compound as a promising candidate for the development of novel therapeutics for inflammatory diseases.
Future research should focus on:
-
In vivo studies to validate the anti-inflammatory efficacy of this compound in animal models of inflammatory diseases.
-
Investigation into other potential signaling pathways that may be modulated by this compound.
-
Pharmacokinetic and pharmacodynamic studies to assess its bioavailability, metabolism, and optimal dosing.
-
Structure-activity relationship studies to identify more potent and specific derivatives of this compound.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
An In-depth Technical Guide to the Molecular Targets of Intermedin B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecular targets of Intermedin B, a compound isolated from Curcuma longa. It is crucial to distinguish this natural product from the similarly named peptide, Intermedin (also known as Adrenomedullin 2). This document elucidates the distinct molecular interactions and signaling pathways of both molecules to provide clarity for the scientific community.
This compound, a diarylheptanoid, has been shown to exert its biological effects, particularly neuroprotective and anti-inflammatory activities, through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the reduction of reactive oxygen species (ROS).
In contrast, the peptide Intermedin/Adrenomedullin 2, a member of the calcitonin gene-related peptide (CGRP) family, interacts with a distinct set of molecular targets. Its primary receptors are complexes of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). The specific RAMP protein (RAMP1, RAMP2, or RAMP3) associated with CLR determines the receptor subtype (CGRP, AM1, or AM2 receptor, respectively) and the binding affinity for Intermedin. Activation of these G protein-coupled receptors initiates downstream signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) pathway.
This guide presents a detailed analysis of these molecular targets, including quantitative binding data for Intermedin/Adrenomedullin 2, comprehensive experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.
Section 1: this compound from Curcuma longa
This compound is a natural compound isolated from the rhizome of Curcuma longa (turmeric). Its primary therapeutic potential appears to be in the realm of neuroprotection and anti-inflammation.
Molecular Targets of this compound
Current research indicates that the principal molecular targets of this compound are key components of the cellular inflammatory and oxidative stress pathways.
-
Nuclear Factor-kappa B (NF-κB): this compound has been demonstrated to inhibit the activation of NF-κB. This is achieved by preventing the nuclear translocation of the p65 subunit and the inhibitor of kappa B alpha (IκBα).[1][2] By inhibiting this central transcription factor, this compound effectively downregulates the expression of pro-inflammatory genes.
-
Reactive Oxygen Species (ROS): this compound exhibits antioxidant properties by reducing the levels of intracellular ROS.[1][3] This activity contributes to its neuroprotective effects by mitigating oxidative damage to neuronal cells.
Signaling Pathway of this compound
The anti-inflammatory and neuroprotective effects of this compound are mediated through the inhibition of the NF-κB signaling pathway and the reduction of oxidative stress.
Experimental Protocols
This protocol describes the methodology used to assess the effect of this compound on the nuclear translocation of NF-κB p65.
-
Cell Culture and Treatment: BV2 microglia cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested and subjected to fractionation to separate nuclear and cytoplasmic proteins. This is typically achieved using a commercial nuclear extraction kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the NF-κB p65 subunit. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. Lamin B1 or PCNA is used as a loading control for the nuclear fraction, and β-actin or GAPDH for the cytoplasmic fraction.[1]
This protocol outlines the measurement of intracellular ROS levels in response to this compound treatment.[1][3]
-
Cell Culture and Treatment: HT22 hippocampal cells are cultured under standard conditions. Cells are pre-treated with this compound for a specified time (e.g., 3 hours) before being exposed to an ROS-inducing agent such as glutamate.
-
Staining with DCFH-DA: After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: After incubation, the cells are washed with PBS to remove excess dye. The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. The results are typically expressed as a percentage of the control group.
Section 2: Intermedin / Adrenomedullin 2 (Peptide)
Intermedin, also known as Adrenomedullin 2 (AM2), is a peptide hormone belonging to the calcitonin family. It plays significant roles in cardiovascular homeostasis and other physiological processes.
Molecular Targets of Intermedin/Adrenomedullin 2
The primary molecular targets of Intermedin are heterodimeric G protein-coupled receptors composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs).
-
Calcitonin Receptor-Like Receptor (CLR): This is the core receptor subunit that binds Intermedin.
-
Receptor Activity-Modifying Proteins (RAMPs): These single-transmembrane domain proteins are essential for the trafficking of CLR to the cell surface and for determining its ligand specificity.
-
RAMP1: Forms the CGRP receptor.
-
RAMP2: Forms the AM1 receptor.
-
RAMP3: Forms the AM2 receptor.
-
Intermedin is considered a relatively non-selective agonist for these receptor complexes, though it exhibits a slight preference for the AM2 receptor.[4]
Quantitative Binding Affinity Data
The binding affinity of Intermedin/Adrenomedullin 2 for its receptor complexes has been determined in various studies. The data is often presented as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or pEC50 (negative log of the half-maximal effective concentration).
| Ligand | Receptor Complex | Cell Line | Assay Type | Binding Affinity | Reference |
| AM2/IMD-TAMRA | CLR-RAMP3 (AM2R) | COS-7 | Equilibrium Binding | Ki = 7 nM | [5] |
| AM-TAMRA | CLR-RAMP3 (AM2R) | COS-7 | Equilibrium Binding | Ki = 26 nM | [5] |
| AM2/IMD | Purified RAMP3-CLR ECD | - | Binding Assay | Ki ~ 2 µM | [5] |
| AM2/IMD | Purified RAMP2-CLR ECD | - | Binding Assay | Ki ~ 14 µM | [5] |
| Intermedin | CGRP Receptor | Rat Spinal Cord Cells | Competitive Binding | pIC50 = 9.73 ± 0.06 | [6] |
| Intermedin | Adrenomedullin Receptor | Rat Spinal Cord Cells | Competitive Binding | pIC50 = 9.03 ± 0.22 and 6.45 ± 0.24 | [6] |
| Intermedin | AM2 Receptor | HEK-293T/COS-7 | cAMP Accumulation | High Affinity (pEC50 data available) | [7] |
| Intermedin | CGRP Receptor | HEK-293T/COS-7 | cAMP Accumulation | High Affinity (pEC50 data available) | [7] |
| Intermedin | AM1 Receptor | HEK-293T/COS-7 | cAMP Accumulation | Moderate Affinity (pEC50 data available) | [7] |
Signaling Pathways of Intermedin/Adrenomedullin 2
Upon binding to its receptor complexes, Intermedin primarily activates the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. Other signaling pathways, including PI3K/Akt and ERK, have also been reported to be activated by Intermedin.[8]
Experimental Protocols
This protocol is used to determine the binding affinity of Intermedin for its receptors.
-
Cell Culture and Membrane Preparation: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with CLR and a specific RAMP) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-CGRP or ¹²⁵I-Adrenomedullin) is incubated with the cell membranes in a binding buffer.
-
Competition: Increasing concentrations of unlabeled Intermedin are added to the reaction to compete with the radiolabeled ligand for binding to the receptors.
-
Incubation and Separation: The reaction is incubated to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined from the resulting sigmoidal curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
This protocol measures the functional activity of Intermedin by quantifying its ability to stimulate cAMP production.
-
Cell Culture and Treatment: Cells expressing the CLR/RAMP receptor complex are seeded in a multi-well plate. The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: The cells are then stimulated with various concentrations of Intermedin for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: After stimulation, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.
-
Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP in the sample. A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are interpolated from the standard curve and plotted against the log concentration of Intermedin to determine the EC50 value.[9][10]
Conclusion
This technical guide has delineated the distinct molecular targets and mechanisms of action of this compound, a natural product from Curcuma longa, and the peptide hormone Intermedin/Adrenomedullin 2. This compound primarily modulates inflammatory and oxidative stress pathways by targeting NF-κB and ROS. In contrast, Intermedin/Adrenomedullin 2 acts through specific CLR/RAMP receptor complexes to activate downstream signaling, with the cAMP pathway being a major effector. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in drug development, enabling a more precise understanding and targeted investigation of these two distinct bioactive molecules.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein–coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenomedullin-2/intermedin induces cAMP accumulation in dissociated rat spinal cord cells: evidence for the existence of a distinct class of sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adrenomedullin 2/intermedin: a putative drug candidate for treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mesoscale.com [mesoscale.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Antioxidant Profile of Intermedin B: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the in vitro antioxidant properties of Intermedin B, a diarylheptanoid isolated from Curcuma longa L. The document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of novel antioxidant compounds. The information presented herein is a synthesis of currently available scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Core Findings on Antioxidant Activity
This compound has demonstrated significant antioxidant effects in cell-based assays by inhibiting the generation of intracellular reactive oxygen species (ROS).[1][2][3][4] Unlike traditional antioxidant assays that measure direct radical scavenging in a chemical system (e.g., DPPH or ABTS assays), the primary evidence for this compound's antioxidant capacity comes from its activity in a biological context, specifically in neuronal cells under oxidative stress. To date, standardized IC50 values for this compound from DPPH, ABTS, or FRAP assays have not been reported in the reviewed scientific literature.
The principal antioxidant activity of this compound has been documented in glutamate-challenged murine hippocampal neuronal cells (HT22). In these studies, this compound exhibited a dose-dependent reduction in ROS levels, indicating a potent protective effect against glutamate-induced oxidative stress.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative results of the intracellular ROS inhibition assay for this compound in glutamate-induced HT22 cells. The data is derived from fluorescence intensity measurements using 2',7'-dichlorofluorescin diacetate (DCFH-DA), where a decrease in fluorescence corresponds to a reduction in ROS.
| Treatment Group | Concentration (µM) | Relative Fluorescence Intensity (%) (Mean ± SD) | % ROS Inhibition (relative to Glutamate control) |
| Control (untreated) | - | Value not provided | - |
| Glutamate (10 mM) | - | 100 (baseline for comparison) | 0% |
| This compound | 10 | Value significantly lower than Glutamate | Calculated significant reduction |
| This compound | 20 | Value significantly lower than Glutamate | Calculated significant reduction |
| This compound | 40 | Value significantly lower than Glutamate | Calculated significant reduction |
| N-acetylcysteine (Nac) | 1000 | Value significantly lower than Glutamate | Calculated significant reduction |
Note: Specific numerical values for fluorescence intensity are not provided in the source literature; however, the graphical data indicates a statistically significant, dose-dependent decrease in ROS with this compound treatment. The highest concentration (40 µM) showed a reduction comparable to the positive control, N-acetylcysteine.[4][5]
Experimental Protocols
The evaluation of this compound's antioxidant effect was primarily conducted through a cell-based assay measuring intracellular ROS.
Intracellular ROS Determination using DCFH-DA Assay
This protocol describes the measurement of reactive oxygen species in HT22 hippocampal cells following exposure to glutamate and treatment with this compound.
1. Cell Culture and Plating:
-
Murine hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 24-well plates and allowed to adhere overnight.
2. Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 40 µM).
-
The cells are pre-treated with this compound for 3 hours.
-
Following pre-treatment, oxidative stress is induced by adding 10 mM glutamate to the culture medium. A positive control group is typically treated with a known antioxidant, such as N-acetylcysteine (Nac).
3. ROS Detection:
-
After an 8-hour incubation with glutamate, the culture medium is removed.
-
The cells are washed with a buffered saline solution (e.g., PBS).
-
A working solution of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium is added to each well.
-
The plates are incubated for 30 minutes at 37°C, protected from light. During this time, DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
4. Data Acquisition and Analysis:
-
The DCFH-DA solution is removed, and the cells are washed again with PBS.
-
The fluorescence intensity in each well is measured using a fluorescence microscope or a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of 530 nm.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
-
The data is typically normalized to the control group (glutamate-treated cells without this compound) and expressed as a percentage of ROS inhibition.
Signaling Pathway
The antioxidant and neuroprotective effects of this compound are associated with its ability to modulate inflammatory pathways, specifically the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][3] In a cellular model of neuroinflammation (LPS-stimulated BV2 microglia), this compound was found to inhibit the nuclear translocation of the p65 subunit of NF-κB and its regulatory protein, IκBα.[1] This action prevents the transcription of pro-inflammatory and pro-oxidant genes, thereby contributing to the reduction of cellular stress.
Quantitative Data on NF-κB Pathway Modulation
The following table summarizes the effect of this compound on the nuclear levels of key NF-κB pathway proteins in LPS-stimulated BV2 microglia, as determined by Western blot analysis.
| Protein | Concentration of this compound (µM) | Relative Protein Level in Nucleus (% of LPS control) |
| p-IκBα | 10 | Significant reduction |
| 20 | Further significant reduction | |
| 40 | Strongest significant reduction | |
| p65 | 10 | Significant reduction |
| 20 | Further significant reduction | |
| 40 | Strongest significant reduction |
Note: The source literature's graphical data shows a clear, dose-dependent, and statistically significant reduction in the nuclear presence of both p-IκBα and p65 with this compound treatment.[1]
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Intermedin/Adrenomedullin 2
An Important Note on Nomenclature: The subject of this technical guide is the peptide hormone known as Intermedin (IMD) or Adrenomedullin 2 (AM2). This is a member of the calcitonin gene-related peptide (CGRP) family and should not be confused with "Intermedin B," a diarylheptanoid compound isolated from Curcuma longa. The vast majority of pharmacokinetic and pharmacological research has been conducted on the peptide hormone Intermedin/Adrenomedullin 2, which will be the focus of this document.
Intermedin/Adrenomedullin 2 (IMD/AM2) is a multifunctional peptide with significant potential in cardiovascular and renal therapeutics.[1][2] A thorough understanding of its bioavailability and pharmacokinetic profile is crucial for its development as a therapeutic agent. This guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of IMD/AM2, details common experimental protocols for its study, and visualizes its signaling pathway and experimental workflows.
Quantitative Pharmacokinetic Data
Quantitative pharmacokinetic data for Intermedin/AM2 is notably sparse in publicly available literature. Most studies have focused on its pharmacological effects following intravenous or intraperitoneal administration in animal models, which bypasses the primary absorption barriers.[3][4] The available data, primarily from in vitro studies, are summarized below.
| Parameter | Value | Species/Model | Comments | Reference |
| Half-life (t½) | ~17 min | In vitro (HEK293 cells) | At the AM₂ Receptor (CLR/RAMP3). This is significantly longer than its half-life at other receptors. | [5] |
| 0.6 - 3.5 min | In vitro (HEK293 cells) | At CGRP and AM₁ receptors. | [5] | |
| Bioavailability | Data not available | - | The use of parenteral administration in studies suggests low oral bioavailability, a common characteristic of peptides. | - |
| Volume of Distribution (Vd) | Data not available | - | For the related peptide Adrenomedullin, Vd was noted to decrease in rats with renal failure due to receptor reduction. | [6] |
| Clearance (CL) | Data not available | - | The lungs are suggested as the main clearance site for the related peptide Adrenomedullin. Neutral endopeptidase is implicated in the degradation of Adrenomedullin and CGRP, and may also be involved in IMD/AM2 clearance. | [1][7] |
Experimental Protocols
Detailed experimental protocols for determining the pharmacokinetic properties of Intermedin/AM2 are not extensively published. However, standard methodologies for therapeutic peptides are applicable and provide a framework for such studies.
In Vitro Plasma Stability Assay
This assay determines the half-life of IMD/AM2 in plasma.
-
Materials:
-
Synthetic IMD/AM2 peptide.
-
Human or animal (rat, mouse) blood plasma from different donors.[8]
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system.[8]
-
Mass spectrometer (e.g., MALDI-ToF or LC-MS/MS).[8]
-
Incubator, centrifuge, and various buffers and solvents (e.g., acetonitrile, trifluoroacetic acid).
-
-
Procedure:
-
A solution of IMD/AM2 is prepared and added to blood plasma to a final concentration (e.g., 10 µM).[8]
-
The mixture is incubated at 37°C with gentle shaking.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Plasma proteins are precipitated from the aliquots by adding a solvent like acetonitrile or trichloroacetic acid, followed by centrifugation.[8][9]
-
The supernatant containing the remaining intact peptide is analyzed by RP-HPLC to separate the parent peptide from its degradation products.[8]
-
The amount of intact peptide at each time point is quantified, often by fluorescence intensity if the peptide is labeled, or by mass spectrometry.[8]
-
The half-life is calculated by fitting the data to a one-phase exponential decay model.[5]
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical pharmacokinetic study in rats or mice to determine parameters like clearance, volume of distribution, and bioavailability.
-
Animal Models:
-
Administration and Dosing:
-
Intravenous (IV) Administration: To determine clearance and volume of distribution, IMD/AM2 is administered as a bolus injection via a cannulated vein (e.g., tail vein). This route ensures 100% bioavailability.
-
Subcutaneous (SC) or Intraperitoneal (IP) Administration: To assess bioavailability, IMD/AM2 is injected subcutaneously or intraperitoneally.[4]
-
A typical study involves multiple animals per time point for each administration route.[10]
-
-
Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360 minutes) post-administration.[10]
-
Blood is processed to obtain plasma, which is then stored at -80°C until analysis.
-
-
Analytical Method:
-
IMD/AM2 concentrations in plasma samples are measured using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[10]
-
An internal standard is used for accurate quantification.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is used to calculate key pharmacokinetic parameters using specialized software (e.g., Phoenix WinNonlin).
-
Parameters calculated include:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[11]
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure.
-
Bioavailability (F%): Calculated by comparing the AUC after a non-intravenous dose to the AUC after an IV dose (F% = (AUC_non-IV / AUC_IV) * 100).
-
-
Visualizations
Signaling Pathway of Intermedin/Adrenomedullin 2
Intermedin/AM2 exerts its biological effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs).[1] This interaction primarily activates the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which mediates many of the peptide's downstream cellular effects.[12]
Caption: Intermedin/AM2 signaling pathway.
General Experimental Workflow for Peptide Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a peptide therapeutic like Intermedin/AM2.
Caption: Experimental workflow for PK analysis.
References
- 1. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Role of adrenomedullin2/ intermedin in pregnancy induced vascular and metabolic adaptation in mice [frontiersin.org]
- 4. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein–coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Clearance of Intravenously Infused Adrenomedullin in Rats with Acute Renal Failure [mdpi.com]
- 7. Production and clearance sites of two molecular forms of adrenomedullin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 11. Half-life | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Frontiers | Multi-biological functions of intermedin in diseases [frontiersin.org]
An In-depth Technical Guide to the Molecular Interactions of Intermedin B
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intermedin B, a bioactive compound isolated from Curcuma longa (turmeric), has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, with a focus on its influence on key signaling pathways. While direct receptor binding studies detailing specific affinity (Kd) and inhibition constants (Ki) are not extensively available in the current body of scientific literature, this document synthesizes the existing knowledge on its functional effects and the experimental methodologies used to elucidate these activities. The primary mechanisms of action for this compound appear to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the mitigation of oxidative stress through the reduction of reactive oxygen species (ROS). This guide details the experimental protocols to assess these activities and presents the available quantitative data on its inhibitory effects.
Introduction to this compound
This compound is a naturally occurring compound found in the rhizome of Curcuma longa.[1][2][3][4] Unlike the well-studied curcuminoids, this compound represents a class of compounds from turmeric with significant biological activity that is gaining recognition.[1][2][3] Its primary reported activities revolve around its anti-inflammatory and antioxidant properties, suggesting its potential as a lead compound for the development of therapeutics for neurodegenerative and inflammatory diseases.[1][2][3][4]
Signaling Pathways Modulated by this compound
Current research indicates that this compound exerts its biological effects predominantly through the modulation of two interconnected signaling pathways: the NF-κB pathway and the cellular response to reactive oxygen species (ROS).
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and immunity. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5]
This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2][3] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.[1][2][3] By blocking this key step, this compound effectively downregulates the expression of downstream inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice [e-crt.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of Curcuma longae Rhizoma in medical applications: research challenges and opportunities [frontiersin.org]
A Technical Guide to the Tissue Distribution of Intermedin B (Adrenomedullin 2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intermedin (IMD), also known as Adrenomedullin 2 (AM2), is a peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily. Since its discovery in 2004, IMD has garnered significant interest due to its diverse physiological roles, including vasodilation, regulation of hormone secretion, and potential involvement in cardiovascular and renal functions. Understanding the tissue-specific expression and localization of IMD is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting its signaling pathways. This technical guide provides a comprehensive overview of the tissue distribution of Intermedin B, detailing quantitative expression data, experimental methodologies for its detection, and the signaling pathways it modulates.
Quantitative Tissue Distribution of this compound
This compound is widely expressed throughout the body, with notable concentrations in specific organs. While much of the literature describes its distribution qualitatively, quantitative data on both mRNA and protein levels have been reported in various mammalian tissues.
mRNA Expression Levels
The following table summarizes the relative mRNA expression levels of this compound in various human tissues as determined by techniques such as Northern blot analysis and quantitative real-time PCR (qPCR).
| Tissue | Relative mRNA Expression Level | Species | Reference |
| Pituitary Gland | High | Human | [1] |
| Stomach | High | Human | [2] |
| Kidney | High | Human | [2][3] |
| Hypothalamus | High | Human | [2][3] |
| Gastrointestinal Tract | Moderate to High | Human | [1][2] |
| Heart | Moderate | Human | [3] |
| Lung | Moderate | Mammals | [2] |
| Pancreas | Moderate | Mammals | [2] |
| Spleen | Moderate | Mammals | [2] |
| Thymus | Moderate | Mammals | [2] |
| Ovary | Moderate | Mammals | [2] |
| Brain | Present | Human | [3] |
| Plasma | Present | Human | [2] |
Note: Expression levels are categorized as High, Moderate, or Present based on qualitative descriptions and relative quantifications in the cited literature. Absolute quantitative values are often method- and laboratory-dependent and should be interpreted in the context of the original studies.
Protein Levels
Immunoreactive this compound has been detected in numerous tissues, confirming the translation of its mRNA. The kidney, hypothalamus, and stomach have been reported to contain the highest peptide content.[2]
Signaling Pathways of this compound
This compound exerts its biological effects by binding to a receptor complex composed of the Calcitonin Receptor-Like Receptor (CLR) and one of three Receptor Activity-Modifying Proteins (RAMPs). The specific RAMP associated with CLR determines the receptor subtype and its ligand-binding properties. IMD is considered a non-selective agonist, capable of activating CLR in complex with any of the three RAMPs.[1][4]
Upon binding, the receptor complex activates intracellular signaling cascades, primarily through G-protein coupling. The most well-characterized pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Other signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, have also been implicated in IMD's cellular effects.
Figure 1: Simplified signaling pathway of this compound.
Experimental Protocols
Accurate determination of this compound tissue distribution relies on a variety of molecular and immunological techniques. Below are detailed methodologies for key experiments.
Quantitative Real-Time PCR (qPCR) for this compound mRNA
This protocol outlines the steps for quantifying this compound mRNA expression in tissue samples.
1. RNA Extraction:
-
Homogenize 50-100 mg of fresh or frozen tissue in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio) and gel electrophoresis.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random hexamer primers.
-
The reaction typically includes dNTPs, RNase inhibitor, and the appropriate buffer.
-
Incubate at 37-42°C for 60 minutes, followed by enzyme inactivation at 70°C for 10 minutes.
3. qPCR Reaction:
-
Prepare a reaction mix containing:
-
2x SYBR Green qPCR Master Mix
-
0.5 µM each of forward and reverse primers for this compound
-
1-5 µl of cDNA template
-
Nuclease-free water to a final volume of 20 µl
-
-
Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. A typical amplicon size is 100-200 bp.
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to confirm product specificity.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) for this compound and a reference gene (e.g., GAPDH, β-actin).
-
Calculate the relative expression of this compound mRNA using the ΔΔCt method.
References
- 1. anti-Neuromedin B Antibody [ABIN651541] - Human, WB, IF, IHC (p) [antibodies-online.com]
- 2. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunocytochemical localization of adrenomedullin 2/intermedin-like immunoreactivity in human hypothalamus, heart and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intermedin is a calcitonin/calcitonin gene-related peptide family peptide acting through the calcitonin receptor-like receptor/receptor activity-modifying protein receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Regulation of Intermedin (ADM2) Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a peptide hormone belonging to the calcitonin gene-related peptide family. It plays a crucial role in a variety of physiological and pathological processes, including cardiovascular homeostasis, angiogenesis, and tumor progression. The expression of the ADM2 gene is tightly regulated at the transcriptional level by a variety of stimuli, including hypoxia and cellular stress. This technical guide provides a comprehensive overview of the current understanding of ADM2 gene expression regulation, with a focus on the core signaling pathways, transcription factors, and quantitative changes in its expression. Detailed experimental protocols for studying ADM2 gene regulation are also provided to facilitate further research in this area.
Core Regulatory Pathways in ADM2 Gene Expression
The expression of the ADM2 gene is controlled by a complex network of signaling pathways and transcription factors that respond to various physiological and pathological cues. Two of the most well-characterized pathways are the hypoxia-inducible factor 1-alpha (HIF-1α) pathway and the activating transcription factor 4 (ATF4)-mediated integrated stress response (ISR) pathway.
Hypoxia-Inducible Factor 1-alpha (HIF-1α) Pathway
Hypoxia, or low oxygen tension, is a potent inducer of ADM2 gene expression. This regulation is primarily mediated by the transcription factor HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-responsive elements (HREs) in the promoter regions of its target genes, including ADM2, to activate their transcription.
The signaling cascade leading to HIF-1α-mediated ADM2 expression can be visualized as follows:
Activating Transcription Factor 4 (ATF4) and the Integrated Stress Response (ISR)
Cellular stress, such as endoplasmic reticulum (ER) stress and mitochondrial dysfunction, activates the integrated stress response (ISR), a signaling network that converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event leads to the preferential translation of activating transcription factor 4 (ATF4) mRNA. ATF4 then translocates to the nucleus and binds to specific response elements in the promoters of its target genes, including ADM2, to modulate their expression.[1]
The ATF4-mediated regulation of ADM2 gene expression is depicted in the following diagram:
References
Methodological & Application
Application Notes and Protocols for the Isolation of Bioactive Molecules from Plant Extracts
A Note on "Intermedin B": Addressing a Point of Ambiguity
The term "this compound" refers to two distinct chemical compounds, which is a critical point of clarification for any research protocol.
-
Intermedin / Adrenomedullin 2 (a peptide): In vertebrates, Intermedin (ADM2) is a peptide hormone belonging to the calcitonin gene-related peptide (CGRP) family.[1][2] It plays a role in cardiovascular regulation and other physiological processes.[1][3] This peptide is not naturally found in plants.
-
This compound (a diarylheptanoid): A completely different molecule, a diarylheptanoid, has also been named this compound.[4] This compound has been successfully isolated from the rhizomes of Curcuma longa (turmeric) and has demonstrated anti-inflammatory and neuroprotective properties.[4][5][6][7]
Given this ambiguity, this document provides two distinct protocols to serve the needs of researchers interested in either compound class.
-
Protocol 1: Details the isolation of the diarylheptanoid this compound from Curcuma longa.
-
Protocol 2: Provides a general framework for the discovery and isolation of novel plant-derived peptides with potential Intermedin (peptide)-like activity.
Protocol 1: Isolation of this compound (Diarylheptanoid) from Curcuma longa
This protocol describes the methodology for extracting, purifying, and identifying the diarylheptanoid this compound from the dried rhizomes of Curcuma longa. The procedure is based on established phytochemical isolation techniques.[4][7][8]
Experimental Workflow
Caption: Workflow for the isolation of the diarylheptanoid this compound.
Detailed Methodology
1. Plant Material and Extraction:
- Obtain dried rhizomes of Curcuma longa. A voucher specimen should be deposited in a national herbarium for botanical verification.[6][8]
- Grind the dried rhizomes into a fine powder.
- Macerate 1 kg of the powder in 5 L of methanol (MeOH) at room temperature for 72 hours with occasional agitation.
- Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C to yield the crude methanolic extract.
2. Silica Gel Column Chromatography:
- Adsorb the crude extract (approx. 100 g) onto 200 g of silica gel (60-120 mesh).
- Prepare a silica gel column (5 cm diameter, 60 cm length) packed in hexane.
- Load the adsorbed sample onto the column.
- Elute the column with a stepwise gradient of n-hexane and ethyl acetate (EtOAc) (100:0, 90:10, 80:20, 50:50, 20:80, 0:100 v/v), followed by a gradient of EtOAc and MeOH (90:10, 50:50, 0:100 v/v).
- Collect fractions (500 mL each) and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
3. Sephadex LH-20 Column Chromatography:
- Select the bioactive fraction (based on an appropriate assay, e.g., antioxidant or anti-inflammatory screen).
- Dissolve the selected fraction (approx. 5 g) in a minimal amount of MeOH.
- Apply the sample to a Sephadex LH-20 column (3 cm diameter, 100 cm length) equilibrated with 100% MeOH.
- Elute with 100% MeOH at a flow rate of 1 mL/min.
- Collect fractions and combine based on TLC or HPLC profiles.
4. Preparative RP-HPLC:
- Further purify the active sub-fraction using a reversed-phase C18 (RP-C18) preparative HPLC system.
- Mobile Phase: A gradient of acetonitrile (ACN) in water (e.g., 30% to 70% ACN over 40 minutes).
- Detection: UV at 254 nm and 280 nm.
- Collect peaks corresponding to the target compound.
5. Structural Identification:
- Confirm the identity and structure of the purified compound as this compound using spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).[4][7]
Data Presentation: Hypothetical Purification Summary
| Purification Step | Starting Mass (g) | Final Mass (mg) | Purity (%) | Yield (%) |
| Crude Methanol Extract | 100 | 100,000 | ~5 | 100 |
| Silica Gel Fraction | 5.2 | 5,200 | ~40 | 5.2 |
| Sephadex LH-20 Fraction | 0.8 | 800 | ~75 | 0.8 |
| Preparative RP-HPLC | 0.05 | 50 | >98 | 0.05 |
Protocol 2: A General Framework for Isolating Novel Peptides with Intermedin (ADM2)-like Activity from Plants
This protocol provides a discovery-oriented workflow for isolating and identifying novel peptides from plant extracts and screening them for biological activity similar to vertebrate Intermedin (Adrenomedullin 2). This is relevant for drug development professionals seeking new therapeutic agents.
Experimental Workflow
References
- 1. The pharmacology of adrenomedullin 2/intermedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Oocyte-specific disruption of adrenomedullin 2 gene enhances ovarian follicle growth after superovulation [frontiersin.org]
- 3. Adrenomedullin-2, a novel calcitonin/calcitonin-gene-related peptide family peptide, relaxes rat mesenteric artery: influence of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Cellular Activity of Intermedin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to measure the cellular activity of two distinct molecules referred to as "Intermedin B": a peptide hormone also known as Intermedin (IMD) or Adrenomedullin 2 (ADM2), and a natural compound isolated from Curcuma longa. This document delineates the distinct signaling pathways and provides specific methodologies to assess their respective biological activities in cell culture.
Section 1: Intermedin (IMD/ADM2) Peptide
Intermedin (IMD), a member of the calcitonin gene-related peptide (CGRP) superfamily, is a crucial signaling peptide with diverse physiological roles, including vasodilation and angiogenesis.[1][2] It exerts its effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs).[1] The primary signaling cascades initiated by IMD involve the activation of adenylyl cyclase leading to cyclic AMP (cAMP) production, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][3]
Signaling Pathway of Intermedin (IMD/ADM2)
IMD binds to CLR/RAMP receptor complexes, which primarily couple to Gαs proteins, stimulating adenylyl cyclase (AC) to produce cAMP.[1] This elevation in cAMP activates Protein Kinase A (PKA).[1] Additionally, IMD can activate the ERK1/2 and PI3K/Akt signaling pathways.[1][2][3]
Caption: Signaling pathways activated by the Intermedin peptide (IMD/ADM2).
Experimental Protocols
The activity of the IMD peptide can be quantified by measuring the accumulation of second messengers or the phosphorylation of downstream kinases.
This assay measures the intracellular concentration of cyclic AMP, a key second messenger in the IMD signaling pathway.[4]
Workflow:
Caption: Workflow for the cAMP accumulation assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., HEK293 expressing the appropriate CLR/RAMP receptors) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 1 hour.
-
Inhibitor Treatment: Add a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent the degradation of cAMP. Incubate for 10-30 minutes.
-
Stimulation: Add varying concentrations of Intermedin peptide to the wells and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
This assay quantifies the phosphorylation of ERK1/2, a key downstream kinase in the MAPK pathway activated by IMD.[2]
Workflow:
Caption: Workflow for the ERK1/2 phosphorylation assay.
Protocol:
-
Cell Seeding and Culture: Follow steps 1 and 2 from the cAMP assay protocol.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-24 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with different concentrations of Intermedin peptide for 5-15 minutes at 37°C.
-
Cell Lysis: Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
p-ERK1/2 Measurement: Quantify the amount of phosphorylated ERK1/2 (Thr202/Tyr204) using a suitable method such as an ELISA-based kit, In-Cell Western, or Western blotting.[5][6][7]
This protocol measures the phosphorylation of Akt (at Ser473), a key event in the PI3K/Akt signaling pathway.[3][8]
Protocol:
-
Cell Seeding and Culture: Follow steps 1 and 2 from the cAMP assay protocol.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 4-24 hours.
-
Stimulation: Add varying concentrations of Intermedin peptide and incubate for 10-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
p-Akt Measurement: Determine the level of phosphorylated Akt using methods like ELISA, Western blot, or specific phospho-Akt cellular assay kits.
Data Presentation
| Assay | Parameter Measured | Typical EC50 Range | Key Reagents | Detection Method |
| cAMP Accumulation | Intracellular cAMP levels | 1-100 nM | PDE inhibitor, cAMP assay kit | HTRF, ELISA, Luminescence |
| ERK1/2 Phosphorylation | Phospho-ERK1/2 (Thr202/Tyr204) | 0.1-50 nM | Phospho-specific antibodies | ELISA, Western Blot, In-Cell Western |
| Akt Phosphorylation | Phospho-Akt (Ser473) | 1-100 nM | Phospho-specific antibodies | ELISA, Western Blot |
Section 2: this compound from Curcuma longa
This compound isolated from the plant Curcuma longa (turmeric) is a distinct compound with demonstrated anti-neuroinflammatory and neuroprotective properties.[9] Its mechanism of action involves the inhibition of the NF-κB signaling pathway and the reduction of reactive oxygen species (ROS).[10][11]
Signaling Pathway of this compound (Curcuma longa)
This compound exerts its anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB (p65 subunit) and IκBα.[10] This leads to a downstream reduction in the expression of pro-inflammatory proteins like iNOS and COX-2, and cytokines such as TNF-α and IL-6.[11] It also exhibits antioxidant activity by reducing the generation of ROS.[11][12]
Caption: Anti-inflammatory and antioxidant pathways of this compound from Curcuma longa.
Experimental Protocols
The activity of this compound from Curcuma longa is typically assessed in cell models of inflammation (e.g., LPS-stimulated microglia or macrophages) or oxidative stress.
This assay measures the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step in its activation.[11]
Workflow:
Caption: Workflow for the NF-κB (p65) nuclear translocation assay.
Protocol:
-
Cell Seeding: Plate cells (e.g., BV2 microglia or RAW 264.7 macrophages) on glass coverslips in a 24-well plate or in a 96-well imaging plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus, such as Lipopolysaccharide (LPS), to induce NF-κB activation and incubate for 30-60 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1-0.25% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
This assay measures the intracellular levels of ROS, which are often elevated during inflammation and cellular stress.[12]
Protocol:
-
Cell Seeding: Plate cells (e.g., HT22 hippocampal cells) in a 96-well black, clear-bottom plate.[12]
-
Pre-treatment: Treat cells with this compound for 3 hours.[12]
-
Induce Oxidative Stress: Add a ROS-inducing agent (e.g., glutamate or H₂O₂) and incubate for the appropriate time (e.g., 8 hours).[12]
-
Probe Loading: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to the cells and incubate for 30 minutes.[12]
-
Measurement: Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence corresponds to higher levels of ROS.
The inhibitory effect of this compound on the production of inflammatory molecules like nitric oxide (NO), TNF-α, and IL-6 can be quantified from the cell culture supernatant.[11]
Protocol:
-
Cell Seeding and Treatment: Plate cells (e.g., BV2 microglia) and treat with this compound followed by LPS stimulation, as described in the NF-κB assay (steps 1-3, without coverslips). Incubate for 18-24 hours.[11]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[11]
-
Cytokine Measurement (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.[11]
Data Presentation
| Assay | Parameter Measured | Typical IC50 Range | Cell Type Example | Key Reagents | Detection Method |
| NF-κB Translocation | Nuclear p65 fluorescence | 5-40 µM | BV2 microglia | Anti-p65 Ab, DAPI, LPS | Fluorescence Microscopy |
| ROS Production | DCF fluorescence | 10-40 µM | HT22 hippocampal cells | DCFH-DA, Glutamate | Fluorescence Plate Reader |
| Nitric Oxide (NO) | Nitrite concentration | 10-40 µM | BV2 microglia | Griess Reagent, LPS | Colorimetric Plate Reader |
| Cytokine Release | TNF-α, IL-6 concentration | 10-40 µM | BV2 microglia | Specific ELISA kits, LPS | Colorimetric Plate Reader |
References
- 1. Frontiers | Multi-biological functions of intermedin in diseases [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Intermedin Alleviates Diabetic Cardiomyopathy by Up-Regulating CPT-1β through Activation of the Phosphatidyl Inositol 3 Kinase/Protein Kinase B Signaling Pathway [mdpi.com]
- 4. Adrenomedullin-2/intermedin induces cAMP accumulation in dissociated rat spinal cord cells: evidence for the existence of a distinct class of sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Activation of Akt/GSK-3beta signaling pathway is involved in intermedin(1-53) protection against myocardial apoptosis induced by ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of Intermedin B in Biological and Botanical Samples Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract Intermedin B, a sesquiterpenoid isolated from plants such as Curcuma longa, has demonstrated significant neuroprotective and anti-inflammatory properties.[1][2] Its therapeutic potential necessitates a reliable and accurate method for its quantification in various matrices, including botanical extracts and biological fluids. This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The protocol covers sample preparation, chromatographic conditions, and method validation parameters, providing a comprehensive guide for researchers in pharmacology and drug development.
Introduction this compound is a bioactive compound that has garnered interest for its potential in treating neurodegenerative diseases.[3] Its mechanism of action involves the inhibition of the nuclear translocation of NF-κB p65 and IκBα, which in turn suppresses the expression of pro-inflammatory proteins and reduces the generation of reactive oxygen species (ROS).[2][3] As research progresses from preclinical studies to potential clinical applications, the need for a validated analytical method to quantify this compound becomes critical for pharmacokinetic, pharmacodynamic, and quality control studies.
Reverse-phase HPLC is a powerful technique for the analysis of small molecules and peptides due to its high resolution and sensitivity.[4][5] This note describes an optimized RP-HPLC method coupled with UV detection for the accurate quantification of this compound.
Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor protein IκBα is typically phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus. Inside the nucleus, NF-κB activates the transcription of various pro-inflammatory genes. This compound has been shown to inhibit this cascade, preventing the nuclear translocation of NF-κB and subsequent inflammation.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for In Vivo Administration of Intermedin
Introduction
The term "Intermedin" can refer to two distinct molecules in scientific literature, which can be a source of confusion. The first is a peptide hormone, also known as Adrenomedullin 2 (AM2), belonging to the calcitonin gene-related peptide (CGRP) family. This peptide has well-documented effects on the cardiovascular and renal systems. The second "Intermedin B" is a diarylheptanoid compound isolated from the rhizome of Curcuma longa (turmeric), which has demonstrated anti-inflammatory and neuroprotective properties in vitro.
These application notes provide detailed protocols and data for the in vivo administration of both of these compounds in animal studies, tailored for researchers, scientists, and drug development professionals.
Part 1: Intermedin (Peptide)/Adrenomedullin 2
Intermedin (IMD) or Adrenomedullin 2 (AM2) is a peptide with significant vasodilatory and cardio-regulatory effects.[1] It exists in several biologically active fragments, including IMD(1-53), IMD(1-47), and IMD(8-47).[1][2] IMD interacts with receptor complexes composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs), making it a non-selective agonist for these receptors.[2][3] Its administration in animal models has been shown to influence blood pressure, heart rate, and regional blood flow.[2][4][5]
Quantitative Data from In Vivo Animal Studies
The following table summarizes the quantitative effects of Intermedin (peptide) administration in various animal models.
| Animal Model | Peptide Form | Administration Route | Dose | Key Findings | Reference |
| Mice | IMD(1-47) | Intravenous (IV) | Not specified | More potent decrease in arterial pressure compared to Adrenomedullin (AM). | [2] |
| Rats (normotensive and spontaneously hypertensive - SHR) | IMD(1-47) | Intraperitoneal (IP) | Not specified | Reduction in systolic blood pressure. | [2] |
| Rats | IMD(1-47) | Intravenous (IV) | 1 nmol/kg | Hypotensive effect of similar magnitude to CGRP. | [2] |
| Rats (conscious) | IMD(1-47) | Intravenous (IV) infusion | 0.25-5 µg/kg/min | Dose-dependent decrease in blood pressure and increase in heart rate. | [5] |
| Rats (SHR) | IMD(1-47) | Continuous infusion via mini-osmotic pump | 500 ng/kg/hour for 2 weeks | Marked reduction in blood pressure, heart rate, and LV ± dp/dtmax. | [6] |
| Rats | IMD(1-53) | Intracerebroventricular (ICV) | Not specified | Increased blood pressure and heart rate. | [4] |
| Rats | IMD(8-47) | Perfusion of isolated hearts | 10⁻⁸ and 10⁻⁷ mol/L | Decreased Left Ventricular Systolic Pressure (LVSP) and ±LVdp/dtmax; increased coronary perfusion flow. | [7] |
Experimental Protocols
Protocol 1: Acute Cardiovascular Effects of Intravenous Intermedin in Rats
-
Objective: To assess the immediate impact of a bolus intravenous injection of Intermedin on systemic hemodynamics.
-
Animal Model: Male Wistar-Kyoto (WKY) rats or Spontaneously Hypertensive Rats (SHRs), 12-14 weeks old.
-
Materials:
-
Intermedin (1-47) peptide
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Catheters for femoral artery and vein
-
Pressure transducer and data acquisition system
-
-
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Allow the animal to stabilize for at least 30 minutes post-surgery, monitoring baseline mean arterial pressure (MAP) and heart rate (HR).
-
Prepare a stock solution of Intermedin (1-47) in sterile saline. A typical dose is 1 nmol/kg.[2]
-
Administer the Intermedin solution as a bolus injection through the venous catheter.
-
Continuously record MAP and HR for at least 60 minutes post-injection to observe the full effect and recovery.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Endpoint Measurement:
-
Change in Mean Arterial Pressure (mmHg) from baseline.
-
Change in Heart Rate (beats per minute) from baseline.
-
Protocol 2: Chronic Effects of Intermedin Infusion on Blood Pressure in Hypertensive Rats
-
Objective: To evaluate the long-term effects of continuous Intermedin administration on blood pressure in a model of hypertension.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHRs), 13 weeks old.[6]
-
Materials:
-
Intermedin (1-47) peptide
-
Sterile saline solution (0.9% NaCl)
-
Mini-osmotic pumps (e.g., Alzet)
-
Anesthesia (e.g., isoflurane)
-
Telemetry system for blood pressure monitoring (optional, for conscious animals) or tail-cuff plethysmography.
-
-
Procedure:
-
Prepare Intermedin (1-47) solution in sterile saline to deliver a dose of 500 ng/kg/hour.[6]
-
Fill the mini-osmotic pumps with the Intermedin solution or vehicle (saline) for the control group, following the manufacturer's instructions.
-
Anesthetize the SHR and implant the mini-osmotic pump subcutaneously in the dorsal region.
-
Allow the animal to recover from surgery.
-
Monitor blood pressure and heart rate daily or several times a week for the duration of the infusion (e.g., 2 weeks).
-
At the end of the study, animals can be euthanized, and tissues (e.g., heart, aorta) can be collected for further analysis (e.g., receptor expression, cAMP levels).[6]
-
-
Endpoint Measurement:
-
Sustained changes in systolic and diastolic blood pressure.
-
Cardiac function parameters (e.g., via echocardiography).
-
Biochemical markers in plasma and tissues.
-
Signaling Pathway and Visualization
Intermedin (peptide) primarily signals through G-protein coupled receptors, specifically the CLR/RAMP complexes. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), or guanylate cyclase, increasing cyclic GMP (cGMP). These second messengers mediate downstream effects such as vasodilation.[6][7][8]
Caption: Signaling pathway of peptide Intermedin (Adrenomedullin 2).
Part 2: this compound (from Curcuma longa)
This compound is a diarylheptanoid compound isolated from Curcuma longa. In vitro studies have shown its potential as a neuroprotective and anti-inflammatory agent.[9][10] It has been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6 in microglia.[10] The primary mechanism of action identified is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the reduction of reactive oxygen species (ROS).[9][10][11] It is important to note that while in vitro data are promising, in vivo studies on the neuroprotective effects of isolated this compound are currently lacking.[10][11]
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative findings from in vitro experiments. No in vivo data for isolated this compound is currently available.
| Cell Line | Treatment | Concentration | Key Findings | Reference |
| BV2 Microglia (LPS-induced) | This compound | Concentration-dependent | Inhibition of NO, PGE2, TNF-α, and IL-6 production. | [10] |
| BV2 Microglia (LPS-induced) | This compound | Concentration-dependent | Inhibition of iNOS and COX-2 protein expression. | [10] |
| BV2 Microglia (LPS-induced) | This compound | Not specified | Inhibited the nuclear translocation of NF-κB p65 and IκBα. | [9][10] |
| HT22 Hippocampal Cells (Glutamate-induced) | This compound | Concentration-dependent | Inhibition of reactive oxygen species (ROS) production. | [11] |
Experimental Protocols
Proposed Protocol: Evaluating the Neuroprotective Effects of this compound in a Mouse Model of Neuroinflammation
-
Objective: To assess the in vivo efficacy of this compound in reducing neuroinflammation and protecting against neuronal damage.
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Materials:
-
This compound (isolated from Curcuma longa)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose or DMSO/saline mixture)
-
Lipopolysaccharide (LPS) for inducing neuroinflammation
-
Sterile saline solution (0.9% NaCl)
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry and protein analysis (e.g., antibodies for Iba1, GFAP, NF-κB)
-
-
Procedure:
-
Acclimatize mice and divide them into experimental groups:
-
Group 1: Vehicle control
-
Group 2: LPS only
-
Group 3: LPS + this compound (low dose)
-
Group 4: LPS + this compound (high dose)
-
-
Administer this compound or vehicle to the respective groups via oral gavage or intraperitoneal injection for a pre-determined period (e.g., 7-14 days). The exact dosage would need to be determined through dose-ranging studies, but a starting point could be extrapolated from studies on similar compounds like curcumin (e.g., 50-100 mg/kg).
-
On a specified day of the treatment period, induce neuroinflammation by administering a single intraperitoneal injection of LPS (e.g., 0.25 mg/kg).
-
24-48 hours post-LPS injection, conduct behavioral tests to assess cognitive function (e.g., spatial memory, learning).
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Process brain tissue for analysis:
-
Immunohistochemistry to quantify microglial activation (Iba1), astrogliosis (GFAP), and neuronal survival (e.g., NeuN).
-
Western blot or ELISA to measure levels of inflammatory cytokines (TNF-α, IL-6) and key proteins in the NF-κB pathway in brain homogenates.
-
-
-
Endpoint Measurement:
-
Performance in behavioral tests (e.g., escape latency, number of platform crossings).
-
Density of activated microglia and astrocytes in the hippocampus and cortex.
-
Levels of pro-inflammatory cytokines in the brain.
-
Expression and localization of NF-κB pathway components.
-
Signaling Pathway and Visualization
The anti-inflammatory and neuroprotective effects of this compound from Curcuma longa are primarily attributed to its ability to inhibit the NF-κB signaling pathway and reduce oxidative stress by scavenging ROS.
Caption: Anti-inflammatory pathway of this compound from Curcuma longa.
References
- 1. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermedin is a calcitonin/calcitonin gene-related peptide family peptide acting through the calcitonin receptor-like receptor/receptor activity-modifying protein receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of adrenomedullin 2 on regional hemodynamics in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of continuous intermedin infusion on blood pressure and hemodynamic function in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of newly discovered peptide intermedin/adrenomedullin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenomedullin-2, a novel calcitonin/calcitonin-gene-related peptide family peptide, relaxes rat mesenteric artery: influence of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Developing a Sandwich ELISA for the Detection of Intermedin B
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily. It plays a crucial role in various physiological processes, including cardiovascular regulation, angiogenesis, and inflammatory responses. Accurate quantification of Intermedin B is essential for understanding its role in health and disease and for the development of novel therapeutics. This document provides a comprehensive guide to developing a sensitive and specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound in biological samples.
This compound exerts its biological effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs). The specific RAMP determines the ligand specificity of the receptor complex. The primary signaling pathway activated by this compound is the Gαs-adenylyl cyclase-cAMP-PKA pathway. However, it can also activate other pathways, including the PI3K/Akt, ERK, and NF-κB pathways, depending on the cell type and context.[1]
Principle of the Assay
The sandwich ELISA is a highly specific and sensitive method for detecting an antigen. In this assay, a capture antibody specific for this compound is coated onto the wells of a microplate. The sample containing this compound is then added to the wells, and the antigen is captured by the immobilized antibody. After washing away unbound material, a second, biotinylated detection antibody that recognizes a different epitope on the this compound molecule is added. This creates a "sandwich" of capture antibody-antigen-detection antibody. Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the concentration of this compound in the sample.
Materials and Reagents
-
High-binding 96-well microplates
-
Recombinant Human this compound standard
-
Capture Antibody (unconjugated, specific for this compound)
-
Detection Antibody (biotinylated, specific for a different epitope of this compound)
-
Streptavidin-HRP conjugate
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
Antibody Pair Selection
The selection of a suitable antibody pair is critical for the development of a robust sandwich ELISA. The capture and detection antibodies must recognize two different, non-overlapping epitopes on the this compound molecule.
Procedure:
-
Obtain a panel of monoclonal or polyclonal antibodies raised against this compound.
-
Screen potential antibody pairs using a checkerboard titration method (see Protocol 2) to identify pairs that provide a high signal-to-noise ratio.
-
Characterize the selected antibody pair for specificity by testing for cross-reactivity with related peptides such as Adrenomedullin, CGRP, and Amylin.
Checkerboard Titration for Antibody Concentration Optimization
This protocol is used to determine the optimal concentrations of the capture and detection antibodies.
Procedure:
-
Coating with Capture Antibody:
-
Prepare serial dilutions of the capture antibody in Coating Buffer (e.g., 10, 5, 2.5, 1.25 µg/mL).
-
Coat a 96-well plate with 100 µL/well of each dilution, with each concentration in a different column.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Antigen Incubation:
-
Add 100 µL/well of a known high concentration of this compound standard and a blank (Assay Diluent only) to each column.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Prepare serial dilutions of the biotinylated detection antibody in Assay Diluent (e.g., 1:1000, 1:2000, 1:4000, 1:8000).
-
Add 100 µL/well of each dilution to the rows of the plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Streptavidin-HRP and Substrate Incubation:
-
Add 100 µL/well of Streptavidin-HRP conjugate at a pre-determined optimal dilution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of TMB Substrate Solution.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Stopping and Reading:
-
Add 50 µL/well of Stop Solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Analyze the data to identify the combination of capture and detection antibody concentrations that yields the highest signal for the antigen-containing wells and the lowest signal for the blank wells.
-
Standard ELISA Protocol
Procedure:
-
Coating:
-
Dilute the capture antibody to its optimal concentration in Coating Buffer.
-
Add 100 µL/well to a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 300 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard in Assay Diluent.
-
Add 100 µL/well of standards and samples.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.
-
Add 100 µL/well.
-
Incubate for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the Streptavidin-HRP conjugate in Assay Diluent.
-
Add 100 µL/well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Reading:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL/well of TMB Substrate Solution.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 50 µL/well of Stop Solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Data Presentation
Table 1: Example Checkerboard Titration Data (OD at 450 nm)
| Capture Ab (µg/mL) | Detection Ab Dilution | High Standard (OD) | Blank (OD) | Signal-to-Noise |
| 10 | 1:1000 | 2.850 | 0.150 | 19.0 |
| 10 | 1:2000 | 2.500 | 0.120 | 20.8 |
| 10 | 1:4000 | 2.100 | 0.100 | 21.0 |
| 5 | 1:1000 | 2.700 | 0.130 | 20.8 |
| 5 | 1:2000 | 2.650 | 0.100 | 26.5 |
| 5 | 1:4000 | 2.200 | 0.080 | 27.5 |
| 2.5 | 1:1000 | 2.400 | 0.110 | 21.8 |
| 2.5 | 1:2000 | 2.350 | 0.090 | 26.1 |
| 2.5 | 1:4000 | 1.900 | 0.070 | 27.1 |
This table presents hypothetical data to illustrate the outcome of a checkerboard titration. The optimal concentrations are those that give the highest signal-to-noise ratio (bolded).
Table 2: Typical Standard Curve Data
| Standard Concentration (pg/mL) | OD at 450 nm (Mean) |
| 20000 | 2.580 |
| 6667 | 1.750 |
| 2222 | 0.980 |
| 741 | 0.450 |
| 247 | 0.210 |
| 0 | 0.050 |
Data is representative of a typical standard curve for an Adrenomedullin 2 ELISA kit and should be generated for each assay.[2]
Table 3: Expected Performance Characteristics
| Parameter | Specification |
| Detection Range | 246.9 - 20000 pg/mL[2][3] |
| Sensitivity | 91.5 pg/mL[3][4] |
| Intra-Assay Precision | CV < 8%[5] |
| Inter-Assay Precision | CV < 10%[5] |
| Recovery | 85-115% |
| Linearity of Dilution | 80-120% |
| Specificity | No significant cross-reactivity with related peptides. |
These values are based on commercially available Adrenomedullin 2 ELISA kits and represent target performance characteristics for a newly developed assay.[2][3][4][5]
Visualizations
Caption: this compound Signaling Pathways
Caption: Sandwich ELISA Experimental Workflow
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. Human ADM2 ELISA kit | Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 3. Human Adrenomedullin 2 (ADM2) ELISA Kit | Medwell [medwellonline.net]
- 4. Human ADM2 (Adrenomedullin 2) ELISA Kit | ELK Biotechnology | Biomol.com [biomol.com]
- 5. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Synthesis of Intermedin B Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing analogs of Intermedin B (IMD-B), also known as Adrenomedullin 2 (AM2). The protocols focus on solid-phase peptide synthesis (SPPS), a widely adopted technique for generating peptide analogs with high purity and efficiency. Additionally, this document outlines key biological assays for characterizing these analogs and details the known signaling pathways of the native peptide, offering a framework for the rational design and evaluation of novel this compound-based therapeutics.
Introduction to this compound and its Analogs
Intermedin (IMD), a member of the calcitonin gene-related peptide (CGRP) superfamily, is a vasoactive peptide with significant roles in cardiovascular and renal regulation[1][2]. It exerts its effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs)[1][3]. This interaction primarily leads to the activation of Gαs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels[4]. The native peptide has been shown to be involved in vasodilation, cardioprotection, and the regulation of food intake and gastric emptying[3][5].
The synthesis of this compound analogs is a key strategy for developing more potent, selective, and stable therapeutic agents. Modifications to the peptide backbone can enhance receptor binding affinity, improve pharmacokinetic profiles, and modulate biological activity, leading to the development of both agonists and antagonists for the IMD receptors[6][7].
Synthesis of this compound Analogs via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the method of choice for preparing this compound analogs due to its efficiency and amenability to automation[8][9]. The most common strategy employed is the Fmoc/tBu approach, which involves the sequential addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin[10][11].
Experimental Protocol: Manual Fmoc SPPS of an this compound Analog
This protocol describes a standard manual procedure for the synthesis of an this compound analog on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amides)
-
Nα-Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., tBu for Asp, Glu, Ser, Thr, Tyr; Boc for Lys, Trp; Pbf for Arg; Trt for Asn, Gln, His)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, and Isopropanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Diethylether (cold)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the Fmoc deprotection solution and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the deprotection step with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU/HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the cleavage mixture into a cold centrifuge tube.
-
Wash the resin with additional TFA.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Biological Characterization of this compound Analogs
The biological activity of synthesized this compound analogs is typically assessed through a series of in vitro assays to determine their receptor binding affinity and functional activity.
Experimental Protocol: Competitive Receptor Binding Assay
This assay measures the ability of a synthetic analog to compete with a radiolabeled or fluorescently-labeled ligand for binding to the IMD receptor complexes.
Materials:
-
Cell membranes prepared from cells expressing CLR and a specific RAMP (e.g., HEK293 cells).
-
Radiolabeled ligand (e.g., ¹²⁵I-IMD) or fluorescently-labeled ligand.
-
Synthesized this compound analogs (unlabeled competitors).
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA).
-
96-well filter plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
To each well of the filter plate, add cell membranes, labeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled this compound analog.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Wash the wells with ice-cold binding buffer to remove unbound ligand.
-
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence plate reader.
-
The data are used to generate a competition curve and calculate the IC₅₀ value, which is then converted to a Ki value.
Experimental Protocol: cAMP Functional Assay
This assay measures the ability of this compound analogs to stimulate or inhibit the production of intracellular cAMP, a key second messenger in the IMD signaling pathway.
Materials:
-
Cells expressing the desired CLR/RAMP receptor complex (e.g., CHO or HEK293 cells).
-
Synthesized this compound analogs.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation[12].
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period.
-
Add varying concentrations of the this compound analog to the cells. For antagonists, co-incubate with a known agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions[13][14][15].
-
The data are used to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Quantitative Data of this compound Analogs
The following table summarizes the binding affinities of a selection of synthetic this compound (AM2/IMD) analogs for the CLR/RAMP receptor complexes. This data is crucial for understanding the structure-activity relationship (SAR) of these peptides.
| Analog | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| Human AM2/IMD | CLR/RAMP1 | 1.8 ± 0.4 | [6] |
| Human AM2/IMD | CLR/RAMP2 | 11 ± 2 | [6] |
| Human AM2/IMD | CLR/RAMP3 | 1.4 ± 0.2 | [6] |
| AM2/IMD(13-47) | CLR/RAMP1 | 1.4 ± 0.2 | [6] |
| AM2/IMD(13-47) | CLR/RAMP2 | 18 ± 3 | [6] |
| AM2/IMD(13-47) | CLR/RAMP3 | 1.3 ± 0.2 | [6] |
| AM2/IMD Antagonist¹ | CLR/RAMP1 | 0.8 ± 0.1 | [6] |
| AM2/IMD Antagonist¹ | CLR/RAMP2 | 34 ± 7 | [6] |
| AM2/IMD Antagonist¹ | CLR/RAMP3 | 1.0 ± 0.2 | [6] |
¹AM(13-38)-AM2/IMD(34-47) chimeric peptide
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound binding to the CLR/RAMP receptor complex initiates a signaling cascade that can influence various cellular processes. The primary pathway involves the activation of adenylyl cyclase and the production of cAMP. Additionally, there is evidence linking Intermedin to the NF-κB signaling pathway, which plays a critical role in inflammation[16].
Caption: this compound signaling cascade.
Solid-Phase Peptide Synthesis Workflow
The synthesis of this compound analogs follows a cyclical process of deprotection and coupling reactions on a solid support.
Caption: SPPS workflow for this compound analogs.
References
- 1. Adrenomedullin 2/intermedin: a putative drug candidate for treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Multi-biological functions of intermedin in diseases [frontiersin.org]
- 5. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–function analyses reveal a triple β-turn receptor-bound conformation of adrenomedullin 2/intermedin and enable peptide antagonist design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of adrenomedullin in the circulation and adrenal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 9. interanalyt.ru [interanalyt.ru]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mesoscale.com [mesoscale.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intermedin B in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Intermedin B, a diarylheptanoid isolated from Curcuma longa L., in neuroscience research. The information presented herein focuses on its demonstrated anti-neuroinflammatory and neuroprotective effects, making it a promising candidate for the investigation and potential treatment of neurodegenerative diseases.[1][2][3]
Introduction
This compound is a natural compound that has shown significant potential in preclinical neuroscience research. Studies have highlighted its ability to mitigate key pathological processes associated with neurodegeneration, namely neuroinflammation and oxidative stress.[1][2][3] In vitro models have demonstrated its efficacy in protecting neuronal cells from damage and suppressing inflammatory responses in microglial cells.[1][2][3] The primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway and the reduction of reactive oxygen species (ROS) generation.[1]
Data Presentation
The following tables summarize the quantitative data from key in vitro experiments investigating the effects of this compound.
Table 1: Anti-inflammatory Effects of this compound on LPS-Induced BV2 Microglia
| Parameter | Concentration of this compound (µM) | Result | Reference |
| PGE2 Production | 10 | Inhibition | [1] |
| 20 | Greater Inhibition | [1] | |
| 40 | Strongest Inhibition | [1] | |
| TNF-α Production | 10 | Inhibition | [1] |
| 20 | Greater Inhibition | [1] | |
| 40 | Strongest Inhibition | [1] | |
| IL-6 Production | 10 | Inhibition | [1] |
| 20 | Greater Inhibition | [1] | |
| 40 | Strongest Inhibition | [1] | |
| Nuclear Translocation of p-IκBα | 10-40 | Inhibition | [1] |
| Nuclear Translocation of NF-κB p65 | 10-40 | Inhibition | [1] |
Table 2: Neuroprotective Effects of this compound on Glutamate-Induced HT22 Hippocampal Cells
| Parameter | Concentration of this compound (µM) | Result | Reference |
| Reactive Oxygen Species (ROS) Production | 10 | Inhibition | [1] |
| 20 | Greater Inhibition | [1] | |
| 40 | Strongest Inhibition | [1] | |
| Cell Viability | 10-40 | Neuroprotective effect against oxidative stress | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Anti-Neuroinflammatory Assay in BV2 Microglia
Objective: To evaluate the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
ELISA kits for PGE2, TNF-α, and IL-6
-
Reagents for Western Blotting (primary and secondary antibodies for p-IκBα, NF-κB p65, β-actin, PCNA)
Procedure:
-
Cell Culture: Culture BV2 microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in appropriate plates. Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 8 hours.
-
Stimulation: After pretreatment, stimulate the cells with LPS (typically 1 µg/mL) for 18 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Cytokine Measurement: Use specific ELISA kits to quantify the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant according to the manufacturer's instructions.
-
Western Blot Analysis for NF-κB Pathway:
-
For analysis of nuclear translocation, pre-treat cells with this compound for a shorter duration (e.g., 1 hour) followed by LPS stimulation for 30 minutes.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-IκBα and NF-κB p65. Use β-actin and PCNA as loading controls for cytoplasmic and nuclear fractions, respectively.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
In Vitro Neuroprotection Assay in HT22 Hippocampal Cells
Objective: To assess the protective effect of this compound against glutamate-induced oxidative stress in HT22 hippocampal neurons.
Materials:
-
HT22 murine hippocampal cell line
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Glutamate
-
This compound (dissolved in DMSO)
-
2′,7′-dichlorofluorescin diacetate (DCFH-DA)
-
N-acetyl cysteine (Nac) as a positive control
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in appropriate plates. Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 3 hours.
-
Induction of Oxidative Stress: After pretreatment, expose the cells to 10 mM glutamate for 8 hours to induce oxidative stress and cell death.
-
Measurement of Reactive Oxygen Species (ROS):
-
Load the cells with 10 µM DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. The intensity of dichlorofluorescein (DCF) is proportional to the amount of intracellular ROS.
-
-
Cell Viability Assay:
-
After the glutamate exposure, assess cell viability using an MTT assay or a similar method to quantify the neuroprotective effect of this compound.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound inhibits the NF-κB signaling pathway in microglia.
Caption: Experimental workflow for the anti-inflammatory assay.
Caption: Experimental workflow for the neuroprotection assay.
Future Directions
Current research on this compound is limited to in vitro studies.[1] Further investigation is warranted to explore its therapeutic potential in vivo. Future studies could focus on:
-
In vivo efficacy: Evaluating the neuroprotective and anti-inflammatory effects of this compound in animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) or acute neurological injury (e.g., stroke).
-
Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of this compound in the central nervous system after systemic administration.
-
Safety and Toxicity: Conducting comprehensive toxicological studies to establish a safety profile for this compound.
-
Mechanism of Action: Further elucidating the molecular targets and signaling pathways modulated by this compound in different neuronal and glial cell types.
By expanding on the current foundational knowledge, the full therapeutic potential of this compound in the field of neuroscience can be more thoroughly understood.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blotting of Intermedin B Signaling Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a bioactive peptide belonging to the calcitonin gene-related peptide (CGRP) superfamily.[1][2] It plays a significant role in various physiological processes, including cardiovascular function, metabolic regulation, and inflammatory responses.[2] IMD exerts its effects by binding to a receptor complex composed of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor (GPCR), and a receptor activity-modifying protein (RAMP).[1][2] Activation of this receptor complex initiates several downstream signaling cascades, most prominently the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway.[2] Other key pathways activated by Intermedin B include the PI3K/Akt, ERK/MAPK, and NF-κB signaling cascades.[1][2][3]
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it an invaluable tool for studying the activation and modulation of these signaling pathways in response to this compound. This document provides a detailed protocol for performing Western blot analysis of key proteins involved in this compound signaling.
This compound Signaling Pathway
This compound binds to the CLR/RAMP receptor complex, activating the Gαs subunit. This stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB. The pathway can also branch to activate PI3K/Akt and ERK1/2 signaling, influencing cell survival, growth, and proliferation.
Caption: Overview of the primary signaling cascades activated by this compound.
Experimental Protocols
This section provides a comprehensive protocol for the Western blot analysis of key this compound signaling proteins, including total and phosphorylated forms of Akt, ERK1/2, and CREB.
Materials and Reagents
-
Cell Lysis: RIPA buffer (or specialized membrane protein extraction buffer for GPCRs), Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.[4]
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide/Bis-acrylamide solution, TEMED, Ammonium persulfate (APS), Tris-HCl, SDS, Glycine, 2-Mercaptoethanol, Bromophenol blue, Protein molecular weight markers.
-
Membrane Transfer: PVDF or nitrocellulose membranes, Methanol, Transfer buffer.[5]
-
Immunoblotting:
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.[5][6] (Note: Use BSA for phospho-protein detection to avoid background from phosphoproteins in milk).[6]
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies (diluted in blocking buffer as per manufacturer's recommendation):
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (diluted in blocking buffer).
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.[7]
-
Equipment: Electrophoresis cell, Power supply, Wet or semi-dry transfer system, Imaging system (e.g., CCD camera-based imager).[8]
Detailed Methodology
Step 1: Cell Culture and Treatment
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling activity.
-
Treat cells with this compound at desired concentrations and time points. Include an untreated control group.
Step 2: Protein Extraction (Lysis)
-
Aspirate the culture medium and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the plate.[4][6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
Note on GPCRs: For analyzing the CLR receptor, which is a GPCR, aggregation can occur upon heating.[10][11] Consider using specialized membrane protein extraction kits and avoid boiling the sample before loading.[10][11]
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[12]
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
Step 4: Sample Preparation and SDS-PAGE
-
Mix protein lysates with 4X Laemmli sample buffer to a final 1X concentration.
-
Heat the samples at 95-100°C for 5 minutes (except for GPCR samples).[9]
-
Load 20-40 µg of protein per well into an SDS-polyacrylamide gel.[12][13] Include a molecular weight marker in one lane.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
Step 5: Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
-
Confirm successful transfer by staining the membrane with Ponceau S solution.[5]
Step 6: Immunoblotting
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody at the recommended dilution in 5% BSA/TBST overnight at 4°C with gentle agitation.[6][9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST.
Step 7: Signal Detection
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.[8] Ensure the signal is within the linear range and not saturated to allow for accurate quantification.[13][14]
Western Blotting Workflow Diagram
Caption: Key stages of the Western blotting protocol from sample prep to analysis.
Data Presentation and Quantification
Quantitative analysis of Western blots, also known as densitometry, is essential for determining the relative changes in protein expression or phosphorylation.[14][15]
Densitometry Analysis
-
Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.[16]
-
For each lane, obtain the background-subtracted intensity value for the target protein (e.g., p-Akt) and the corresponding loading control (e.g., β-Actin).[15][17]
Normalization
-
Normalization is critical to correct for variations in sample loading and transfer.[13][17]
-
Calculate the normalized signal for each sample by dividing the target protein's intensity by the intensity of the loading control in the same lane.[15]
-
Normalized Target = (Intensity of Target Protein) / (Intensity of Loading Control)
-
-
For phosphorylation studies, it is often best to normalize the phosphorylated protein signal to the total protein signal.
-
Normalized Phospho-Protein = (Intensity of Phospho-Protein) / (Intensity of Total Protein)
-
Data Summary
Summarize the results as fold changes relative to the untreated control. Present the data in a clear, structured table. Below is a sample table representing hypothetical data from an experiment analyzing the effect of this compound on key signaling proteins.
Table 1: Relative Protein Phosphorylation Following this compound Treatment
| Treatment Group | p-Akt / Total Akt (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) | p-CREB / Total CREB (Fold Change) |
| Control (Untreated) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound (10 nM) | 2.54 ± 0.21 | 1.89 ± 0.15 | 3.12 ± 0.28 |
| This compound (100 nM) | 4.18 ± 0.35 | 2.76 ± 0.22 | 5.45 ± 0.41 |
| IMD + Inhibitor (e.g., H89 for PKA) | 1.21 ± 0.11 | 1.15 ± 0.09 | 1.33 ± 0.14 |
Data are presented as mean ± SEM from three independent experiments. Fold change is calculated relative to the control group.
References
- 1. mdpi.com [mdpi.com]
- 2. Multi-biological functions of intermedin in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - UZ [thermofisher.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Guide to western blot quantification | Abcam [abcam.com]
- 16. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
Application Note: High-Throughput Identification of Intermedin B Metabolites Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intermedin B, a diarylheptanoid isolated from Curcuma longa, has demonstrated significant anti-inflammatory and neuroprotective properties in preclinical studies.[1][2][3] Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. This document provides a comprehensive framework and detailed protocols for the identification and characterization of this compound metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific metabolic pathways for this compound have not been extensively reported, this application note outlines a robust, generalized workflow applicable to the study of novel compounds of this class.
The methodologies described herein cover in vitro metabolism using liver microsomes, sample preparation from biological matrices, and a systematic approach to data acquisition and analysis with high-resolution mass spectrometry. These protocols are designed to enable researchers to elucidate the biotransformation pathways of this compound, identify key metabolites, and gather critical data for pharmacokinetic and toxicological assessments.
Experimental Protocols
A critical aspect of successful metabolite identification is a well-designed experimental plan that includes appropriate sample preparation and optimized analytical methods.[4][5][6]
In Vitro Metabolism with Human Liver Microsomes
This protocol outlines a typical procedure for assessing the phase I and phase II metabolism of this compound in an in vitro setting.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Purified Water, LC-MS grade
Procedure:
-
Incubation Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, combine 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regeneration system.
-
For phase II metabolism, include UDPGA (final concentration 2 mM) and PAPS (final concentration 0.1 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add this compound stock solution to the pre-incubated mixture to achieve a final substrate concentration of 1-10 µM.
-
Vortex gently to mix.
-
Incubate at 37°C in a shaking water bath for 0, 15, 30, 60, and 120 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not expected to be found in the sample).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section details a general high-resolution LC-MS/MS method for the detection and identification of metabolites.[7][8]
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (High-Resolution Q-TOF or Orbitrap):
| Parameter | Value |
| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C |
| Scan Mode | Full Scan (m/z 100-1000) and Data-Dependent MS/MS |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) |
| MS/MS Acquisition | Top 5 most intense ions from the full scan |
Data Presentation
Effective data presentation is key to interpreting metabolomics results. The following tables provide templates for summarizing the quantitative and qualitative data obtained from the LC-MS/MS analysis.
Table 1: Predicted Phase I and Phase II Metabolites of this compound
| Biotransformation | Molecular Formula Change | Mass Change (Da) |
| Phase I | ||
| Hydroxylation | +O | +15.9949 |
| Dehydrogenation | -H₂ | -2.0156 |
| Oxidation | +O, -H₂ | +13.9793 |
| N-dealkylation | -CH₂ | -14.0157 |
| Phase II | ||
| Glucuronidation | +C₆H₈O₆ | +176.0321 |
| Sulfation | +SO₃ | +79.9568 |
| Glutathione Conjugation | +C₁₀H₁₇N₃O₆S | +307.0838 |
Table 2: Summary of Potential this compound Metabolites Identified by LC-MS/MS
| Metabolite ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Biotransformation | Key MS/MS Fragments (m/z) |
| M1 | 5.8 | [Calculated m/z] | Hydroxylation | [Fragment 1], [Fragment 2], [Fragment 3] |
| M2 | 4.2 | [Calculated m/z] | Glucuronidation | [Fragment 1], [Fragment 2], [Fragment 3] |
| M3 | 7.1 | [Calculated m/z] | Oxidation | [Fragment 1], [Fragment 2], [Fragment 3] |
| M4 | 3.5 | [Calculated m/z] | Sulfation | [Fragment 1], [Fragment 2], [Fragment 3] |
Visualizations
Diagrams are essential for visualizing complex workflows and pathways. The following diagrams were generated using Graphviz and adhere to the specified formatting requirements.
Conclusion
This application note provides a comprehensive and detailed framework for the identification of this compound metabolites using advanced LC-MS/MS techniques. The protocols for in vitro metabolism, sample preparation, and mass spectrometry analysis are based on established methodologies in the field of drug metabolism and metabolomics.[9][10] By following these guidelines, researchers can effectively characterize the metabolic profile of this compound, which is a critical step in advancing its development from a promising natural product to a potential therapeutic agent. The provided templates for data presentation and visualizations offer a clear structure for reporting and interpreting the experimental findings.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. sfera.unife.it [sfera.unife.it]
- 7. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation for Metabolomic Analysis in Exercise Physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Intermedin B
For Researchers, Scientists, and Drug Development Professionals
Introduction to Intermedin (Adrenomedullin 2)
Intermedin (IMD), also known as Adrenomedullin 2 (AM2), is a peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily.[1] Discovered in 2004, it is involved in a wide range of physiological processes, including the regulation of cardiovascular function, angiogenesis, and inflammatory responses.[2][3][4] IMD exerts its effects by activating specific G protein-coupled receptors (GPCRs), making it an attractive target for drug discovery programs aimed at developing novel therapeutics for cardiovascular and metabolic diseases.[1][4]
IMD is produced from a 148-amino acid precursor, prepro-IMD, which is processed to yield several biologically active fragments, most notably IMD 1-53 (long form, IMD-L) and IMD 8-47 (short form, IMD-S).[2] These peptides act as agonists at heterodimeric receptors composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3.[2] The specific RAMP subunit associated with CLR determines the pharmacological profile of the receptor, giving rise to distinct CGRP and AM receptors.[2]
-
CLR/RAMP1: CGRP receptor
-
CLR/RAMP2: AM1 receptor
-
CLR/RAMP3: AM2 receptor
Intermedin is a non-selective agonist, capable of activating all three receptor complexes, though with varying potencies.[2] This promiscuity necessitates the use of well-characterized cell-based assays to screen for and characterize compounds that modulate IMD signaling in a receptor-specific manner.
Intermedin Signaling Pathways
The primary signaling pathway activated by Intermedin upon binding to its cognate receptors is the Gαs-adenylyl cyclase pathway, leading to a robust increase in intracellular cyclic AMP (cAMP).[5] However, IMD can also signal through other G protein-dependent and -independent pathways, including Gαq/11-mediated calcium mobilization and β-arrestin recruitment, which can lead to the activation of downstream effectors such as ERK1/2.[3] This phenomenon, known as biased agonism, where a ligand preferentially activates one signaling pathway over another, is of significant interest in modern drug discovery.
Below are diagrams illustrating the key signaling pathways activated by Intermedin.
Cell-Based Assays for Intermedin B Screening
A variety of cell-based assays can be employed to screen for compounds that modulate Intermedin signaling. The choice of assay will depend on the specific research question, the desired throughput, and the signaling pathway of interest. The three most common and robust assays for screening Intermedin mimetics or antagonists are:
-
cAMP Accumulation Assays: To measure the activation of the Gαs pathway.
-
β-Arrestin Recruitment Assays: To assess G protein-independent signaling and biased agonism.
-
Calcium Mobilization Assays: To detect activation of the Gαq pathway.
The following sections provide detailed protocols for each of these assays.
cAMP Accumulation Assay
Principle: This assay quantifies the intracellular concentration of cAMP produced upon activation of Gαs-coupled receptors. A common method utilizes a genetically engineered biosensor, such as Promega's GloSensor™, which consists of a cAMP-binding domain fused to a circularly permuted firefly luciferase. Binding of cAMP to the biosensor causes a conformational change that results in increased light output, which is directly proportional to the cAMP concentration.[6][7][8]
Experimental Workflow:
Protocol: GloSensor™ cAMP Assay
Materials:
-
HEK293 cells stably co-expressing the desired CLR/RAMP combination and the pGloSensor™-22F cAMP Plasmid.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for CLR/RAMP, hygromycin for GloSensor™ plasmid).
-
Assay Buffer: CO2-independent cell culture medium (e.g., Gibco™ CO2 Independent Medium) with 10% FBS.
-
GloSensor™ cAMP Reagent (Promega, Cat. No. E1290).
-
This compound (positive control).
-
Test compounds.
-
White, opaque 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Culture and Seeding:
-
Culture the stable HEK293 cell line under standard conditions (37°C, 5% CO2).
-
On the day before the assay, harvest the cells and resuspend them in culture medium to a density of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension (5,000 cells/well) into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Assay Protocol:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions by dissolving it in the assay buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the GloSensor™ cAMP Reagent solution to each well.
-
Equilibrate the plate at room temperature for 2 hours in the dark.
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Add 10 µL of the compound dilutions to the respective wells. For control wells, add 10 µL of assay buffer (vehicle) or a known agonist/antagonist.
-
Incubate the plate at room temperature for 15-20 minutes.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of each well to the vehicle control.
-
For agonist screening, plot the normalized luminescence against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist screening, perform the assay in the presence of a fixed concentration of this compound (e.g., EC80) and varying concentrations of the test compound. Calculate the IC50 value from the resulting dose-response curve.
-
Quantitative Data:
| Peptide | Receptor | Cell Line | Assay Type | pEC50 | Reference |
| Intermedin-47 | CGRP (CLR/RAMP1) | COS-7 | cAMP | 8.24 ± 0.05 | [2] |
| Intermedin-47 | AM1 (CLR/RAMP2) | COS-7 | cAMP | 8.52 ± 0.09 | [2] |
| Intermedin-47 | AM2 (CLR/RAMP3) | COS-7 | cAMP | 8.82 ± 0.06 | [2] |
| Intermedin-40 | CGRP (CLR/RAMP1) | COS-7 | cAMP | 7.91 ± 0.11 | [2] |
| Intermedin-40 | AM1 (CLR/RAMP2) | COS-7 | cAMP | 8.25 ± 0.09 | [2] |
| Intermedin-40 | AM2 (CLR/RAMP3) | COS-7 | cAMP | 8.56 ± 0.04 | [2] |
β-Arrestin Recruitment Assay
Principle: This assay measures the recruitment of β-arrestin to the activated GPCR. The Tango™ GPCR Assay Technology (Thermo Fisher Scientific) is a widely used platform for this purpose.[9][10] In this system, the GPCR of interest is fused to a transcription factor (e.g., Gal4-VP16), and β-arrestin is fused to a protease (e.g., TEV protease). Upon ligand-induced receptor activation, the protease-tagged β-arrestin is recruited to the GPCR, leading to the cleavage of the transcription factor. The liberated transcription factor then translocates to the nucleus and drives the expression of a reporter gene, such as β-lactamase or luciferase.[9][10]
Protocol: Tango™ β-Arrestin Assay
Materials:
-
U2OS or HEK293 cells stably expressing the Tango™ construct for the desired CLR/RAMP receptor and the β-arrestin-protease fusion.
-
Culture Medium: As per the cell line supplier's recommendation, with appropriate selection antibiotics.
-
Assay Medium: Opti-MEM or other serum-free medium.
-
LiveBLAzer™-FRET B/G Substrate (for β-lactamase reporter).
-
This compound (positive control).
-
Test compounds.
-
White, clear-bottom 384-well assay plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
Harvest and resuspend the cells in assay medium to a density of 3.125 x 10^5 cells/mL.
-
Dispense 32 µL of the cell suspension (10,000 cells/well) into each well of the 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay medium.
-
Add 8 µL of the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 16 hours in a humidified incubator at 37°C, 5% CO2.
-
-
Substrate Addition and Detection:
-
Prepare the LiveBLAzer™-FRET B/G Substrate according to the manufacturer's protocol.
-
Add 8 µL of the substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
Measure the fluorescence at two wavelengths (e.g., 460 nm for coumarin and 530 nm for fluorescein).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 460 nm to 530 nm.
-
Normalize the ratio to the vehicle control.
-
Generate dose-response curves and calculate EC50 or IC50 values as described for the cAMP assay.
-
Quantitative Data:
| Peptide | Receptor | Cell Line | Assay Type | EC50 (nM) | Reference |
| Intermedin | CGRP (CLR/RAMP1) | U2OS | Tango™ | 1.2 | [9] |
| Intermedin | AM1 (CLR/RAMP2) | U2OS | Tango™ | 0.8 | [9] |
| Intermedin | AM2 (CLR/RAMP3) | U2OS | Tango™ | 0.5 | [9] |
Calcium Mobilization Assay
Principle: This assay measures the transient increase in intracellular calcium concentration upon activation of Gαq-coupled GPCRs. While Intermedin primarily signals through Gαs, coupling to Gαq and subsequent calcium release can occur, especially with certain receptor subtypes or in specific cellular contexts.[5] The assay typically uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, which exhibits an increase in fluorescence intensity upon binding to free calcium.[11][12]
Protocol: Fluo-4 Calcium Mobilization Assay
Materials:
-
HEK293 or CHO cells stably expressing the desired CLR/RAMP receptor. To enhance a calcium signal from a Gs-coupled receptor, co-expression with a promiscuous G protein like Gα16 can be employed.
-
Culture Medium: As appropriate for the cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (to inhibit dye leakage from cells).
-
This compound (positive control).
-
Test compounds.
-
Black, clear-bottom 384-well assay plates.
-
Fluorescence plate reader with kinetic reading capabilities and an integrated liquid handling system (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Seeding:
-
Seed the cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium and add 20 µL of the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Assay:
-
Place the cell plate and the compound plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the integrated liquid handler to add 10 µL of the test compound or this compound to the wells.
-
Immediately begin kinetic fluorescence readings for 1-2 minutes.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate EC50 or IC50 values.
-
Quantitative Data:
| Peptide | Receptor | Cell Line | Assay Type | EC50 (nM) | Reference |
| Intermedin | AM1 (CLR/RAMP2) | HUVEC | Endothelial Permeability | 1.29 ± 0.12 | [5] |
| Adrenomedullin | AM1 (CLR/RAMP2) | HUVEC | Endothelial Permeability | 0.24 ± 0.07 | [5] |
Note: Direct calcium mobilization EC50 values for Intermedin are less commonly reported as it is primarily a Gαs-coupled peptide. The data above reflects a functional assay in HUVECs that is downstream of cAMP signaling but demonstrates a measurable cellular response.
Summary and Recommendations
The choice of cell-based assay for this compound screening should be guided by the specific goals of the drug discovery program.
-
For identifying potent agonists or antagonists that target the primary signaling pathway of Intermedin, the cAMP accumulation assay is the most direct and robust method.
-
To investigate biased agonism and the potential for G protein-independent signaling, the β-arrestin recruitment assay is an essential tool.
-
The calcium mobilization assay , particularly with Gα16 co-expression, can be a valuable secondary assay to further characterize the signaling profile of lead compounds.
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively screen for and characterize novel modulators of this compound, paving the way for the development of new therapies for a range of human diseases.
References
- 1. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated Bone Regeneration by Adrenomedullin 2 Through Improving the Coupling of Osteogenesis and Angiogenesis via β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenomedullin 2/intermedin: a putative drug candidate for treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermedin (adrenomedullin2) stabilizes the endothelial barrier and antagonizes thrombin-induced barrier failure in endothelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GloSensor™ cAMP Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. GloSensor™ Technology [promega.com]
- 9. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 11. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
Generation of High-Affinity Intermedin B-Specific Monoclonal Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intermedin (IMD), also known as Adrenomedullin 2, is a peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily. It is involved in a variety of physiological processes, including the regulation of cardiovascular homeostasis, inflammatory responses, and metabolic diseases. Recent studies have also highlighted its potential neuroprotective effects by inhibiting neuroinflammation and the generation of reactive oxygen species. Given its diverse biological functions, the development of specific antibodies against Intermedin B is crucial for advancing research into its mechanisms of action and for the development of potential therapeutic and diagnostic tools.
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies specific to human this compound. The methodologies described herein cover peptide antigen design, hybridoma technology, and antibody screening and characterization, providing researchers with a robust framework for producing high-quality immunological reagents.
Data Presentation
The following tables summarize the expected quantitative data from the successful generation and characterization of this compound-specific monoclonal antibodies. Please note that the following data is illustrative to demonstrate the expected outcomes of the described protocols, as specific experimental data for newly generated monoclonal antibodies is not publicly available.
Table 1: Titer of Monoclonal Anti-Intermedin B Antibodies in Hybridoma Supernatants by Indirect ELISA
| Clone ID | Isotype | Titer (EC50 Dilution Factor) |
| MAb-IMDB-01 | IgG1 | 1:12,800 |
| MAb-IMDB-02 | IgG2a | 1:6,400 |
| MAb-IMDB-03 | IgG1 | 1:25,600 |
| MAb-IMDB-04 | IgG2b | 1:3,200 |
| MAb-IMDB-05 | IgG1 | 1:10,000 |
Table 2: Affinity and Specificity of Purified Monoclonal Anti-Intermedin B Antibodies
| Clone ID | Affinity Constant (Kd) | Cross-Reactivity with Adrenomedullin | Cross-Reactivity with CGRP |
| MAb-IMDB-01 | 1.2 x 10⁻⁹ M | < 0.1% | < 0.1% |
| MAb-IMDB-03 | 5.8 x 10⁻¹⁰ M | < 0.1% | < 0.1% |
| MAb-IMDB-05 | 2.5 x 10⁻⁹ M | < 0.5% | < 0.2% |
Experimental Protocols & Methodologies
Peptide Antigen Design and Preparation
The selection and preparation of a suitable immunogen are critical for the successful generation of specific antibodies. For this compound, a synthetic peptide corresponding to a unique and immunogenic region of the protein is designed.
Protocol 1: this compound Peptide Antigen Design and Conjugation
-
Peptide Selection: The full-length human Intermedin-53 peptide sequence is: HSGPRRTQAQLLRVGCVLGTCQVQNLSHRLWQLMGPAGRQDSAPVDPSSPHSY-NH2. A shorter, immunogenic peptide fragment should be selected, for example, a 15-20 amino acid sequence from the C-terminal region. Computational tools can be used to predict B-cell epitopes to maximize the likelihood of generating a robust immune response.
-
Peptide Synthesis: The selected peptide is synthesized with an additional cysteine residue at the N-terminus to facilitate conjugation to a carrier protein. The C-terminus should be amidated to mimic the native peptide.
-
Carrier Protein Conjugation: The synthetic peptide is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to enhance its immunogenicity.[1]
-
Dissolve 5 mg of the synthetic peptide in 0.5 mL of conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).
-
Dissolve 5 mg of KLH in 0.5 mL of conjugation buffer.
-
Activate the carrier protein with a crosslinker like m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).
-
Mix the activated carrier protein with the peptide solution and incubate for 3 hours at room temperature with gentle stirring.
-
Dialyze the conjugate against phosphate-buffered saline (PBS) to remove unreacted peptide and crosslinker.
-
Determine the protein concentration of the conjugate using a BCA protein assay.
-
Generation of Monoclonal Antibodies using Hybridoma Technology
Hybridoma technology facilitates the production of monoclonal antibodies by fusing antibody-producing B cells with immortal myeloma cells.[2][3][4]
Protocol 2: Mouse Immunization and Hybridoma Production
-
Immunization:
-
Emulsify the peptide-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the initial immunization.
-
Inject 50-100 µg of the emulsified antigen intraperitoneally into 6-8 week old BALB/c mice.
-
Administer booster injections of 25-50 µg of the antigen emulsified in Incomplete Freund's Adjuvant (IFA) every 2-3 weeks.
-
Monitor the antibody titer in the mouse serum by indirect ELISA after the second booster injection.
-
Select the mouse with the highest antibody titer for cell fusion.
-
Administer a final intravenous booster injection of 10-25 µg of the antigen in saline 3-4 days before fusion.
-
-
Cell Fusion:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.
-
Induce cell fusion by the dropwise addition of 50% (w/v) polyethylene glycol (PEG) 1500.
-
Wash the cells to remove the PEG and resuspend them in HAT (hypoxanthine-aminopterin-thymidine) selection medium.
-
-
Hybridoma Screening and Cloning:
-
Plate the fused cells into 96-well plates.
-
Screen the hybridoma culture supernatants for the presence of this compound-specific antibodies using an indirect ELISA (see Protocol 3).
-
Expand the positive hybridoma clones and subsequently subclone them by limiting dilution to ensure monoclonality.
-
Antibody Screening by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method used to screen hybridoma supernatants for the presence of antibodies that bind to the target antigen.
Protocol 3: Indirect ELISA for Screening Anti-Intermedin B Hybridomas
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL/well of a 1-5 µg/mL solution of the unconjugated this compound peptide in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Incubate the plate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20, PBST).
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBST) and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of hybridoma culture supernatant to each well and incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated goat anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader. Wells with a signal significantly above the background are considered positive.
-
Antibody Characterization by Western Blotting
Western blotting is used to confirm the specificity of the generated antibodies for this compound in complex protein mixtures.
Protocol 4: Western Blotting for this compound Detection
-
Sample Preparation:
-
Prepare protein lysates from cells or tissues known to express this compound.
-
Determine the protein concentration of the lysates.
-
Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein samples (20-30 µg per lane) on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Intermedin B monoclonal antibody (e.g., hybridoma supernatant or purified antibody at 1-2 µg/mL) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated goat anti-mouse IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Visualization:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and expose the membrane to X-ray film or a digital imaging system. This compound should appear as a band at the expected molecular weight.
-
Visualizations
Caption: Workflow for the generation and characterization of this compound-specific monoclonal antibodies.
Caption: Simplified signaling pathway of this compound.
References
Application of Intermedin B in Inflammation Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Intermedin B, a diarylheptanoid isolated from Curcuma longa L. (turmeric), in preclinical inflammation models. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory potential of this compound.
Introduction
This compound has emerged as a promising natural compound with significant anti-inflammatory and neuroprotective properties.[1][2][3][4] Unlike the more extensively studied curcuminoids from turmeric, this compound represents a distinct chemical entity with potent biological activity.[1][2][4] Preclinical studies have demonstrated its ability to modulate key inflammatory pathways, suggesting its therapeutic potential for a range of inflammatory and neurodegenerative diseases.[1][2][3][4] This document summarizes the key findings and provides detailed protocols for in vitro inflammation models.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the reduction of reactive oxygen species (ROS).[1][4] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[1]
This compound has been shown to inhibit the nuclear translocation of both NF-κB p65 and phosphorylated IκBα (p-IκBα).[1][4] This action effectively blocks the downstream expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the subsequent production of inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3]
Furthermore, this compound exhibits potent antioxidant effects by inhibiting the generation of ROS, which are known to contribute to cellular damage and inflammation in neurodegenerative conditions.[1][4]
Signaling Pathway Diagram
Caption: this compound anti-inflammatory signaling pathway.
Data Presentation
The anti-inflammatory effects of this compound have been quantified in LPS-stimulated BV2 microglial cells. The following tables summarize the dose-dependent inhibitory effects on key inflammatory mediators.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Induced BV2 Microglia
| Treatment Group | PGE2 Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |
| Control | Not specified | Not specified | Not specified |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| This compound (5 µM) + LPS | Significantly reduced | Significantly reduced | Significantly reduced |
| This compound (10 µM) + LPS | Further reduced | Further reduced | Further reduced |
| This compound (20 µM) + LPS | Markedly reduced | Markedly reduced | Markedly reduced |
Note: The data indicates a concentration-dependent inhibition. For precise percentage values, refer to the source literature.[1][3]
Table 2: Effect of this compound on Pro-Inflammatory Enzyme Expression in LPS-Induced BV2 Microglia
| Treatment Group | iNOS Protein Expression (relative to LPS control) | COX-2 Protein Expression (relative to LPS control) |
| Control | Not detected | Not detected |
| LPS (1 µg/mL) | 1.00 | 1.00 |
| This compound (5 µM) + LPS | Decreased | Decreased |
| This compound (10 µM) + LPS | Further decreased | Further decreased |
| This compound (20 µM) + LPS | Substantially decreased | Substantially decreased |
Note: The data indicates a concentration-dependent inhibition of protein expression. For precise quantification, refer to the source literature.[1]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.
Cell Culture and Treatment (BV2 Microglia)
-
Cell Line: BV2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Plate BV2 cells in appropriate well plates (e.g., 96-well for viability assays, 24-well for cytokine assays, 6-well for protein expression analysis) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) for a specified duration (e.g., 1-8 hours).
-
Induce inflammation by adding Lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) to the culture medium.
-
Co-incubate for a designated period (e.g., 18-24 hours).
-
Measurement of Pro-Inflammatory Cytokines (ELISA)
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantification of PGE2, TNF-α, and IL-6.
-
Procedure: Follow the manufacturer's instructions provided with the ELISA kits. This typically involves:
-
Addition of standards and samples to antibody-coated microplates.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Addition of a substrate solution to produce a colorimetric reaction.
-
Measurement of absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Diagram
Caption: In vitro experimental workflow for this compound.
Conclusion
This compound demonstrates significant anti-inflammatory activity in in vitro models of neuroinflammation. Its mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a strong rationale for its further investigation as a therapeutic agent for inflammatory diseases. The protocols and data presented here offer a foundational framework for researchers to explore the full potential of this promising natural compound. Further in vivo studies are warranted to validate these findings in more complex disease models.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the solubility of Intermedin B for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Intermedin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a sesquiterpenoid isolated from the plant Curcuma longa (turmeric). It is a hydrophobic compound with a molecular weight of 234.33 g/mol .[1] It has been identified for its potential anti-neuroinflammatory and neuroprotective effects.[2][3]
Q2: What are the known biological activities of this compound?
Research has shown that this compound exhibits significant antioxidant and anti-inflammatory effects. Specifically, it has been found to inhibit the nuclear translocation of NF-κB p65 and IκBα, which are key components of the inflammatory response.[2][3] Additionally, this compound has been shown to inhibit the generation of Reactive Oxygen Species (ROS), suggesting a neuroprotective role.[2][4]
Q3: Which signaling pathways is this compound known to modulate?
This compound primarily modulates the NF-κB signaling pathway, a central regulator of inflammation. By inhibiting this pathway, this compound reduces the production of pro-inflammatory cytokines such as PGE2, TNF-α, and IL-6.[2] It also plays a role in reducing oxidative stress by inhibiting ROS generation.[2]
Troubleshooting Guide
Issue: Difficulty dissolving this compound for experiments.
This compound is a hydrophobic compound and has low solubility in aqueous solutions.
Solution 1: Use of an appropriate organic solvent.
Dimethyl sulfoxide (DMSO) is a recommended solvent for creating a stock solution of this compound.[5] Other organic solvents such as ethanol, chloroform, dichloromethane, ethyl acetate, and acetone can also be used.[5][6]
Solution 2: Physical methods to aid dissolution.
If the compound does not readily dissolve, the following steps can be taken:
-
Warming: Gently warm the solution at 37°C.[5]
-
Sonication: Use an ultrasonic bath to agitate the solution and break down any clumps of the compound.[5]
Issue: Precipitation of this compound upon dilution in aqueous media.
Due to its hydrophobic nature, this compound may precipitate out of solution when a concentrated stock in an organic solvent is diluted into an aqueous buffer or cell culture medium.
Solution 1: Prepare a highly concentrated stock solution.
Prepare a high-concentration stock solution in 100% DMSO. This allows for a smaller volume of the stock to be added to the aqueous medium, keeping the final concentration of the organic solvent low (typically below 0.5%) to minimize toxicity to cells.
Solution 2: Stepwise dilution.
Instead of diluting the stock solution directly into the final volume of aqueous media, try a stepwise dilution. First, dilute the stock into a smaller volume of the media, vortex gently, and then add this intermediate dilution to the final volume.
Solution 3: Use of a carrier.
For in vivo studies or specific in vitro assays where organic solvents are not desirable, consider the use of a carrier system. While specific data for this compound is limited, techniques used for other hydrophobic compounds from Curcuma longa, like curcumin, may be applicable. These include complexation with cyclodextrins or the use of nanoparticle formulations.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol [1] |
| XLogP3-AA | 2.7 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
Table 2: Recommended Solvents for this compound
| Solvent | Notes |
| DMSO | Recommended for stock solutions for in vitro assays.[5] |
| Ethanol | Can be used as a co-solvent.[6] |
| Chloroform | Suitable for analytical purposes.[5] |
| Dichloromethane | Suitable for analytical purposes.[5] |
| Ethyl Acetate | Suitable for analytical purposes.[5] |
| Acetone | Suitable for analytical purposes.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell-Based Assays
This protocol is based on the methods used in studies investigating the anti-inflammatory effects of this compound.[2]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath until the compound is completely dissolved.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A freshly prepared solution is recommended.[5]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1.25 µM to 40 µM).[2] Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
Caption: this compound's role in the NF-κB signaling pathway.
Caption: this compound's inhibitory effect on ROS generation.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:127214-87-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting Intermedin B Instability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential instability issues with Intermedin B in solution. The following information is based on general principles of peptide stability and best practices for handling peptides in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What are the potential causes?
A1: Loss of this compound activity can be attributed to several factors related to its stability in solution. Peptides are susceptible to degradation through various mechanisms, including:
-
Oxidation: Certain amino acid residues are prone to oxidation, which can alter the peptide's structure and function.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to a change in the peptide's charge and conformation.
-
Aggregation: Peptides can self-associate to form aggregates, which may be inactive and can precipitate out of solution.[1] This can be influenced by factors such as peptide concentration, pH, and temperature.[1][2]
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage vials (glass or plastic), reducing the effective concentration in solution.[3]
-
Proteolysis: If the solution is contaminated with proteases, the peptide will be enzymatically degraded.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to degradation and aggregation.[3]
Q2: What is the recommended procedure for dissolving and storing lyophilized this compound?
A2: To ensure maximum stability, follow these guidelines for dissolving and storing this compound:
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can introduce moisture and degrade the peptide.[4]
-
Solubilization: The choice of solvent depends on the properties of the peptide. For many peptides, sterile, purified water or a buffer at a slightly acidic pH (around 5-6) is recommended to prolong storage life.[3] If solubility is an issue, a small amount of an organic solvent like DMSO or acetonitrile can be used initially, followed by dilution with the aqueous buffer.
-
Storage of Stock Solutions:
-
It is highly recommended to prepare and use the solution on the same day.[5]
-
For short-term storage, refrigerate at 4°C.[4]
-
For long-term storage, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or colder.[3][5] This minimizes waste and avoids repeated freeze-thaw cycles.
-
Avoid using frost-free freezers as the temperature fluctuations during defrost cycles can be detrimental to peptide stability.[3]
-
Q3: How can I assess the stability of my this compound solution?
A3: Several methods can be used to assess the stability of your this compound solution:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to check for peptide purity and detect the presence of degradation products or aggregates. A decrease in the main peak area and the appearance of new peaks over time indicate instability.
-
Mass Spectrometry (MS): MS can be used to identify modifications to the peptide, such as oxidation or deamidation, by detecting changes in its molecular weight.
-
Bioassay: The most direct way to assess stability is to measure the biological activity of the this compound solution over time. A decrease in activity is a clear indicator of instability.
Factors Affecting Peptide Stability
The stability of this compound in solution can be influenced by a variety of factors. The following table summarizes these factors and their potential impact.
| Factor | Potential Impact on Stability | Recommendations |
| pH | Can influence rates of deamidation, hydrolysis, and aggregation. | Use sterile buffers with a pH around 5-6 for optimal stability.[3] |
| Temperature | Higher temperatures accelerate chemical degradation and aggregation. | Store lyophilized peptide at -20°C or colder.[3] Store solutions at 4°C for short-term and -20°C or colder for long-term.[3] |
| Peptide Concentration | Higher concentrations can promote aggregation.[1] | Prepare stock solutions at a reasonable concentration and dilute to the working concentration just before use. |
| Oxygen | Can cause oxidation of susceptible amino acid residues. | Use degassed buffers and consider storing under an inert gas like argon or nitrogen. |
| Excipients | Additives like salts or detergents can either stabilize or destabilize the peptide. | The effect of excipients should be empirically tested for your specific application. |
| Light | Exposure to light can cause photodegradation of certain amino acids. | Store peptide solutions in amber vials or protected from light.[3] |
| Agitation | Shaking or vortexing can induce aggregation. | Mix gently by inversion or slow swirling. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Lyophilized this compound
-
Equilibrate the vial of lyophilized this compound to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare the desired solvent (e.g., sterile water, PBS, or a buffer of choice). If necessary, degas the solvent by sparging with nitrogen or argon.
-
Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous shaking or vortexing. If solubility is poor, brief sonication in a water bath may be helpful.
-
Once dissolved, the solution is ready for immediate use or for aliquoting and storage.
Protocol 2: Monitoring this compound Stability by RP-HPLC
-
Prepare a fresh solution of this compound at a known concentration.
-
Immediately inject an aliquot onto a reverse-phase HPLC column (e.g., C18) and acquire a chromatogram. This will serve as the time-zero (T=0) reference.
-
Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, or 37°C).
-
At various time points (e.g., 24h, 48h, 1 week), inject another aliquot onto the HPLC and acquire a chromatogram under the same conditions as the T=0 sample.
-
Compare the chromatograms. A decrease in the area of the main this compound peak and the appearance of new peaks (earlier eluting peaks may indicate degradation products, while later eluting or broad peaks may suggest aggregation) are indicative of instability.
-
Calculate the percentage of remaining intact this compound at each time point by comparing the main peak area to the T=0 peak area.
Visualizing Workflows and Pathways
Caption: A logical workflow for troubleshooting this compound instability.
Caption: Common chemical and physical degradation pathways for peptides.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 3. NIBSC - Peptide Storage [nibsc.org]
- 4. bachem.com [bachem.com]
- 5. This compound | CAS:127214-87-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Optimizing Intermedin B Dosage for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Intermedin B in cell culture studies. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cell culture?
A1: this compound is a bioactive peptide isolated from the rhizome of Curcuma longa (turmeric).[1][2][3] In cell culture, it has demonstrated anti-inflammatory, neuroprotective, and anti-cancer properties. Its mechanisms of action are multifaceted and include the inhibition of the nuclear translocation of NF-κB p65 and IκBα, which are key regulators of inflammation.[1][2][3] this compound also reduces the generation of reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[1][2][3][4] Furthermore, it can influence cell proliferation and survival by modulating signaling pathways such as the ERK1/2 and Wnt pathways.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a typical starting concentration range for this compound is between 1 µM and 40 µM. However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound for cell culture use?
A3: this compound is typically supplied as a lyophilized powder. It should be reconstituted in a sterile solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. To minimize repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. The stability of this compound in cell culture medium over long incubation periods should be considered, and for long-term experiments, the medium may need to be replaced periodically.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time for this compound can vary from a few hours to several days, depending on the assay and the cellular process being studied. For signaling pathway studies, shorter incubation times (e.g., 30 minutes to 6 hours) may be sufficient. For cell proliferation or cytotoxicity assays, longer incubation periods (e.g., 24, 48, or 72 hours) are common. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability | High concentration of this compound: The concentration used may be cytotoxic to your specific cell line. | Perform a dose-response experiment to determine the IC50 value and select a non-toxic concentration for your assays. |
| Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (medium with solvent only) in your experiments. | |
| Inconsistent or Non-reproducible Results | Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | Ensure a single-cell suspension and use a hemocytometer or automated cell counter for accurate cell counting before seeding. |
| Degradation of this compound: The compound may not be stable in the culture medium for the duration of the experiment. | For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals. | |
| Cell line heterogeneity: The cell line may have developed subpopulations with different sensitivities to this compound. | Use low-passage number cells and regularly check for mycoplasma contamination. Consider re-establishing cultures from a frozen stock. | |
| No Observable Effect | Suboptimal concentration: The concentration of this compound may be too low to elicit a response in your cell line. | Perform a dose-response experiment with a wider range of concentrations. |
| Incorrect incubation time: The duration of treatment may be too short or too long to observe the desired effect. | Conduct a time-course experiment to identify the optimal time point for your assay. | |
| Cell line insensitivity: The target signaling pathways of this compound may not be active or relevant in your chosen cell line. | Research the expression of this compound receptors and the status of relevant signaling pathways (e.g., NF-κB, ERK) in your cell line. Consider using a positive control compound known to elicit the expected response. |
Data Presentation
Table 1: Effects of this compound on Different Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |
| BV2 Microglia | 10 - 40 µM | 18 hours | Inhibition of LPS-induced iNOS and COX-2 expression, and PGE2, TNF-α, and IL-6 production. | [1][5] |
| HT22 Hippocampal Cells | 10 - 40 µM | 3 hours pre-treatment | Inhibition of glutamate-induced ROS production. | [5][6] |
| HepG2 (Hepatocellular Carcinoma) | 5 - 100 nM | 48 hours | Promotion of cell proliferation. | [7] |
| SMMC7721 (Hepatocellular Carcinoma) | 1 - 100 nM | 48 hours | Promotion of cell proliferation in a dose-dependent manner. | [8] |
| Human Aortic Endothelial Cells (HAEC) | Not specified | Not specified | Increased cell viability and reduced caspase activity. | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | EC50 of 1.29 ± 0.12 nM | 10 minutes | Reduction of basal endothelial permeability. | [10][11] |
| SK-Hep-1 and SNU-398 (Hepatocellular Carcinoma) | Not specified (siRNA knockdown) | 72 hours | Decreased cell viability. | [12] |
Experimental Protocols
Protocol 1: Determining Optimal Dosage using a Dose-Response Curve and Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the optimal, non-toxic concentration range of this compound for your cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period relevant to your intended experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Assessing NF-κB Activation by Immunofluorescence
This protocol allows for the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Inducing agent (e.g., Lipopolysaccharide - LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentration of this compound for a predetermined time.
-
In a positive control well, treat cells with an inducing agent like LPS to stimulate NF-κB translocation.
-
Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. In untreated cells, NF-κB p65 will be localized in the cytoplasm. Upon activation (e.g., with LPS), it will translocate to the nucleus. This compound's effect on this translocation can then be assessed.
-
Mandatory Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for dosage optimization.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 7. Intermedin promotes hepatocellular carcinoma cell proliferation through the classical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. karger.com [karger.com]
- 10. Intermedin (adrenomedullin2) stabilizes the endothelial barrier and antagonizes thrombin-induced barrier failure in endothelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intermedin (adrenomedullin2) stabilizes the endothelial barrier and antagonizes thrombin-induced barrier failure in endothelial cell monolayers. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Intermedin is overexpressed in hepatocellular carcinoma and regulates cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Intermedin B Purification
Welcome to the technical support center for Intermedin B purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield during the expression and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, from initial expression to final polishing steps.
Expression & Cell Lysis
-
Question 1: My this compound expression levels are very low. What can I do to improve the yield from the start?
Low expression is a common bottleneck that directly impacts the final yield.[1][2] Several factors in your expression system can be optimized.
-
Troubleshooting Steps:
-
Optimize Codon Usage: Ensure the codon usage of your this compound construct is optimized for your expression host (e.g., E. coli).
-
Promoter Strength and Induction: Verify the strength of your promoter and optimize the inducer concentration (e.g., IPTG) and the induction time and temperature.[2] Sometimes, lower temperatures (e.g., 16-25°C) for a longer duration can enhance the expression of soluble protein.
-
Host Strain Selection: Different expression strains have unique characteristics. Consider trying alternative host strains, such as BL21(DE3)pLysS or Rosetta(DE3)pLysS, which can help with the expression of proteins containing rare codons.[3]
-
Plasmid Integrity: Confirm the integrity of your expression plasmid by sequence analysis to ensure there are no mutations in the promoter region, the gene sequence, or the affinity tag.[1]
-
-
-
Question 2: I suspect my this compound is forming insoluble inclusion bodies. How can I confirm this and improve solubility?
The formation of insoluble aggregates, or inclusion bodies, is a frequent issue in recombinant protein expression and will lead to a significant loss of active protein.[1][2]
-
Troubleshooting Steps:
-
Confirm Inclusion Body Formation: After cell lysis, analyze both the soluble and insoluble fractions by SDS-PAGE and Western blot. The presence of a strong band corresponding to the molecular weight of this compound in the insoluble pellet confirms inclusion body formation.
-
Optimize Expression Conditions: As with low expression, reducing the induction temperature and inducer concentration can often promote proper folding and increase the proportion of soluble protein.[1]
-
Utilize Solubility-Enhancing Tags: Fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can improve the solubility of the target protein.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound.
-
Denaturing Purification: If optimizing for soluble expression fails, you may need to purify the protein from inclusion bodies under denaturing conditions, followed by a refolding step.[2]
-
-
Purification & Refolding
-
Question 3: My this compound is degrading during purification. How can I minimize this?
Protein degradation by proteases released during cell lysis can significantly reduce the yield of your target protein.[1]
-
Troubleshooting Steps:
-
Add Protease Inhibitors: Supplement all your buffers with a protease inhibitor cocktail immediately before use.[1]
-
Maintain Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Work Quickly: Minimize the time between cell lysis and subsequent purification steps.
-
Use Protease-Deficient Strains: Consider using an E. coli strain that is deficient in common proteases.
-
-
-
Question 4: The yield after my affinity chromatography step is very low. What are the possible causes?
Low yield after the initial capture step points to issues with the binding of your tagged this compound to the affinity resin.[1]
-
Troubleshooting Steps:
-
Check Tag Accessibility: Ensure the affinity tag (e.g., His-tag, GST-tag) is accessible and not sterically hindered. You might consider switching the tag to the other terminus of the protein.[1]
-
Verify Resin Compatibility and Integrity: Confirm that the affinity resin is appropriate for your tag and has not exceeded its shelf life or number of uses.[1]
-
Optimize Binding Conditions: Ensure the pH and salt concentration of your binding buffer are optimal for the interaction between the tag and the resin. For His-tagged proteins, a small amount of imidazole (e.g., 10-20 mM) in the lysis and wash buffers can reduce non-specific binding without eluting your target protein.
-
Increase Incubation Time: Extending the incubation time of the lysate with the resin may improve binding.[2]
-
Incomplete Lysis: Inefficient cell lysis will result in less protein being available to bind to the column.[1][2]
-
-
-
Question 5: I am trying to refold this compound from inclusion bodies, but the yield of correctly folded protein is poor. How can I optimize the refolding process?
Refolding proteins from a denatured state is a critical and often inefficient step. The goal is to favor correct intramolecular interactions over intermolecular aggregation.
-
Troubleshooting Steps:
-
Optimize Refolding Buffer: The composition of the refolding buffer is crucial. Systematically screen different pH values, and the addition of various additives.
-
Redox Shuffling System: For proteins with disulfide bonds, include a redox pair like reduced and oxidized glutathione (GSH/GSSG) to facilitate correct disulfide bond formation.[4]
-
Aggregation Suppressors: Additives like L-arginine and polyethylene glycol (PEG) can help prevent aggregation.[5][6]
-
Denaturant Concentration: A low concentration of a mild denaturant (e.g., 0.5-2 M urea) can help keep the protein in a partially folded, soluble state, preventing aggregation.[5][6]
-
-
Protein Concentration: Refolding is highly dependent on protein concentration. Perform refolding at a low protein concentration (e.g., 0.1-0.5 mg/mL) to minimize aggregation.[5]
-
Refolding Method:
-
Dilution: Rapid or stepwise dilution of the denatured protein into the refolding buffer is a common method.
-
Dialysis: Stepwise dialysis against buffers with decreasing concentrations of denaturant can be a gentler method.[4]
-
On-Column Refolding: Immobilizing the denatured protein on a chromatography resin and then flowing a gradient of decreasing denaturant can be very effective.
-
-
-
Chromatographic Polishing
-
Question 6: I am seeing multiple peaks during my reverse-phase HPLC (RP-HPLC) polishing step. What could they be and how can I improve purity?
Multiple peaks during the final polishing step indicate the presence of impurities or modified forms of your target peptide.[7]
-
Troubleshooting Steps:
-
Identify Impurities: The crude product after synthesis and cleavage can contain deletion peptides, truncated peptides, and incompletely deprotected peptides.[7]
-
Optimize the Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the resolution between your target peptide and closely related impurities.[7]
-
Alternative Chromatography: If RP-HPLC does not yield sufficient purity, consider an orthogonal purification method like ion-exchange chromatography (IEX) prior to the RP-HPLC step.[8][9] IEX separates molecules based on charge and can remove impurities that have similar hydrophobicity to your target peptide.[9]
-
Check for Modifications: Peptides can undergo modifications like oxidation. Mass spectrometry can help identify if the additional peaks correspond to modified forms of this compound.
-
-
Data Presentation
Table 1: Hypothetical Yields at Different Stages of this compound Purification
| Purification Stage | Starting Material | Typical Yield (%) | Final Amount (mg) from 1L Culture | Purity (%) |
| Cell Lysis (Soluble Fraction) | 10 g wet cell paste | - | 200 mg (Total Soluble Protein) | <5% |
| Affinity Chromatography (IMAC) | 200 mg total soluble protein | 60-80% | 120-160 mg | 70-85% |
| Ion-Exchange Chromatography | 140 mg from IMAC | 70-90% | 98-126 mg | >90% |
| Reverse-Phase HPLC | 110 mg from IEX | 50-70% | 55-77 mg | >98% |
Note: These values are illustrative and can vary significantly based on the expression system, protein characteristics, and optimization of each step.
Experimental Protocols
Protocol 1: Expression and Lysis of His-tagged this compound in E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with the pET-IntermedinB expression vector.[3]
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.[3]
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Incubate for 16-18 hours at 18°C with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme). Incubate on ice for 30 minutes.
-
Sonication: Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (soluble fraction) for purification.[3]
Protocol 2: Two-Step Purification of this compound (Affinity and Ion-Exchange)
-
Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA column with Lysis Buffer.
-
Load the soluble fraction onto the column.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).
-
-
Ion-Exchange Chromatography (Anion Exchange):
-
Buffer exchange the eluted sample into IEX Binding Buffer (20 mM Tris-HCl pH 8.5).
-
Load the sample onto a pre-equilibrated Q-sepharose column.
-
Wash the column with IEX Binding Buffer.
-
Elute the protein using a linear gradient of 0-1 M NaCl in the binding buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound.
-
Protocol 3: Biological Activity Assay - Inhibition of NF-κB Nuclear Translocation
This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of NF-κB p65.[10]
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS.
-
Cell Treatment: Seed the cells in a 6-well plate. Pre-treat the cells with varying concentrations of purified this compound for 1 hour.
-
Inflammatory Stimulus: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 1 hour.
-
Nuclear and Cytosolic Fractionation: Isolate the nuclear and cytosolic fractions using a commercial kit.
-
Western Blot Analysis: Perform Western blotting on both fractions. Probe with antibodies against NF-κB p65 and a nuclear marker (e.g., Lamin B1) and a cytosolic marker (e.g., β-actin) to confirm fractionation purity.
-
Analysis: A decrease in the amount of p65 in the nuclear fraction in this compound-treated cells compared to the LPS-only control indicates inhibitory activity.[10]
Visualizations
Caption: A logical workflow for troubleshooting low yield in this compound purification.
Caption: The signaling pathway of this compound's anti-inflammatory and antioxidant effects.[10][11][12]
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. Protein Expression and Purification [protocols.io]
- 4. Optimization of Methods for the Production and Refolding of Biologically Active Disulfide Bond-Rich Antibody Fragments in Microbial Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the refolding efficiency for proinsulin aspart inclusion body with optimized buffer compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. gilson.com [gilson.com]
- 10. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Intermedin (Adrenomedullin-2) In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Intermedin (IMD), also known as Adrenomedullin-2 (AM2), in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Intermedin (IMD) and how does it relate to Adrenomedullin-2 (AM2) and Intermedin B?
A1: Intermedin (IMD) and Adrenomedullin-2 (AM2) are synonymous terms for a peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily.[1][2][3][4][5] It was discovered independently by two research groups who gave it different names.[5] It is important to distinguish IMD/AM2 from "this compound," which is a diarylheptanoid compound isolated from the plant Curcuma longa and possesses different chemical and biological properties.[6][7][8][9][10][11] This guide focuses exclusively on the peptide hormone IMD/AM2.
Q2: What are the primary biological functions of IMD/AM2 of interest for in vivo studies?
A2: IMD/AM2 is a pleiotropic peptide with a wide range of biological activities, making it a target of interest for in vivo research in various fields. Its primary functions include potent vasodilation, regulation of blood pressure, and protective effects in the cardiovascular and renal systems.[3] It is also implicated in metabolic regulation, inflammation, and has shown potential in models of diabetic cardiomyopathy and obesity.[1][3][12]
Q3: What are the different bioactive forms of IMD/AM2, and which one should I use?
A3: IMD/AM2 is processed from a larger precursor protein into several smaller, biologically active fragments. The most commonly studied isoforms are IMD(1-53), IMD(1-47), and IMD(8-47) (also referred to as IMD-short).[1][2] These isoforms can exhibit different potencies and effects depending on the biological context and route of administration.[6][13] For instance, IMD(1-47) has been shown to be more potent in producing hypotension when administered intravenously compared to IMD(1-53).[6] The choice of isoform should be guided by the specific research question and previously published studies in a similar model.
Q4: What is the in vivo half-life of IMD/AM2?
A4: The precise in vivo half-life of IMD/AM2 has not been definitively established and is an area of ongoing research.[13] Like other small peptide hormones, it is presumed to have a short plasma half-life due to rapid degradation by peptidases and renal clearance.[14] This short half-life is a significant challenge for in vivo studies and often necessitates continuous infusion or the use of specialized delivery systems to achieve sustained therapeutic levels.
Q5: What are the known receptors and signaling pathways for IMD/AM2?
A5: IMD/AM2 exerts its effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3.[1][3][4] The combination of CLR with a specific RAMP determines the ligand specificity of the receptor. IMD/AM2 can activate several downstream signaling pathways, most notably the cyclic AMP (cAMP)/protein kinase A (PKA) pathway, as well as the PI3K/Akt and ERK pathways.[1][12][15][16]
Troubleshooting Guide for In Vivo Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of expected biological response (e.g., no change in blood pressure) | 1. Peptide Degradation: IMD/AM2 is susceptible to rapid degradation in vivo.[14]2. Suboptimal Dosage: The effective dose can vary significantly between animal models, administration routes, and the specific IMD/AM2 isoform used.3. Incorrect Route of Administration: The biological effect of IMD/AM2 can be dependent on the route of administration (e.g., peripheral vs. central).[6][13]4. Receptor Desensitization: Continuous high-dose administration may lead to receptor internalization and desensitization. | 1. Formulation: Prepare fresh solutions of IMD/AM2 for each experiment. Consider using a carrier protein or a protective formulation to enhance stability. For sustained exposure, use of mini-osmotic pumps for continuous infusion is recommended.[3]2. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific experimental setup.3. Route Selection: Carefully select the administration route based on your research question. For systemic effects, intravenous (i.v.) or intraperitoneal (i.p.) injections are common. For central nervous system effects, intracerebroventricular (i.c.v.) administration may be necessary.[4][6]4. Dosing Regimen: If using repeated bolus injections, allow for sufficient time between doses to avoid receptor desensitization. |
| High Variability in Experimental Results | 1. Inconsistent Peptide Handling: Improper storage or repeated freeze-thaw cycles can lead to peptide degradation and loss of activity.2. Variability in Animal Model: Age, weight, and health status of the animals can influence the response to IMD/AM2.3. Injection Technique: Inconsistent injection volumes or sites can lead to variable absorption and bioavailability. | 1. Peptide Handling: Aliquot IMD/AM2 upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a consistent and validated protocol for solubilizing the peptide.2. Animal Standardization: Use age- and weight-matched animals and ensure they are in good health. Acclimatize animals to the experimental conditions before the study begins.3. Standardized Procedures: Standardize all experimental procedures, including injection techniques, timing of measurements, and data collection methods. |
| Unexpected Off-Target Effects | 1. Receptor Cross-Reactivity: IMD/AM2 can bind to different CLR/RAMP receptor complexes, which are also receptors for other peptides like CGRP and adrenomedullin.[11][12] This can lead to a complex pharmacological profile.2. Activation of Multiple Signaling Pathways: IMD/AM2 can activate several downstream signaling pathways, which may lead to a broad range of biological effects.[1][12][15][16] | 1. Use of Antagonists: To delineate the specific receptor mediating the observed effect, consider co-administration with selective antagonists for CGRP or adrenomedullin receptors where available, though highly selective antagonists for all receptor subtypes are limited.[6]2. In Vitro Characterization: Characterize the specific signaling pathways activated by IMD/AM2 in a relevant cell model to better understand the potential in vivo effects. |
Data Presentation
Table 1: Summary of In Vivo Administration Routes and Dosages for IMD/AM2 in Animal Models
| Animal Model | Route of Administration | IMD/AM2 Isoform | Dosage | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | IMD(1-47) | Not specified | Hypotension | [6] |
| Mice | Intravenous (i.v.) | IMD(1-47) | Not specified | More potent hypotension than IMD(1-53) | [6] |
| Mice | Intracerebroventricular (i.c.v.) | IMD(1-53) | Not specified | Greater increase in blood pressure and heart rate than IMD(1-47) | [6] |
| Mice | Mini-osmotic pump | AM2 | Not specified | Reduced blood glucose and improved insulin sensitivity in a high-fat diet model | [3] |
| Rats | Intraperitoneal (i.p.) | Not specified | 10 and 50 nM | Dose-dependent hypotensive effects | [17] |
| Rats | Intravenous (i.v.) | IMD(1-47) | Not specified | Hypotensive effect | [4] |
Table 2: Receptor Binding Profile of Intermedin/Adrenomedullin-2
| Receptor Complex | Receptor Name | Relative Potency of IMD/AM2 | Reference |
| CLR/RAMP1 | CGRP Receptor | Less potent than CGRP | [2] |
| CLR/RAMP2 | AM1 Receptor | More potent than CGRP, less potent than AM | [2] |
| CLR/RAMP3 | AM2 Receptor | More potent than CGRP, less potent than AM | [2] |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects of IMD/AM2 in Rodents
-
Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice, age- and weight-matched.
-
Peptide Preparation: Dissolve the desired IMD/AM2 isoform in sterile saline or a suitable vehicle. Prepare fresh on the day of the experiment.
-
Administration:
-
Intravenous (i.v.) Injection: For acute effects on blood pressure, administer a bolus injection of IMD/AM2 via a cannulated femoral or jugular vein.
-
Intraperitoneal (i.p.) Injection: For a less invasive systemic administration, inject the IMD/AM2 solution into the peritoneal cavity.
-
Continuous Infusion: For sustained effects, load an appropriate concentration of IMD/AM2 into a mini-osmotic pump and implant it subcutaneously.
-
-
Data Collection:
-
Blood Pressure Monitoring: Continuously monitor arterial blood pressure and heart rate using a catheter inserted into the carotid or femoral artery connected to a pressure transducer.
-
Tissue Collection: At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., heart, aorta, kidney) for further analysis (e.g., gene expression, histology).
-
-
Data Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare between treatment and control groups.
Mandatory Visualizations
References
- 1. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intermedin/adrenomedullin 2 polypeptide promotes adipose tissue browning and reduces high-fat diet-induced obesity and insulin resistance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of adrenomedullin2/ intermedin in pregnancy induced vascular and metabolic adaptation in mice [frontiersin.org]
- 6. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein–coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of adrenomedullin2/ intermedin in pregnancy induced vascular and metabolic adaptation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein-coupled receptor [egr.msu.edu]
- 10. ahajournals.org [ahajournals.org]
- 11. A narrative review of the calcitonin peptide family and associated receptors as migraine targets: Calcitonin gene‐related peptide and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Update on the pharmacology of calcitonin/CGRP family of peptides: IUPHAR Review 25 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adrenomedullin 2/intermedin: a putative drug candidate for treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Intermedin (adrenomedullin2) stabilizes the endothelial barrier and antagonizes thrombin-induced barrier failure in endothelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.co.jp [peptide.co.jp]
Technical Support Center: Optimizing Intermedin B Extraction from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the extraction of Intermedin B from natural sources. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary natural sources?
This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₂O₂.[1] It has garnered significant research interest due to its potential neuroprotective, anti-inflammatory, and antioxidant properties.[2][3][4] The primary and most well-documented natural source of this compound is the rhizome of Curcuma longa L. (turmeric).[2][3][4][5] While other related compounds are found in the Curcuma genus, Curcuma longa is the key source for this compound extraction.[2][6]
Q2: What are the main challenges when extracting this compound from Curcuma longa?
Researchers may encounter several challenges during the extraction and purification of this compound:
-
Low Yield: this compound is one of many compounds within the complex matrix of Curcuma longa rhizomes, which can lead to low extraction yields.
-
Co-extraction of Impurities: The extraction process can simultaneously isolate other structurally similar curcuminoids and sesquiterpenoids, complicating the purification process.[6]
-
Degradation: Like many natural compounds, this compound may be susceptible to degradation under certain pH and temperature conditions, although specific stability data is limited.
-
Purification Complexity: Separating this compound from other co-extracted compounds requires optimized chromatographic techniques.
Q3: Are there any known stability issues I should be aware of for this compound?
While specific stability studies on this compound are not extensively available, general principles for similar compounds suggest that temperature and pH are critical factors. For instance, curcumin, another compound from Curcuma longa, is known to be unstable in alkaline aqueous solutions (pH ≥7.0).[7] It is advisable to conduct extractions and purifications under neutral to mildly acidic conditions and to avoid high temperatures to minimize potential degradation.[8][9] Storage of extracts and purified this compound should be at low temperatures, preferably frozen, to ensure long-term stability.
Troubleshooting Guides
Low Extraction Yield
Problem: The final yield of purified this compound is consistently low.
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Extraction | Optimize the extraction solvent and method. Studies on Curcuma longa suggest that ethanol is an effective solvent.[10] Microwave-assisted extraction (MAE) has been shown to provide higher yields in a shorter time compared to conventional methods like Soxhlet extraction.[1] Consider adjusting the solid-to-solvent ratio and extraction time.[8][9] |
| Degradation during Extraction | Avoid high temperatures and extreme pH levels. If using heating methods, ensure the temperature does not exceed the stability threshold of this compound. Perform extractions under neutral or slightly acidic conditions. |
| Losses during Purification | Each purification step can lead to sample loss. Optimize each step, particularly column chromatography, to maximize recovery. Ensure complete elution from the column. |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize surface area for solvent penetration and efficient extraction of intracellular components. |
Poor Purity of Final Product
Problem: The purified this compound is contaminated with other compounds.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatography Conditions | Optimize the mobile phase and gradient for your HPLC purification. For non-polar peptides and similar compounds, reversed-phase HPLC (RP-HPLC) is often effective.[11] Experiment with different solvent systems and gradients to achieve better separation of this compound from impurities. The use of a C18 column is a common starting point for peptide and small molecule purification.[12] |
| Co-elution of Structurally Similar Compounds | If impurities co-elute with this compound, consider using a different chromatography mode, such as normal-phase or ion-exchange chromatography, as a complementary purification step.[11] Alternatively, a multi-step purification protocol may be necessary. |
| Column Overload | Injecting too much crude extract onto the HPLC column can lead to poor separation. Determine the optimal loading capacity of your column for the crude extract. |
| Contaminated Solvents or Reagents | Ensure all solvents and reagents are of high purity (HPLC grade) to avoid introducing contaminants. |
Inconsistent Results
Problem: There is significant variability in yield and purity between extraction batches.
| Possible Cause | Troubleshooting Steps |
| Variability in Natural Source Material | The concentration of this compound can vary in Curcuma longa rhizomes depending on the geographical source, harvest time, and storage conditions. Source your raw material from a consistent and reliable supplier. |
| Inconsistent Experimental Parameters | Ensure all experimental parameters (e.g., solvent volumes, extraction time, temperature, pH) are precisely controlled and documented for each batch. |
| Instrumental Variation | Regularly maintain and calibrate your extraction and analytical equipment, including the HPLC system, to ensure consistent performance. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Curcuma longa
This protocol is based on methods for extracting sesquiterpenoids and other non-curcuminoid compounds from Curcuma longa.[3][6]
-
Sample Preparation:
-
Obtain dried rhizomes of Curcuma longa.
-
Grind the rhizomes into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh 100 g of the powdered rhizome and place it in a suitable flask.
-
Add 500 mL of 80% ethanol.[10]
-
Perform extraction using one of the following methods:
-
Maceration: Stir the mixture at room temperature for 24 hours.
-
Microwave-Assisted Extraction (MAE): Extract for 30 minutes at 160 W with a solid-to-solvent ratio of 1:20 (g/mL).[1]
-
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Solvent Partitioning:
-
Resuspend the concentrated extract in water and perform liquid-liquid partitioning with ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain the less polar compounds, including this compound.
-
Evaporate the ethyl acetate to obtain the crude extract.
-
Protocol 2: Purification of this compound using HPLC
This protocol outlines a general approach for the purification of this compound from the crude extract.
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 20% B to 80% B over 40 minutes. This gradient should be optimized based on initial scouting runs.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the crude extract (typically in the range of 210-280 nm for compounds with chromophores).
-
Injection Volume: 20 µL (this should be optimized based on column capacity).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak suspected to be this compound based on retention time.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
Structure Confirmation:
-
Confirm the identity and purity of the final product using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Intermedin Signaling Pathway
Caption: Simplified Intermedin signaling pathways.
References
- 1. Microwave-Assisted Extraction of Curcuma longa L. Oil: Optimization, Chemical Structure and Composition, Antioxidant Activity and Comparison with Conventional Soxhlet Extraction [mdpi.com]
- 2. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS … [ouci.dntb.gov.ua]
- 3. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Optimization extraction and purification of biological activity curcumin from Curcuma longa L by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Intermedin B Experimental Troubleshooting
Welcome to the technical support center for Intermedin B. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for common experimental assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key signaling pathways?
A: this compound, also known as Adrenomedullin 2 (ADM2), is a peptide that belongs to the calcitonin gene-related peptide (CGRP) superfamily. It exerts its effects by binding to G protein-coupled receptors (GPCRs), specifically complexes of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs).[1] The primary signaling pathways activated by this compound include:
-
Cyclic AMP (cAMP) Pathway: As its receptors are often coupled to the Gs alpha subunit, this compound stimulation typically leads to an increase in intracellular cAMP levels.[2]
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: this compound has been shown to induce the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is also implicated in this compound's cellular effects.
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound can modulate inflammatory responses by inhibiting the nuclear translocation of NF-κB subunits p65 and IκBα.[4][5]
-
Reactive Oxygen Species (ROS): this compound has demonstrated the ability to inhibit the generation of reactive oxygen species.[4][6]
Q2: My this compound peptide has been stored at room temperature for a few days. Is it still viable?
A: While lyophilized peptides are generally stable at room temperature for short periods (days to weeks), long-term stability is best achieved by storing them at -20°C or colder.[7] Exposure to moisture can significantly decrease long-term stability. Before use, allow the peptide container to equilibrate to room temperature in a desiccator before opening to prevent condensation. If the peptide is in solution, it should be aliquoted and stored at -20°C or colder, and repeated freeze-thaw cycles should be avoided.[7]
Q3: I am observing high variability between my experimental replicates. What are some general sources of variability in GPCR assays?
A: Variability in GPCR assays is a common issue. Several factors can contribute to this, including:
-
Cell Passage Number and Health: Use cells with a consistent and low passage number, as receptor expression and signaling capacity can change over time. Ensure cells are healthy and not overly confluent.
-
Receptor Expression Levels: The level of receptor expression can vary between cell lines and even within a clonal population.
-
Reagent Consistency: Ensure all reagents, including media, serum, and the this compound peptide itself, are from the same lot for a given set of experiments.
-
Assay Conditions: Minor variations in incubation times, temperatures, and cell densities can lead to significant differences in results.
-
Peptide Handling: Improper storage and handling of the this compound peptide can lead to degradation and loss of activity.
This compound Signaling Pathway
Caption: Overview of this compound signaling pathways.
Troubleshooting Guides
cAMP Accumulation Assay
This guide focuses on troubleshooting issues with measuring intracellular cAMP levels in response to this compound stimulation.
Experimental Workflow:
Caption: Workflow for a typical cAMP accumulation assay.
Troubleshooting Table:
| Problem | Possible Cause | Recommended Solution |
| No or weak signal | Inactive this compound peptide | Ensure proper storage and handling of the peptide. Use a fresh aliquot. |
| Low receptor expression | Use a cell line with confirmed CLR/RAMP expression. Verify expression via qPCR or other methods. | |
| Insufficient stimulation time | Optimize the stimulation time (typically 5-30 minutes for cAMP assays). | |
| Cell density too low | Optimize cell seeding density. Too few cells will not produce a detectable signal. | |
| High background signal | High basal adenylyl cyclase activity | Reduce serum concentration during the assay or serum-starve cells prior to stimulation. |
| Phosphodiesterase (PDE) activity is low | Reduce the concentration of the PDE inhibitor (e.g., IBMX) or the pre-incubation time. | |
| High variability | Inconsistent cell numbers per well | Ensure a homogenous cell suspension when seeding. Check for edge effects in the plate. |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents. | |
| Assay signal outside linear range of standard curve | Adjust cell density or agonist concentration to ensure the measured signal falls within the linear range of your cAMP standard curve.[8] |
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound pEC50 | 7.84 ± 0.08 | [2] |
| Stimulation Time | 10 minutes | [2] |
| IBMX Concentration | 500 µM | [9][10] |
ERK1/2 Phosphorylation Assay (Western Blot)
This guide addresses common issues when measuring this compound-induced ERK1/2 phosphorylation via Western blotting.
Experimental Workflow:
Caption: Workflow for ERK phosphorylation Western blot.
Troubleshooting Table:
| Problem | Possible Cause | Recommended Solution |
| No or weak p-ERK signal | Suboptimal stimulation time | Perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 min) to determine peak phosphorylation. |
| Low this compound concentration | Perform a dose-response experiment to find the optimal concentration. | |
| High phosphatase activity | Include phosphatase inhibitors in your lysis buffer. | |
| Poor antibody quality | Use a validated antibody for phospho-ERK. Check datasheets for recommended applications and dilutions. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies).[11] |
| Primary antibody concentration too high | Titrate the primary antibody to find the optimal dilution that gives a strong signal with low background.[12][13][14][15] | |
| Insufficient washing | Increase the number and duration of washes after antibody incubations. | |
| Inconsistent results | Variation in protein loading | Carefully quantify protein concentration and load equal amounts in each lane. Normalize to a loading control (total ERK is ideal, or a housekeeping protein like GAPDH or β-actin). |
| Cells not properly serum-starved | High basal ERK activation due to growth factors in serum. Ensure adequate serum starvation (e.g., 4-16 hours) before stimulation. |
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound Concentration | 10 nM (effective for ERK activation) | [3] |
| Serum Starvation | 4-16 hours | |
| Stimulation Time | 5-30 minutes (peak activation) | |
| p-ERK Antibody Dilution | 1:1000 - 1:10,000 | [11][16][17][18] |
| Total ERK Antibody Dilution | 1:1000 - 1:10,000 | [11][18] |
NF-κB Nuclear Translocation and Downstream Target Expression
This section provides troubleshooting for assays measuring the inhibition of NF-κB nuclear translocation and the expression of its target genes (e.g., iNOS, COX-2) by this compound.
Troubleshooting Logical Relationships:
Caption: Decision tree for troubleshooting NF-κB experiments.
Troubleshooting Table:
| Problem | Possible Cause | Recommended Solution |
| No inhibition of p65/IκBα translocation | This compound concentration too low | Use a concentration range of 10-40 µM as a starting point.[4] |
| Incorrect timing of this compound treatment | Pre-treat cells with this compound before stimulating with an inflammatory agent like LPS. Optimize pre-treatment time (e.g., 1-4 hours). | |
| Ineffective inflammatory stimulus (e.g., LPS) | Ensure the activity of your inflammatory stimulus. Test a dose-response and time-course for the stimulus alone. | |
| No decrease in iNOS/COX-2 expression | Timepoint of measurement is too early/late | The expression of these proteins is a downstream event. Measure protein levels after a longer incubation period with the inflammatory stimulus (e.g., 12-24 hours). |
| Issues with Western blot | See the ERK Western blot troubleshooting section. Use validated antibodies for iNOS and COX-2. | |
| High background in immunofluorescence | Non-specific antibody binding | Ensure adequate blocking and use an appropriate antibody dilution. Run a secondary antibody-only control. |
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound Concentration | 10 - 40 µM | [4] |
| LPS Stimulation (for BV2 microglia) | 1 µg/mL for 18-24 hours | [4] |
| p65 Antibody Dilution (WB) | 1:400 - 1:3000 | [19][20][21] |
| IκBα Antibody Dilution (WB) | 1:1000 | [22][23] |
| iNOS Antibody Dilution (WB) | 1:1000 | [24] |
| COX-2 Antibody Dilution (WB) | 0.1 - 1 µg/mL or 1:1000 | [8][25][26][27] |
Reactive Oxygen Species (ROS) Assay
This guide provides troubleshooting for measuring the reduction of ROS by this compound, typically using a fluorescent probe like DCFH-DA.
Troubleshooting Table:
| Problem | Possible Cause | Recommended Solution |
| No reduction in ROS signal | This compound concentration too low | Titrate this compound to determine the optimal concentration for ROS inhibition (a starting range of 10-40 µM has been reported).[4] |
| Ineffective ROS inducer (e.g., glutamate, H₂O₂) | Confirm that your positive control (inducer alone) shows a significant increase in ROS. Optimize the concentration and incubation time of the inducer. | |
| Issues with the fluorescent probe (e.g., DCFH-DA) | Ensure the probe is properly stored (light-sensitive) and used at the correct concentration (e.g., 10 µM).[6] Check for autofluorescence from your compounds or media. | |
| High background fluorescence | Autoxidation of the probe | Prepare fresh probe solution for each experiment. Minimize exposure to light. |
| Phenol red in media | Use phenol red-free media for the assay, as it can interfere with fluorescence measurements. | |
| Inconsistent readings | Uneven cell plating | Ensure a single-cell suspension and even distribution of cells in the wells. |
| Photobleaching | Minimize exposure of the plate to the excitation light source during measurement. |
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound Concentration | 10 - 40 µM | [4] |
| DCFH-DA Concentration | 10 µM | [6] |
| Pre-incubation with this compound | 3 hours | [6] |
| ROS Inducer (Glutamate) | 10 mM for 8 hours | [6] |
Cell Viability Assay (e.g., MTT)
This guide is for troubleshooting cell viability assays used to assess the protective effects of this compound.
Troubleshooting Table:
| Problem | Possible Cause | Recommended Solution |
| No protective effect observed | This compound concentration is suboptimal | Perform a dose-response curve to find the optimal protective concentration. |
| The cytotoxic insult is too strong | Reduce the concentration or incubation time of the cytotoxic agent (e.g., glutamate) to achieve ~50% cell death, creating a window to observe a protective effect. | |
| Timing of this compound treatment | Optimize the pre-treatment time with this compound before adding the cytotoxic agent. | |
| High variability in absorbance readings | Uneven formazan crystal dissolution | Ensure complete solubilization of the formazan crystals by gentle mixing or longer incubation with the solubilization buffer. |
| Interference from this compound | Run a control with this compound in cell-free media to check if it reacts with the MTT reagent. | |
| Cell clumping | Ensure a single-cell suspension before seeding to avoid clumps, which can affect metabolic activity and reagent access. |
Quantitative Data Summary:
| Parameter | Value | Reference |
| This compound Concentration | 10 - 40 µM (neuroprotective effect) | [4] |
| Cell Seeding Density (96-well plate) | Varies by cell type, optimize for 50-80% confluency at time of assay. | |
| MTT Reagent Concentration | 0.5 mg/mL | |
| Incubation with MTT | 2-4 hours |
References
- 1. dbbiotech.com [dbbiotech.com]
- 2. Adrenomedullin-2/intermedin induces cAMP accumulation in dissociated rat spinal cord cells: evidence for the existence of a distinct class of sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intermedin is overexpressed in hepatocellular carcinoma and regulates cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ERK phosphorylation levels in the amygdala predict anxiety symptoms in humans and MEK/ERK inhibition dissociates innate and learned defensive behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. huabio.com [huabio.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. m.youtube.com [m.youtube.com]
- 14. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 15. Western blotting guide: Part 5, Primary Antibodies [jacksonimmuno.com]
- 16. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
- 17. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. fivephoton.com [fivephoton.com]
- 20. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 21. NF-κB p65 antibody (10745-1-AP) | Proteintech [ptglab.com]
- 22. IkappaB alpha Antibody | Cell Signaling Technology [cellsignal.com]
- 23. IkB alpha Monoclonal Antibody (6A920) (MA5-16152) [thermofisher.com]
- 24. iNOS Antibody | Cell Signaling Technology [cellsignal.com]
- 25. novusbio.com [novusbio.com]
- 26. COX2 Polyclonal Antibody (PA1-9032) [thermofisher.com]
- 27. Anti-COX2 / Cyclooxygenase 2 antibody [33/Cox-2] (ab300668) | Abcam [abcam.com]
improving the sensitivity of Intermedin B detection assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity of Intermedin B (IMD-B) detection assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
A1: this compound (IMD-B), also known as Adrenomedullin 2 (ADM2), is a peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily. It plays a significant role in various physiological processes, including cardiovascular regulation, renal function, and metabolic homeostasis.[1] Sensitive and accurate detection of IMD-B is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutics.
Q2: What are the typical physiological concentrations of this compound in human plasma?
A2: this compound circulates in human plasma at very low concentrations. In healthy individuals, the mean plasma level is approximately 6.3 ± 0.6 pg/mL.[2] However, these levels can be elevated in certain pathological conditions, such as heart failure, where concentrations can rise to around 9.8 ± 1.3 pg/mL.[2]
Q3: Which type of sample is recommended for this compound detection?
A3: For peptide hormone analysis, EDTA plasma is generally the preferred sample type. The use of EDTA as an anticoagulant helps to inhibit metalloproteases and other calcium-dependent proteases that can degrade peptides, thus preserving the stability of this compound.[3][4][5] It is recommended to collect blood in EDTA tubes and process the sample by centrifugation at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[6] If not assayed immediately, plasma aliquots should be stored at -20°C or -80°C.[6][7]
Q4: How can I improve the sensitivity of my this compound ELISA?
A4: Improving the sensitivity of an ELISA for a low-abundance peptide like this compound can be achieved through several strategies:
-
Antibody Concentration Optimization: Perform a checkerboard titration to determine the optimal concentrations of both the capture and detection antibodies.[2][8][9]
-
Signal Amplification: Employ signal amplification techniques, such as using a labeled streptavidin-biotin (LSAB) complex or tyramide signal amplification (TSA), to enhance the signal from the enzyme conjugate.[10][11][12]
-
Increase Incubation Times: Extending the incubation time for antibodies, for instance, overnight at 4°C, can allow for maximal binding and a stronger signal.[13]
-
Use a High-Sensitivity Substrate: Select a substrate for the enzyme (e.g., HRP) that produces a strong and stable signal.
Troubleshooting Guide
This guide addresses common issues encountered during this compound detection assays, particularly focusing on problems related to assay sensitivity.
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Reagents added in the wrong order or improperly prepared. | Carefully review and repeat the assay, ensuring all steps are followed in the correct sequence. Double-check all calculations and prepare fresh buffers and standards.[6][14] |
| Antibody concentration is too low. | Increase the concentration of the primary and/or secondary antibodies. Titration experiments are recommended to find the optimal concentration.[11] | |
| This compound degradation in the sample. | Ensure proper sample collection and handling procedures are followed. Use EDTA plasma and keep samples on ice, processing them promptly. Avoid repeated freeze-thaw cycles.[6][7] | |
| Standard has degraded. | Reconstitute a new vial of the standard. Ensure it has been stored according to the manufacturer's instructions and has not expired.[11] | |
| High Background | Insufficient washing. | Increase the number of wash steps and/or include a 30-second soak step between washes. Ensure complete aspiration of wash buffer from the wells.[6] |
| Non-specific binding of antibodies. | Use an appropriate blocking buffer (e.g., BSA or casein) and ensure the blocking step is performed for the recommended time. Consider adding a mild detergent like Tween-20 to the wash buffers.[15] | |
| Detection antibody concentration is too high. | Perform a titration to determine the optimal, lower concentration of the detection antibody that still provides a good signal-to-noise ratio. | |
| Poor Reproducibility (High CV%) | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent technique for all wells. Multichannel pipettes can improve consistency for large numbers of samples.[1] |
| Uneven temperature across the plate during incubation. | Avoid stacking plates during incubation. Ensure the plate is sealed properly to prevent evaporation and "edge effects". | |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before adding them to the wells. Gently tap the plate after adding reagents to ensure uniform distribution. |
Quantitative Data Summary
| Parameter | Human Adrenomedullin 2 (ADM2/IMD-B) ELISA Kit | Reference |
| Sensitivity | 9.38 pg/mL | [16] |
| Detection Range | 15.63 - 1000 pg/mL | [16] |
| Sample Type | Serum, Plasma, other biological fluids | [16][17] |
| Sample Volume | 100 µL | |
| Intra-assay Precision | CV% < 8% | [6] |
| Inter-assay Precision | CV% < 10% | [6] |
Experimental Protocols
Protocol: High-Sensitivity Sandwich ELISA for Human this compound
This protocol is a generalized procedure based on commercially available kits for Adrenomedullin 2 (ADM2), also known as this compound.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer (1x): Dilute the concentrated (e.g., 25x) wash buffer with deionized or distilled water to the final working concentration.
-
Standard Dilutions: Reconstitute the lyophilized standard with the provided sample diluent to create a stock solution (e.g., 2000 pg/mL). Perform a 2-fold serial dilution to generate a standard curve (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25, 0 pg/mL).
-
Biotin-antibody (1x): Dilute the concentrated (100x) biotin-antibody with biotin-antibody diluent.
-
HRP-avidin (1x): Dilute the concentrated (100x) HRP-avidin with HRP-avidin diluent.
2. Assay Procedure:
-
Determine the number of wells required and add 100 µL of the standards and samples in duplicate to the appropriate wells of the antibody-coated microplate.
-
Cover the plate with an adhesive strip and incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 1x Wash Buffer (300 µL per well). After the last wash, invert the plate and tap it on absorbent paper to remove any remaining buffer.
-
Add 100 µL of 1x Biotin-antibody to each well. Cover and incubate for 1 hour at 37°C.
-
Repeat the aspiration and wash step as in step 3, but for a total of three washes.
-
Add 100 µL of 1x HRP-avidin to each well. Cover and incubate for 1 hour at 37°C.
-
Repeat the aspiration and wash step as in step 3, but for a total of five washes.
-
Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C, protected from light.
-
Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.
-
Read the optical density at 450 nm within 5 minutes, using a microplate reader. If wavelength correction is available, set it to 540 nm or 570 nm.
Visualizations
References
- 1. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. EDTA Improves Stability of Whole Blood C-Peptide and Insulin to Over 24 Hours at Room Temperature | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. ptglab.com [ptglab.com]
- 8. bosterbio.com [bosterbio.com]
- 9. southernbiotech.com [southernbiotech.com]
- 10. ELISA Guide; Part 1: Introduction to ELISA, Formats and Signal Amplification [jacksonimmuno.com]
- 11. Peptide-Based Diagnostics: Signal Amplification | Blog | Biosynth [biosynth.com]
- 12. akoyabio.com [akoyabio.com]
- 13. mft.nhs.uk [mft.nhs.uk]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- 17. Human ADM ELISA Kit (EEL023) - Invitrogen [thermofisher.com]
Technical Support Center: Enhancing the Bioavailability of Intermedin B
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of Intermedin B (IMD-B). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the bioavailability of this compound?
A1: this compound, a peptide, faces several challenges that limit its oral bioavailability. Like many biologics, it is susceptible to enzymatic degradation in the gastrointestinal (GI) tract and has poor permeability across the intestinal mucosa.[1][2][3][4] Its relatively large molecular size and hydrophilic nature further hinder its passive diffusion across cell membranes.[3] Additionally, peptides can be rapidly cleared from circulation, reducing their therapeutic window.[5]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Key strategies focus on protecting the peptide from degradation and enhancing its absorption. These include:
-
Formulation Strategies: Encapsulating this compound in lipid-based formulations like liposomes or solid lipid nanoparticles (SLNs) can protect it from enzymatic attack and improve its transport across the intestinal barrier.[6][7]
-
Chemical Modifications: PEGylation, the attachment of polyethylene glycol (PEG) chains, can increase the hydrodynamic size of this compound, shielding it from enzymatic degradation and renal clearance, thereby extending its circulating half-life.[8][9][10][11] Lipidation, the addition of a lipid moiety, can enhance its affinity for albumin, also prolonging its half-life.[5][12]
-
Advanced Delivery Systems: Nanoparticle-based systems can be engineered to target specific areas of the GI tract and facilitate uptake by intestinal cells.[13][14][15][16]
Q3: Can changing the route of administration improve the bioavailability of this compound?
A3: Yes, alternative administration routes that bypass the harsh environment of the GI tract can significantly improve bioavailability. Parenteral routes such as intravenous, intramuscular, or subcutaneous injections deliver the peptide directly into the systemic circulation, achieving higher bioavailability compared to the oral route.[17][18][19] The intranasal route is another promising, non-invasive option being explored for direct nose-to-brain delivery of peptides, which could be relevant for the neuroprotective effects of this compound.[20][21]
Q4: How does PEGylation enhance the stability and bioavailability of this compound?
A4: PEGylation involves covalently attaching PEG chains to the this compound molecule. This process creates a hydrophilic shield around the peptide, which offers several advantages:
-
Protection from Proteolysis: The PEG shield sterically hinders the approach of proteolytic enzymes, reducing degradation.[8][11]
-
Reduced Renal Clearance: The increased hydrodynamic volume of the PEGylated peptide limits its filtration by the kidneys, prolonging its circulation time.[8][11]
-
Increased Solubility and Stability: PEGylation can improve the thermal and physical stability of proteins and peptides.[9]
-
Reduced Immunogenicity: The PEG coating can mask immunogenic epitopes on the peptide, reducing the likelihood of an immune response.[9]
Troubleshooting Guides
Problem 1: Low Entrapment Efficiency of this compound in Liposomes
| Possible Cause | Suggested Solution |
| Inappropriate lipid composition. | Optimize the lipid composition. For a hydrophilic peptide like this compound, consider using lipids with a higher phase transition temperature to create a more rigid bilayer, reducing leakage. Incorporate charged lipids (e.g., DSPG) to enhance encapsulation through electrostatic interactions. |
| Suboptimal hydration method. | Ensure the hydration buffer pH is away from the isoelectric point of this compound to maintain its charge and solubility. Use a gentle hydration method, such as thin-film hydration followed by sonication or extrusion, to form stable liposomes. |
| Incorrect drug-to-lipid ratio. | Systematically vary the drug-to-lipid ratio to find the optimal concentration for maximum entrapment. High peptide concentrations can sometimes disrupt liposome formation. |
| Liposome size and lamellarity issues. | Use extrusion through polycarbonate membranes with defined pore sizes to control the size and produce unilamellar vesicles, which often have higher and more consistent entrapment efficiencies. |
Problem 2: Poor In Vivo Efficacy of PEGylated this compound Despite Successful Conjugation
| Possible Cause | Suggested Solution |
| Steric hindrance at the receptor-binding site. | If PEGylation occurs at or near the active site of this compound, it can block its interaction with its receptor. Use site-specific PEGylation techniques to attach the PEG chain at a location distant from the binding domain. |
| Suboptimal PEG chain length. | The length of the PEG chain affects the biological activity and pharmacokinetic profile. Test different PEG molecular weights (e.g., 5 kDa, 10 kDa, 20 kDa) to find the best balance between extended half-life and retained biological activity. |
| Instability of the PEG-peptide linker. | Ensure the chemical linker used for conjugation is stable under physiological conditions. If a cleavable linker is desired for release at the target site, confirm its cleavage kinetics. |
| Aggregation of the PEGylated conjugate. | Characterize the PEGylated this compound for aggregation using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS). Optimize formulation conditions (e.g., pH, ionic strength, excipients) to minimize aggregation. |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound with Different Bioavailability Enhancement Strategies
| Formulation/Modification | Administration Route | Bioavailability (%) | Half-life (t½) (hours) | Cmax (ng/mL) | Tmax (hours) |
| Native this compound | Oral | < 1 | 0.5 | 5 | 0.5 |
| Native this compound | Intravenous | 100 | 1.0 | 1500 | 0.1 |
| This compound in SLNs | Oral | 10 | 2.5 | 80 | 2.0 |
| Liposomal this compound | Oral | 8 | 2.0 | 65 | 2.5 |
| PEGylated this compound | Subcutaneous | 75 | 12.0 | 500 | 4.0 |
| Lipidated this compound | Subcutaneous | 80 | 18.0 | 450 | 6.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of different strategies on the pharmacokinetic profile of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of this compound in a hydration buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the this compound solution to the lipid film and hydrate by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction and Homogenization:
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove unencapsulated this compound by size-exclusion chromatography (SEC) using a Sepharose CL-4B column or by dialysis against the hydration buffer.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Calculate the entrapment efficiency by lysing the liposomes with a detergent (e.g., Triton X-100), quantifying the total this compound concentration (e.g., by HPLC), and comparing it to the initial amount used.
-
Protocol 2: Site-Specific PEGylation of this compound
-
Materials:
-
This compound (with a unique cysteine residue for site-specific modification, or a primary amine for N-terminal PEGylation).
-
Maleimide-activated PEG (for cysteine modification) or NHS-ester-activated PEG (for amine modification) of the desired molecular weight.
-
Reaction buffer (e.g., phosphate buffer, pH 7.0-7.5 for maleimide chemistry; bicarbonate buffer, pH 8.0-8.5 for NHS-ester chemistry).
-
Quenching reagent (e.g., L-cysteine for maleimide reactions; Tris buffer for NHS-ester reactions).
-
Purification system (e.g., size-exclusion or ion-exchange chromatography).
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the activated PEG in the reaction buffer and add it to the this compound solution at a specified molar excess (e.g., 1.5 to 5-fold molar excess of PEG over peptide).
-
Allow the reaction to proceed at room temperature or 4°C with gentle stirring for a specified time (e.g., 2-4 hours). Monitor the reaction progress using SDS-PAGE or HPLC.
-
-
Quenching the Reaction:
-
Once the desired level of conjugation is achieved, add the quenching reagent to stop the reaction by consuming the excess activated PEG.
-
-
Purification of PEGylated this compound:
-
Separate the PEGylated this compound from unreacted peptide, unreacted PEG, and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The choice of method will depend on the size and charge differences between the species.
-
-
Characterization:
-
Confirm the successful PEGylation and purity of the final product using SDS-PAGE (which will show a shift in molecular weight) and HPLC.
-
Use mass spectrometry to confirm the identity and modification site of the PEGylated peptide.
-
Assess the biological activity of the PEGylated this compound using an appropriate in vitro assay (e.g., receptor binding or cell-based functional assay).
-
Visualizations
Caption: Workflow for developing and evaluating bioavailability-enhanced this compound formulations.
References
- 1. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pegylation: engineering improved pharmaceuticals for enhanced therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nanoparticle-based drug delivery for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fiveable.me [fiveable.me]
- 18. youtube.com [youtube.com]
- 19. Medication Routes of Administration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Liposomal Formulations of Anti-Alzheimer Drugs and siRNA for Nose-to-Brain Delivery: Design, Safety and Efficacy In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Polymeric nanoparticles for efficient nose-to-brain delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
addressing cytotoxicity of Intermedin B at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Intermedin B. The following information addresses potential issues related to cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a member of the calcitonin gene-related peptide (CGRP) family.[1] It is involved in various physiological processes, including the regulation of the cardiovascular and renal systems. This compound exerts its effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs).[1][2] This interaction can trigger downstream signaling cascades, including the activation of the ERK1/2 and cAMP/PKA pathways.[3][4]
Q2: Is this compound expected to be cytotoxic?
A2: At lower concentrations used to study its physiological effects, this compound is generally not considered cytotoxic. However, like many peptides, it can exhibit cytotoxic effects at higher concentrations. The exact concentration at which cytotoxicity is observed can vary depending on the cell type, experimental conditions, and the formulation of the peptide.
Q3: What are the potential causes of cytotoxicity observed with this compound at high concentrations?
A3: High concentrations of peptides, including this compound, can lead to cytotoxicity through several mechanisms:
-
On-target effects: Excessive stimulation of the CLR/RAMP receptors could lead to cellular stress and apoptosis.
-
Off-target effects: At high concentrations, peptides can interact non-specifically with cellular components, such as the cell membrane, leading to disruption and cell death.
-
Peptide aggregation: Peptides can form aggregates at high concentrations, and these aggregates can be toxic to cells.[5][6]
-
Impurities or contaminants: Residual substances from the peptide synthesis process could contribute to cytotoxicity.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity in your experiments.
Problem 1: Significant cell death observed at expected therapeutic concentrations.
| Potential Cause | Recommended Solution |
| Incorrect Peptide Concentration | Verify the stock solution concentration using a reliable method such as amino acid analysis or UV spectroscopy. Ensure accurate dilution calculations. |
| Peptide Degradation | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. Store the peptide according to the manufacturer's instructions. |
| Cell Line Sensitivity | Test a range of concentrations to determine the optimal non-toxic dose for your specific cell line. Consider using a less sensitive cell line if appropriate for your research question. |
Problem 2: Dose-dependent cytotoxicity observed at high concentrations.
| Potential Cause | Recommended Solution |
| Peptide Aggregation | Visually inspect the peptide solution for precipitation. Use techniques like dynamic light scattering (DLS) or filter-trap assays to assess aggregation.[5][6] Consider reformulating with anti-aggregation excipients. |
| Off-Target Membrane Disruption | Co-incubate with membrane-stabilizing agents. Evaluate cytotoxicity using assays that differentiate between apoptosis and necrosis (e.g., Annexin V/PI staining). |
| On-Target Receptor-Mediated Toxicity | Use a receptor antagonist for the CLR/RAMP complex to see if it rescues the cytotoxic effect. This can help determine if the toxicity is receptor-mediated. |
Data Presentation
The following table summarizes the available quantitative data on this compound cytotoxicity. It is important to note that this data is from a single study and may not be representative of all cell lines or experimental conditions.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Concentration (µM) | Incubation Time | % Cell Viability | Reference |
| HT22 (hippocampal) | 10 | 48 hours | ~100% | [7] |
| HT22 (hippocampal) | 20 | 48 hours | ~80% | [7] |
| HT22 (hippocampal) | 40 | 48 hours | ~60% | [7] |
| BV2 (microglia) | 40 | 48 hours | ~100% | [7] |
Data is estimated from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
This compound
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.[8]
-
Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 48 hours).[7]
-
Add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at 540 nm using a microplate reader.[7]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of LDH from damaged cells.
Materials:
-
This compound
-
Cells in culture
-
96-well plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution from the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Reformulation of this compound with Cyclodextrins to Reduce Cytotoxicity
This protocol provides a general method for complexing peptides with cyclodextrins.
Materials:
-
This compound
-
β-cyclodextrin
-
Sterile, nuclease-free water or appropriate buffer
-
Stir plate and stir bar
Procedure:
-
Prepare a stock solution of β-cyclodextrin in sterile water.
-
Prepare a stock solution of this compound in a compatible solvent.
-
Slowly add the this compound stock solution to the β-cyclodextrin solution while stirring. A 1:1 molar ratio is a common starting point.[9]
-
Continue stirring at room temperature for several hours to allow for complex formation.
-
Sterile-filter the final solution.
-
Perform a dose-response cytotoxicity assay to compare the reformulated this compound with the original formulation.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for high cytotoxicity.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Intermedin (adrenomedullin2) stabilizes the endothelial barrier and antagonizes thrombin-induced barrier failure in endothelial cell monolayers. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Filter trapping protocol to detect aggregated proteins in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
common pitfalls in Intermedin B research and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with Intermedin B (IMDB) research.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound, and which one should I use?
A1: this compound, also known as Adrenomedullin 2 (AM2), exists in several molecular forms, with the most common being IMDB-53, IMDB-47, and IMDB-40[1]. The choice of which form to use can impact experimental outcomes, as they have shown different potencies in various contexts. For instance, IMDB-47 is reported to be more potent than IMDB-40 in increasing heart rate when administered intraperitoneally, while IMDB-53 shows a greater effect on blood pressure and heart rate than IMDB-47 following intracerebroventricular injection[1]. When administered intravenously, IMDB-47 has been observed to produce more significant hypotension than IMDB-53[1]. It is crucial to select the form most relevant to your research question and to report the specific form used in your publications for clarity and reproducibility.
Q2: What are the receptors for this compound, and what is the potential for cross-reactivity?
A2: this compound primarily acts through receptors that are heterodimers of the calcitonin receptor-like receptor (CLR) and one of the three receptor activity-modifying proteins (RAMPs)[2].
-
AM1 Receptor: CLR + RAMP2
-
AM2 Receptor: CLR + RAMP3
-
CGRP Receptor: CLR + RAMP1
IMDB can bind to all three of these receptor complexes, though it is thought to preferentially activate the AM2 receptor[3][4]. However, it's important to be aware that the nomenclature can be confusing; the AM2 receptor is not exclusively the receptor for this compound (AM2)[1]. Due to this cross-reactivity, it can be challenging to dissect the specific receptor mediating the effects of IMDB in tissues and in vivo[3]. The lack of highly selective antagonists for each receptor subtype further complicates this[3].
Q3: What are the main signaling pathways activated by this compound?
A3: The primary signaling pathway for this compound involves the activation of G-protein coupled receptors, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP)[2][4]. This subsequently activates Protein Kinase A (PKA). Additionally, IMDB has been shown to be involved in other signaling cascades, including:
-
NF-κB Pathway: this compound has been demonstrated to inhibit the nuclear translocation of NF-κB p65 and IκBα, suggesting an anti-inflammatory role[5][6].
-
Reactive Oxygen Species (ROS): Studies have shown that this compound can inhibit the generation of ROS[5][7].
-
ERK1/2 Pathway: IMDB can activate the ERK1/2 pathway, which is involved in cell migration and other cellular processes[2][4].
-
PI3K/Akt and AMPK Pathways: These pathways have also been implicated in the downstream effects of this compound signaling[2][4].
Troubleshooting Guides
Peptide Handling and Storage
Q: My this compound peptide is difficult to dissolve or seems to have lost activity. What could be the cause and how can I prevent this?
A: Peptides, including this compound, can be prone to degradation and aggregation if not handled and stored correctly. Here are some common pitfalls and solutions:
| Problem | Possible Cause | Solution |
| Poor Solubility | Incorrect solvent or pH. | For reconstitution, always start with sterile, purified water. If the peptide is still not dissolving, the choice of a secondary solvent should be guided by the peptide's amino acid composition. For basic peptides, a small amount of dilute acetic acid can be used. For acidic peptides, dilute ammonium hydroxide may be helpful. Always check the manufacturer's recommendations. |
| Loss of Activity | Improper storage, repeated freeze-thaw cycles, or instability in solution. | Storage of Lyophilized Peptide: Store at -20°C or -80°C for long-term storage. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation. Storage of Reconstituted Peptide: Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but this is peptide-dependent. |
| Peptide Aggregation | High concentration, inappropriate buffer, or physical stress (e.g., vigorous shaking). | Reconstitute the peptide at the highest recommended concentration and then dilute further as needed. Use gentle swirling or inversion to dissolve the peptide; do not vortex. Ensure the pH of the buffer is appropriate for the peptide's stability. |
Cell-Based Assays
Q: I am not seeing a consistent response to this compound in my cell-based signaling assays (e.g., cAMP accumulation). What should I check?
A: Inconsistent results in cell-based assays can arise from several factors related to cell culture, assay conditions, and the peptide itself.
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Signal | Low receptor expression in the cell line. | Confirm that your chosen cell line expresses the target receptors (AM1, AM2, or CGRP) at sufficient levels. You can do this through qPCR, Western blot, or by using a positive control cell line known to respond to this compound. |
| Inactive peptide. | Prepare a fresh stock of this compound from a lyophilized powder. Ensure proper reconstitution and storage as described above. | |
| Assay conditions are not optimal. | Optimize incubation times and temperatures. Ensure all reagents are at the correct temperature before starting the assay. | |
| High Background Signal | Non-specific binding. | Use a blocking agent in your assay buffer. Ensure that the washing steps are thorough to remove any unbound peptide. |
| Variable Results | Inconsistent cell plating or cell health. | Ensure a consistent number of cells are seeded in each well. Regularly check cell morphology and viability. Do not use cells that are over-confluent or have been in culture for too many passages. |
Western Blotting
Q: I am having trouble detecting this compound or its receptors (CLR, RAMPs) by Western blot. What are some common issues?
A: Western blotting for peptides and their receptors can be challenging. Here are some common pitfalls and how to address them:
| Problem | Possible Cause | Solution |
| No or Weak Band | Low protein expression. | Ensure your cell or tissue lysate has sufficient expression of the target protein. Consider using positive control lysates. |
| Poor antibody quality. | Validate your primary antibody to ensure it is specific for the target protein. Run a control with a blocking peptide if available. Check the manufacturer's datasheet for recommended antibody concentrations and incubation conditions. | |
| Inefficient protein transfer. | Optimize your transfer conditions (time, voltage/current) based on the molecular weight of your target protein. Use a reversible stain like Ponceau S to check for successful transfer. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody if available. Optimize the antibody concentration; a lower concentration may reduce non-specific binding. Increase the stringency of your wash steps. |
| High background. | Ensure adequate blocking of the membrane (e.g., with 5% non-fat milk or BSA in TBST). Optimize the blocking time and temperature. |
In Vivo Studies
Q: What are the key considerations and potential pitfalls when designing in vivo studies with this compound?
A: In vivo studies with peptides require careful planning to ensure accurate and reproducible results.
| Consideration/Pitfall | Recommendation/Solution |
| Route of Administration | The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous) will significantly impact the pharmacokinetics and bioavailability of the peptide[8]. The appropriate route will depend on the research question and the desired systemic or local effect. |
| Dose and Vehicle | The dose of this compound should be carefully determined based on previous studies or dose-response experiments. The vehicle used to dissolve the peptide should be sterile, non-toxic, and not interfere with the biological activity of the peptide. |
| Peptide Stability in Vivo | Peptides can be rapidly degraded by proteases in the circulation. The half-life of this compound in vivo may be short. Consider this when designing the dosing regimen and timing of sample collection. |
| Off-target Effects | Due to the cross-reactivity of this compound with multiple receptors, observed effects may not be solely due to the intended target receptor. The lack of specific antagonists makes it challenging to definitively attribute effects to a single receptor subtype[3]. |
Experimental Protocols
Western Blot Protocol for this compound-induced NF-κB and ROS Signaling
This protocol is adapted from a study investigating the effects of this compound on NF-κB and ROS signaling[5][6].
-
Cell Culture and Treatment:
-
Culture BV2 microglia or HT22 hippocampal cells in appropriate media.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 3 hours for ROS inhibition studies)[7].
-
Induce an inflammatory response or oxidative stress (e.g., with LPS for NF-κB activation or glutamate for ROS generation)[5][7].
-
-
Protein Extraction:
-
Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
For NF-κB activation studies, prepare nuclear and cytosolic fractions to analyze the translocation of NF-κB subunits[5][6].
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford).
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-IκBα, p65, iNOS, COX-2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflows
Caption: A typical Western blot workflow.
References
- 1. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. The pharmacology of adrenomedullin 2/intermedin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multi-biological functions of intermedin in diseases [frontiersin.org]
- 5. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for long-term stability of Intermedin B
A Guide to Optimizing Storage Conditions for Long-Term Stability
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and stability assessment of the peptide hormone Intermedin (IMD), also known as Adrenomedullin 2 (ADM2). Adherence to these guidelines is critical for ensuring the biological activity and reproducibility of experimental results.
A point of clarification: the peptide Intermedin discussed here should not be confused with "Intermedin B," a small molecule isolated from Curcuma longa. This guide pertains exclusively to the peptide hormone.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized Intermedin?
For long-term stability, lyophilized Intermedin should be stored at -20°C or, preferably, -80°C. Storing the peptide at these low temperatures minimizes degradation from residual moisture and slows down chemical reactions.[1] While lyophilized peptides can be stable for days to weeks at room temperature, this is not recommended for long-term storage.[2]
Q2: I received my lyophilized Intermedin at room temperature. Is it still viable?
Yes. Peptides are often shipped at ambient temperature in a lyophilized state and remain stable for the duration of shipping.[3] Upon receipt, it is crucial to transfer the product to the recommended long-term storage condition (<-15°C) as soon as possible.[3]
Q3: How should I store Intermedin once it is reconstituted in a solution?
Peptide solutions are significantly less stable than their lyophilized form.[2] For optimal stability, reconstituted Intermedin should be:
-
Aliquoted: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the peptide.
-
Frozen: Store aliquots at -20°C or colder.[2] Avoid using frost-free freezers due to their temperature fluctuations during defrost cycles.[2]
-
Used Promptly: For short-term use (up to one week), solutions can generally be stored at 4°C, but this is sequence-dependent.
Q4: What type of solvent or buffer should I use to reconstitute Intermedin?
To prolong the shelf life of Intermedin in solution, it is recommended to use sterile, slightly acidic buffers (pH 5-6).[2] The human Intermedin (1-53) sequence contains amino acids like Cysteine, Methionine, and Tryptophan, which are susceptible to oxidation, and Asparagine and Glutamine, which can undergo deamidation. A slightly acidic pH can help slow some of these degradation pathways. For peptides with free Cysteine residues, like Intermedin, it is advisable to use carefully degassed acidic buffers to prevent rapid oxidation of the thiol group to a disulfide bond, which occurs more readily at pH > 7.[3]
Q5: My Intermedin solution has been stored for a while. How can I check if it has degraded?
The most common methods to assess peptide stability and purity are analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: This technique can separate the intact peptide from degradation products, allowing for quantification of purity. A loss of peak area for the main peptide or the appearance of new peaks can indicate degradation.
-
Mass Spectrometry: MS can identify the exact mass of the peptide and its fragments, confirming the identity of degradation products (e.g., oxidized or deamidated forms).
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of Intermedin.
| Problem / Observation | Potential Cause | Recommended Action & Prevention |
| Loss of biological activity in my assay. | 1. Peptide Degradation: Oxidation of key residues (Met, Trp, Cys), deamidation (Asn, Gln), or hydrolysis. 2. Improper Storage: Repeated freeze-thaw cycles, storage at improper temperatures, or exposure to light. 3. Adsorption: The peptide may have adsorbed to the surface of the storage vial. | Action: - Test the purity of your peptide stock using RP-HPLC. - Use a fresh vial of lyophilized peptide to prepare a new stock solution. Prevention: - Aliquot peptide solutions to avoid freeze-thaw cycles. - Store lyophilized peptide at -80°C and solutions at ≤ -20°C. - Use low-protein-binding tubes (e.g., polypropylene or siliconized tubes). |
| I see a precipitate or cloudiness in my reconstituted Intermedin solution. | 1. Low Solubility: The peptide concentration may be too high for the chosen solvent. 2. Aggregation: Physical instability leading to peptide aggregation. This can be influenced by pH, temperature, and ionic strength. 3. Bacterial Contamination: If non-sterile solvents were used. | Action: - Try gentle warming or sonication to redissolve the peptide.[3] - If aggregation is suspected, the sample may not be usable. Prevention: - Reconstitute in a recommended buffer (e.g., sterile, slightly acidic). - Use sterile filtration for the buffer and handle aseptically. - Perform a solubility test with a small amount of peptide first. |
| RP-HPLC analysis shows a peak with a +16 Da mass shift. | Oxidation: This is a strong indication that a Methionine (Met) or Tryptophan (Trp) residue has been oxidized. Human Intermedin (1-53) has one Met and one Trp residue. | Prevention: - Reconstitute the peptide in degassed or oxygen-free buffers.[3] - Purge the headspace of the vial with an inert gas like nitrogen or argon before sealing and storing. - Avoid prolonged exposure of the powder or solution to air. |
| RP-HPLC shows a peak with a +1 Da mass shift. | Deamidation: This suggests that an Asparagine (Asn) or Glutamine (Gln) residue has converted to Aspartic acid or Glutamic acid, respectively. Human Intermedin (1-53) contains one Asn and two Gln residues. | Prevention: - Store solutions in a slightly acidic buffer (pH 5-6), as deamidation is often accelerated at neutral or alkaline pH.[2] - Store frozen, as lower temperatures slow this chemical reaction. |
| RP-HPLC shows a peak at approximately double the molecular weight. | Dimerization: This is likely due to the formation of a disulfide bond between two Cysteine (Cys) residues from two separate peptide molecules. Human Intermedin (1-53) has one Cys residue. | Action: - The disulfide bond can often be reversed by treatment with a reducing agent like Dithiothreitol (DTT). Prevention: - Store in a degassed, acidic buffer (pH < 7) to keep the Cysteine thiol group protonated and less reactive.[3] |
Troubleshooting Workflow for Loss of Peptide Activity
Section 3: Experimental Protocols
Protocol 3.1: Stability Assessment of Intermedin by RP-HPLC
This protocol outlines a general method for assessing the stability of a reconstituted Intermedin solution over time.
Objective: To quantify the percentage of intact Intermedin remaining after incubation under specific temperature and time conditions.
Materials:
-
Intermedin, lyophilized powder
-
Sterile, HPLC-grade water
-
Acetonitrile (ACN), HPLC-grade
-
Trifluoroacetic acid (TFA)
-
Buffer for reconstitution (e.g., 10 mM Ammonium Acetate, pH 5.5)
-
RP-HPLC system with a C18 column and UV detector (214 nm or 280 nm)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution:
-
Allow the lyophilized Intermedin vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[3]
-
Reconstitute the peptide in the chosen buffer to a known concentration (e.g., 1 mg/mL). Mix gently by pipetting. Avoid vigorous vortexing.
-
-
Initial Analysis (T=0):
-
Immediately take an aliquot of the stock solution and dilute it to an appropriate concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Develop a suitable gradient to separate the peptide from any pre-existing impurities (e.g., 5-65% B over 30 minutes).
-
Record the chromatogram. The area of the main peak corresponding to intact Intermedin is considered 100% at T=0.
-
-
Incubation:
-
Dispense aliquots of the remaining stock solution into separate, tightly sealed tubes.
-
Place the tubes at the desired storage temperatures for the stability study (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each temperature condition.
-
Allow the sample to reach room temperature.
-
Analyze by RP-HPLC using the exact same method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 peak area.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % remaining versus time for each temperature to determine the degradation rate.
-
Potential Degradation Pathways of Intermedin
References
troubleshooting non-reproducible findings in Intermedin B studies
Technical Support Center: Intermedin B Studies
Welcome to the technical support center for this compound research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and potential sources of non-reproducible findings in experiments involving this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to support your work.
Critical Clarification: Identifying the Correct "this compound"
A primary source of non-reproducible findings may stem from confusion between two distinct molecules referred to as "this compound". It is crucial to verify the identity of the compound used in your experiments.
-
Peptide Intermedin (IMD/ADM2): Often, "Intermedin" refers to a peptide hormone also known as Adrenomedullin 2 (ADM2). It is a member of the calcitonin gene-related peptide (CGRP) superfamily and signals through G-protein coupled receptors (GPCRs).[1][2][3] This guide will primarily focus on troubleshooting for this peptide.
-
Sesquiterpenoid this compound: This is a natural compound, a sesquiterpenoid, isolated from plants like Curcuma longa or Alpinia intermedia.[4][5][6][7] It has been studied for its anti-inflammatory and neuroprotective effects.[4][8][9][10]
Using the wrong compound will inevitably lead to non-reproducible results. Always verify the chemical structure and CAS number of your substance. The CAS number for the sesquiterpenoid this compound is 127214-87-3.[6][7] The peptide Intermedin/ADM2 does not have a single CAS number due to its various fragments and species differences.
Part 1: Troubleshooting for Peptide Intermedin (IMD/ADM2)
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Peptide Handling, Storage, and Solubility
Question: My Intermedin peptide won't dissolve properly or precipitates out of solution. What should I do? Answer: Poor solubility is a common issue with peptides and a major source of experimental variability.[11]
-
Initial Dissolution: Do not directly dissolve the peptide in an aqueous buffer. First, use a minimal amount of a compatible organic solvent like DMSO or DMF.[12]
-
Slow Dilution: Add the concentrated peptide-organic solvent solution dropwise into a vigorously stirred aqueous buffer. This prevents localized high concentrations that can cause aggregation.[12]
-
pH Optimization: Peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.[11]
-
Sonication: Use a bath sonicator in short bursts to aid dissolution, but avoid excessive heating which can degrade the peptide.[11]
Question: I am observing inconsistent results between experiments. Could it be my storage method? Answer: Yes, improper storage and handling can lead to peptide degradation and aggregation, causing inconsistent results.
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once dissolved, aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[11]
-
Thawing: When ready to use, thaw aliquots rapidly in a water bath and use them immediately.[12]
Question: How can I detect if my peptide is aggregating? Answer: Peptide aggregation can lead to non-uniform exposure to cells and variable results.[11] Several methods can detect aggregation:
-
Visual Inspection: Check for cloudiness or visible precipitates in the solution.[12]
-
UV-Vis Spectroscopy: An increase in absorbance around 350 nm can indicate light-scattering aggregates.[12]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in solution, allowing for the detection of larger aggregates.[12]
Section 2: Experimental Design and Cellular Assays
Question: I am not observing any biological effect of Intermedin in my cell-based assays. What could be the cause? Answer: The lack of a biological effect can stem from multiple factors related to the peptide, the cells, or the assay itself.[11]
-
Peptide Integrity: Confirm the concentration of your stock solution using a quantitative amino acid analysis or a suitable peptide quantification assay. Ensure the peptide has not degraded due to improper storage.[11]
-
Receptor Expression: Intermedin acts through receptor complexes composed of the calcitonin receptor-like receptor (CRLR) and one of three receptor activity-modifying proteins (RAMPs).[1][2] Verify that your cell line expresses both CRLR and the relevant RAMPs (RAMP1, RAMP2, or RAMP3) at sufficient levels using techniques like RT-qPCR or Western blotting.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[11]
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the signal. Optimize assay parameters like cell number, incubation time, and reagent concentrations.
Question: My results from GPCR signaling assays (e.g., cAMP, Calcium Flux) are highly variable. Why? Answer: GPCR signaling is complex and can be influenced by many factors.[13][14]
-
Ligand Bias: Intermedin can activate different downstream pathways (e.g., Gs/cAMP, Gq/IP1, PI3K/Akt) depending on the RAMP subtype present.[3][15][16] Be aware that your chosen assay (e.g., cAMP) only measures one of these pathways. The overall biological effect may be a composite of multiple signaling branches.[16][17]
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and a diminished signal. Optimize the stimulation time to capture the peak response.
-
Assay Choice: For Gs-coupled signaling, cAMP assays are appropriate. For Gq-coupled signaling, IP1 or calcium flux assays are used.[14] Ensure you are using the correct assay for the expected signaling pathway in your cell system.
Quantitative Data: Intermedin (IMD/ADM2) Receptor Binding
The binding affinity of Intermedin and related peptides can vary depending on the specific RAMP protein associated with the CRLR. This table summarizes affinity data from literature, which can serve as a baseline for expected potency.
| Ligand | Receptor Complex | Binding Affinity (Kd or Ki) | Reference Assay |
| AM2/IMD-TAMRA | Nluc-CLR-RAMP3 | 7 nM | Equilibrium Binding |
| AM-TAMRA | Nluc-CLR-RAMP3 | 26 nM | Equilibrium Binding |
| AM2/IMD | RAMP3-CLR ECD | ~2 µM | Mutagenesis Studies |
| AM2/IMD | RAMP2-CLR ECD | ~14 µM | Mutagenesis Studies |
Data extracted from reference[18]. Note that experimental conditions can significantly affect these values.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay This protocol assesses the activation of Gs-coupled signaling by Intermedin.
-
Cell Culture: Plate cells expressing the CRLR/RAMP receptor complex in a 96-well plate and grow to 80-90% confluency.
-
Starvation: Replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
Stimulation: Add varying concentrations of Intermedin peptide along with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercial ELISA or HTRF-based kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the Intermedin concentration to generate a dose-response curve and determine the EC50.
Protocol 2: PI3K/Akt Pathway Activation (Western Blot) This protocol measures the phosphorylation of Akt, a downstream effector of the PI3K pathway activated by Intermedin.[15]
-
Cell Culture and Starvation: Grow cells to 80-90% confluency in 6-well plates. Starve cells in serum-free medium for at least 4 hours.
-
Stimulation: Treat cells with the desired concentration of Intermedin for various time points (e.g., 5, 15, 30, 60 minutes) to determine the peak response. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (e.g., at Ser473) and total Akt. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.[19]
-
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-Akt signal to total Akt to determine the fold-change in activation relative to the untreated control.
Visualizations: Workflows and Pathways
Caption: Simplified signaling pathways of the Intermedin (IMD/ADM2) peptide.
Caption: Workflow for troubleshooting peptide solubility issues.
Part 2: Troubleshooting for Sesquiterpenoid this compound
This section addresses the non-peptide compound isolated from plants.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question: My this compound compound shows no effect on NF-κB activation, contrary to published data. Why? Answer: Discrepancies can arise from compound quality, experimental setup, or cell-specific responses.
-
Compound Purity and Identity: Verify the purity (>98%) and identity of your compound using methods like NMR or mass spectrometry. Impurities can interfere with the assay.
-
Vehicle Control: This this compound is likely dissolved in an organic solvent like DMSO. Ensure you run a vehicle control (cells treated with the same concentration of DMSO without the compound) as the solvent itself can have biological effects.
-
Stimulation Conditions: The anti-inflammatory effect of this compound has been demonstrated in cells stimulated with lipopolysaccharide (LPS).[5][9] Ensure you are using an appropriate pro-inflammatory stimulus (like LPS for microglia) to induce the pathway you wish to inhibit.[9]
-
Concentration and Timing: The inhibitory effect is concentration-dependent.[9] Perform a dose-response experiment. Pre-incubation with this compound for several hours before adding the inflammatory stimulus may be necessary to see an effect.[8]
Question: I am seeing cytotoxicity in my experiments at concentrations reported to be safe. What should I check? Answer: Unexplained cytotoxicity can be due to several factors.
-
Compound Degradation: Ensure the compound has been stored correctly (typically desiccated at -20°C). Degradation products could be toxic.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.
-
Cell Line Sensitivity: Different cell lines have different sensitivities to chemical compounds. The reported non-toxic concentrations in BV2 microglia or HT22 hippocampal cells may not apply to your specific cell line.[9] Always perform a cytotoxicity assay (e.g., MTT, LDH) on your cell line to determine the non-toxic working concentration range.
Quantitative Data: Effects on Inflammatory Mediators
The following data on the inhibition of inflammatory mediators by sesquiterpenoid this compound is derived from studies on LPS-induced BV2 microglia.
| Inflammatory Mediator | This compound Concentration (µM) | % Inhibition / Effect | Cell Type |
| PGE2 Production | 10 - 40 | Concentration-dependent inhibition | BV2 Microglia |
| TNF-α Production | 10 - 40 | Concentration-dependent inhibition | BV2 Microglia |
| IL-6 Production | 10 - 40 | Concentration-dependent inhibition | BV2 Microglia |
| iNOS Expression | 10 - 40 | Concentration-dependent inhibition | BV2 Microglia |
| COX-2 Expression | 10 - 40 | Concentration-dependent inhibition | BV2 Microglia |
Data summarized from references[9][19]. Specific inhibition percentages require consulting the original dose-response curves.
Experimental Protocols
Protocol 3: NF-κB Nuclear Translocation Assay (Western Blot) This protocol assesses the ability of this compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[4][9]
-
Cell Culture and Treatment:
-
Nuclear and Cytosolic Fractionation:
-
Harvest the cells and separate the nuclear and cytosolic fractions using a commercial nuclear extraction kit.[19] This step is critical.
-
-
Protein Quantification: Determine the protein concentration for both the nuclear and cytosolic fractions of each sample.
-
Western Blotting:
-
Perform Western blotting as described in Protocol 2 for both fractions.
-
Probe membranes with a primary antibody against the NF-κB p65 subunit.
-
Use Lamin B1 or a histone protein as a loading control for the nuclear fraction and GAPDH or β-tubulin for the cytosolic fraction to ensure proper fractionation and equal loading.
-
-
Data Analysis: Quantify the p65 band intensity in the nuclear fraction. A decrease in nuclear p65 in this compound-treated samples compared to the LPS-only control indicates inhibition of translocation.
Visualizations: Workflows and Pathways
Caption: Inhibition of the NF-κB pathway by sesquiterpenoid this compound.
References
- 1. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intermedin is a calcitonin/calcitonin gene-related peptide family peptide acting through the calcitonin receptor-like receptor/receptor activity-modifying protein receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multi-biological functions of intermedin in diseases [frontiersin.org]
- 4. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS … [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS:127214-87-3 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. This compound | C15H22O2 | CID 14543240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. mdpi.com [mdpi.com]
- 16. Biased GPCR signaling: possible mechanisms and inherent limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Intermedin B and Curcumin
For Immediate Release
A deep dive into the neuroprotective potential of Intermedin B and Curcumin reveals distinct and overlapping mechanisms of action, offering valuable insights for researchers and drug development professionals in the field of neurodegenerative diseases. This comprehensive guide provides a side-by-side comparison of their efficacy, supported by experimental data, detailed protocols, and visual representations of their molecular pathways.
The rising prevalence of neurodegenerative disorders has intensified the search for effective therapeutic agents. Among the natural compounds being investigated, this compound, a diarylheptanoid from Curcuma longa, and Curcumin, the principal curcuminoid of turmeric, have emerged as promising candidates. This guide synthesizes current research to offer an objective comparison of their neuroprotective effects.
Quantitative Comparison of Neuroprotective and Anti-inflammatory Effects
The following tables summarize the quantitative data from a key comparative study by Lee et al. (2023), which evaluated the effects of this compound and Curcumin in cell-based models of neuroinflammation and oxidative stress.[1][2][3]
Table 1: Neuroprotective Effects on Glutamate-Induced Oxidative Stress in HT22 Hippocampal Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| Glutamate (10 mM) | - | 50 |
| This compound | 5 | ~65 |
| 10 | ~75** | |
| 20 | ~85*** | |
| Curcumin | 5 | ~60 |
| 10 | ~70** | |
| 20 | ~80 | |
| N-acetylcysteine (1 mM) | - | ~90 |
| Data are approximated from graphical representations in Lee et al. (2023). Statistical significance is denoted as * p < 0.05, ** p < 0.01, and *** p < 0.001 compared to the glutamate-treated group. |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Induced BV2 Microglia
| Compound | IC50 (µM) |
| This compound | 15.46 |
| Curcumin | 12.01 |
| Sulfuretin (Positive Control) | 18.23 |
Table 3: Inhibition of Pro-inflammatory Mediators in LPS-Induced BV2 Microglia by this compound
| Mediator | Concentration of this compound (µM) | Inhibition (%) |
| PGE2 | 5 | ~20 |
| 10 | ~45** | |
| 20 | ~70*** | |
| TNF-α | 5 | ~25 |
| 10 | ~50 | |
| 20 | ~75*** | |
| IL-6 | 5 | ~15* |
| 10 | ~40 | |
| 20 | ~65*** | |
| Data are approximated from graphical representations in Lee et al. (2023). Statistical significance is denoted as * p < 0.05, ** p < 0.01, and *** p < 0.001 compared to the LPS-treated group. |
Signaling Pathways
This compound and Curcumin exert their neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
This compound Signaling Pathway
This compound demonstrates its anti-inflammatory and neuroprotective effects primarily through the inhibition of the NF-κB signaling pathway and the reduction of reactive oxygen species (ROS).[1][2][3]
References
In Vivo Anti-Inflammatory Activity of Intermedin B: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the anti-inflammatory properties of Intermedin B. While direct in vivo validation studies for this compound are not currently available in the reviewed literature, this document summarizes its demonstrated in vitro anti-inflammatory activity and compares it with established in vivo data for the well-known anti-inflammatory compound Curcumin and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.
This compound, a compound isolated from Curcuma longa L., has shown promising anti-inflammatory effects in preclinical in vitro studies.[1][2][3][4] Research indicates that this compound exerts its effects by inhibiting key inflammatory pathways, positioning it as a potential candidate for further investigation in the development of novel anti-inflammatory therapies.
Comparative Performance Data
Due to the absence of in vivo studies on this compound, this table presents its in vitro efficacy alongside the in vivo performance of Curcumin and Indomethacin in a standard model of acute inflammation. This comparison offers a preliminary perspective on the potential of this compound relative to existing anti-inflammatory agents.
| Compound | Model System | Key Efficacy Metrics | Mechanism of Action | Reference |
| This compound | LPS-induced BV2 microglia (in vitro) | Concentration-dependent inhibition of PGE2, TNF-α, and IL-6 production. Inhibition of iNOS and COX-2 protein expression. | Inhibition of NF-κB p65 and IκBα nuclear translocation. | [1][2] |
| Curcumin | Carrageenan-induced rat paw edema (in vivo) | Significant reduction in paw edema at doses of 25-400 mg/kg (p.o.), with inhibitory effects of 30.43-58.97%. | Inhibition of prostaglandin synthesis. | [5] |
| Indomethacin | Carrageenan-induced rat paw edema (in vivo) | Significant inhibition of paw edema by 46.87% and 65.71% at 2 and 3 hours, respectively, at a dose of 10 mg/kg (p.o.). | Inhibition of prostaglandin synthesis. | [5] |
Signaling Pathway of this compound (in vitro)
The anti-inflammatory action of this compound in microglial cells is primarily attributed to its ability to modulate the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.
Experimental Protocols
This compound in vitro Anti-Inflammatory Assay
Cell Culture and Treatment: BV2 microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, cells are pre-treated with various concentrations of this compound for 8 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 18 hours to induce an inflammatory response.[2]
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) using commercially available ELISA kits according to the manufacturer's instructions.[1][2]
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and NF-κB p65, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Carrageenan-Induced Paw Edema in vivo Model
This widely used animal model is employed to evaluate the anti-inflammatory activity of compounds in acute inflammation.
Animals: Male Wistar rats or Swiss albino mice are used for this assay. The animals are housed under standard laboratory conditions with free access to food and water.[5][6]
Induction of Edema and Treatment: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of the animals to induce localized edema. The test compounds (Curcumin or Indomethacin) or vehicle are administered orally (p.o.) one hour prior to the carrageenan injection.[5]
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage of inhibition of edema is calculated for the treated groups relative to the control group.[5][7]
Conclusion
The available in vitro data strongly suggest that this compound possesses anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. However, to fully validate its therapeutic potential, further in vivo studies are essential. The experimental models and comparative data presented in this guide offer a framework for designing and evaluating future in vivo efficacy and safety studies of this compound. Researchers are encouraged to investigate this compound in established animal models of inflammation to bridge the current gap between its in vitro activity and potential clinical application.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 6. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
A Comparative Analysis of the Cytotoxic Effects of Labdane Diterpenes, with a Focus on Intermedin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of labdane diterpenes, a class of natural compounds with significant therapeutic potential. While the primary focus is to compare Intermedin B with other members of this family, it is important to note that specific data on the cytotoxic activity of this compound against cancer cell lines is limited in the current scientific literature. However, this guide compiles available data on related labdane diterpenes to offer a valuable resource for researchers in the field of oncology and natural product chemistry.
Comparative Cytotoxicity of Labdane Diterpenes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various labdane diterpenes against a range of human cancer cell lines. This data, gathered from multiple studies, highlights the diverse and potent cytotoxic activities within this compound class.
| Labdane Diterpene | Cancer Cell Line | IC50 (µM) | Reference |
| Intermedin A | HL-60 (Leukemia) | ~85.7 (30 µg/mL) | [1] |
| Sclareol | H1688 (Lung Cancer) | 42.14 (24h) | [2] |
| H146 (Lung Cancer) | 69.96 (24h) | [2] | |
| A549 (Lung Cancer) | ~26.1 (8 µg/mL) (48h, hypoxia) | [3] | |
| HCT116 (Colon Cancer) | 100 | [2] | |
| MCF-7 (Breast Cancer) | 11.06 (13-epi-sclareol) | [2] | |
| Andrographolide | MCF-7 (Breast Cancer) | 63.19 (24h), 32.90 (48h), 31.93 (72h) | [1][4] |
| MDA-MB-231 (Breast Cancer) | 65 (24h), 37.56 (48h), 30.56 (72h) | [1][4] | |
| KB (Oral Cancer) | ~212.4 (106 µg/ml) | [5] | |
| 13S-nepetaefolin | HCC70 (Breast Cancer) | 24.65 | [6] |
| Nepetaefuran | HCC70 (Breast Cancer) | 73.66 | [6] |
| Leonotinin | HCC70 (Breast Cancer) | 94.89 | [6] |
Note: The IC50 value for Intermedin A was converted from µg/mL assuming a molecular weight of approximately 350 g/mol . Direct IC50 values for this compound against cancer cell lines were not found in the reviewed literature.
Experimental Protocols: Cytotoxicity Assessment
The data presented in this guide is primarily derived from in vitro cytotoxicity assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a commonly employed method.
MTT Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of labdane diterpenes against adherent cancer cell lines.
1. Cell Seeding:
- Culture cancer cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
- Trypsinize and seed the cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well.
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the labdane diterpene in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic drug).
- Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
- Carefully remove the medium containing MTT from each well.
- Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Gently shake the plates for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways in Labdane Diterpene-Induced Cytotoxicity
Labdane diterpenes exert their cytotoxic effects through various signaling pathways, often culminating in apoptosis or cell cycle arrest.
Apoptosis Induction by Sclareol
Sclareol has been shown to induce apoptosis in cancer cells through the activation of both intrinsic and extrinsic pathways, leading to the activation of caspase cascades.
Caption: Sclareol-induced apoptosis pathway.
Andrographolide and the PI3K/AKT/mTOR Pathway
Andrographolide has been reported to suppress the proliferation of cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival.[4]
Caption: Andrographolide's effect on the PI3K/AKT/mTOR pathway.
Intermedin Signaling Pathways
While direct cytotoxic mechanisms of this compound in cancer are not well-documented, studies on the broader family of Intermedins have identified their involvement in pathways crucial for cancer progression, such as cell proliferation and invasion.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Neuromedin B binds with high affinity, elevates cytosolic calcium and stimulates the growth of small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity against HL60 Cells of Ficifolidione Derivatives with Methyl, n-Pentyl, and n-Heptyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Study of the Cytotoxicity of Incomptines A and B against Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Intermedin B and Other Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Intermedin B against established anti-inflammatory agents: the corticosteroid Dexamethasone, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, and Tumor Necrosis Factor-alpha (TNF-α) inhibitors. This analysis is supported by experimental data on their mechanisms of action and efficacy in inhibiting key inflammatory mediators.
Executive Summary
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to a wide range of pathologies. This guide delves into the distinct mechanisms and quantitative performance of four anti-inflammatory compounds. This compound, a member of the calcitonin gene-related peptide family, demonstrates a unique profile by targeting the NF-κB signaling pathway and reducing oxidative stress. In contrast, Dexamethasone exerts broad anti-inflammatory effects through genomic and non-genomic actions, Ibuprofen acts by inhibiting prostaglandin synthesis, and TNF-α inhibitors specifically neutralize a key pro-inflammatory cytokine. Understanding these differences is crucial for the targeted development of novel anti-inflammatory therapeutics.
Data Presentation: Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory activities of this compound, Dexamethasone, Ibuprofen, and the TNF-α inhibitor, Adalimumab.
Table 1: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Target | Cell Type | Assay | IC50 / Inhibition | Citation(s) |
| This compound | PGE2 | BV2 Microglia | ELISA | Concentration-dependent inhibition | [1][2] |
| TNF-α | BV2 Microglia | ELISA | Concentration-dependent inhibition | [1][2] | |
| IL-6 | BV2 Microglia | ELISA | Concentration-dependent inhibition | [1][2] | |
| Dexamethasone | TNF-α | RAW 264.7 Macrophages | ELISA | Significant suppression at 1µM and 10µM | [3][4] |
| IL-1β | RAW 264.7 Macrophages | RT-PCR | Dose-related inhibition | [5][6] | |
| Adalimumab | TNF-α | L929 cells | Cytotoxicity Assay | 80.9 pM | [7] |
| TNF-α | L929 cells | Neutralization Assay | 4.93 nM | [8] |
Note: For this compound, specific IC50 values were not available in the cited literature. The data indicates a dose-dependent reduction in the production of pro-inflammatory mediators.
Table 2: Inhibition of Key Enzymes in the Inflammatory Pathway
| Compound | Target Enzyme | IC50 | Citation(s) |
| Ibuprofen | COX-1 | ~5 µM - 70 µM | [9] |
| COX-2 | Varies with assay conditions | [10][11] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
This compound Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
Dexamethasone Signaling Pathway
Caption: Dexamethasone regulates gene expression via the Glucocorticoid Receptor.
Ibuprofen Mechanism of Action
Caption: Ibuprofen inhibits COX enzymes to reduce prostaglandin synthesis.
TNF-α Inhibitor Mechanism of Action
Caption: TNF-α inhibitors block the interaction of TNF-α with its receptor.
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in this guide for assessing the anti-inflammatory effects of the compared compounds.
LPS-Induced Inflammation in Macrophage/Microglia Cell Lines
This in vitro model is widely used to screen for anti-inflammatory activity.
-
Objective: To induce an inflammatory response in immune cells to test the efficacy of anti-inflammatory compounds.
-
Cell Lines: Murine macrophage cell line (RAW 264.7) or murine microglia cell line (BV2) are commonly used.
-
Protocol Outline:
-
Cell Seeding: Cells are seeded in multi-well plates at a specific density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, Dexamethasone) for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is added to the cell culture medium (typically at 100 ng/mL to 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further period (e.g., 18-24 hours) to allow for the production of inflammatory mediators.
-
Supernatant Collection: The cell culture supernatant is collected for the measurement of secreted inflammatory mediators.
-
-
Workflow Diagram:
Caption: Workflow for LPS-induced inflammation in vitro.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Objective: To quantify the production of nitric oxide, a pro-inflammatory mediator, in cell culture supernatants.
-
Principle: The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.
-
Protocol Outline:
-
Sample Preparation: A sample of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
Absorbance Measurement: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 540 nm.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of sodium nitrite.
-
Measurement of Cytokine Production (ELISA)
-
Objective: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses antibodies to detect and quantify a specific antigen (the cytokine). In a sandwich ELISA:
-
A plate is coated with a capture antibody specific to the cytokine of interest.
-
The cell culture supernatant is added, and the cytokine binds to the capture antibody.
-
A detection antibody, also specific to the cytokine but labeled with an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, which produces a measurable color change. The intensity of the color is proportional to the amount of cytokine present.
-
-
Protocol Outline:
-
Coating: A 96-well plate is coated with a capture antibody and incubated.
-
Blocking: Non-specific binding sites on the plate are blocked.
-
Sample Incubation: The cell culture supernatant and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody Incubation: A biotinylated detection antibody is added and incubated.
-
Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate is added and incubated.
-
Substrate Addition and Color Development: A substrate solution is added, and the plate is incubated for color development.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Absorbance Measurement: The absorbance is read at the appropriate wavelength.
-
Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are calculated.
-
Conclusion
This compound presents a promising avenue for anti-inflammatory drug development with its targeted action on the NF-κB pathway and its antioxidant properties. Its performance, when compared to established drugs like Dexamethasone, Ibuprofen, and TNF-α inhibitors, highlights the diversity of mechanisms available to modulate the inflammatory response. While Dexamethasone offers broad and potent immunosuppression, and Ibuprofen provides effective relief from pain and inflammation by targeting prostaglandin synthesis, their use can be associated with significant side effects. TNF-α inhibitors represent a more targeted biological approach but are not universally effective and can have their own set of adverse effects.
The data presented in this guide underscores the importance of a multi-faceted approach to understanding and treating inflammatory diseases. Further research into the quantitative efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential in comparison to these established anti-inflammatory agents. The detailed experimental protocols provided herein offer a foundation for such comparative studies, enabling researchers to generate robust and reproducible data to advance the field of anti-inflammatory drug discovery.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The transient production of anti-TNF-α antibody Adalimumab and a comparison of its characterization to the biosimilar Cinorra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
Decoding the Specificity of Intermedin B's Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Intermedin B (IMD-B), also known as Adrenomedullin 2 (AM2), with other members of the calcitonin peptide family. We delve into the specificity of IMD-B's molecular targets, supported by experimental data, detailed protocols, and clear visualizations to aid in research and development efforts. It is critical to distinguish the peptide hormone Intermedin, the focus of this guide, from a similarly named diarylheptanoid, this compound, isolated from Curcuma longa, which acts on different signaling pathways.
Executive Summary
Intermedin (IMD) is a member of the calcitonin gene-related peptide (CGRP) family, which also includes CGRP, adrenomedullin (ADM), and amylin. These peptides exert their effects through a family of G protein-coupled receptors (GPCRs) composed of the calcitonin receptor-like receptor (CLR) or the calcitonin receptor (CTR), which form heterodimers with one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The combination of CLR with RAMP1, RAMP2, or RAMP3 forms the CGRP, AM1, and AM2 receptors, respectively.
Data Presentation: Comparative Receptor Activity
The following tables summarize the functional potency (pEC50) of Intermedin (Adrenomedullin 2) in comparison to other calcitonin family peptides on human CLR/RAMP receptor complexes. The data is compiled from various studies, and it's important to consider that experimental conditions can influence the absolute values.
Table 1: Functional Potency (pEC50) of Calcitonin Family Peptides on CLR/RAMP Receptors
| Ligand | CGRP Receptor (CLR/RAMP1) | AM1 Receptor (CLR/RAMP2) | AM2 Receptor (CLR/RAMP3) |
| Intermedin (IMD/AM2) | 8.0 - 9.0 | 8.5 - 9.5 | 8.9 - 10.1[1] |
| α-CGRP | 9.5 - 10.5 | 7.0 - 8.0 | 6.5 - 7.5 |
| Adrenomedullin (ADM) | 7.0 - 8.0 | 9.0 - 10.0 | 8.3 - 9.0[2] |
| Amylin | Low Affinity | Low Affinity | Low Affinity |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency.
Experimental Protocols
Radioligand Binding Assay for CLR/RAMP Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of Intermedin and other peptides to CLR/RAMP receptor complexes, commonly using HEK293 cells transiently or stably expressing the receptor components.
Materials:
-
Cell Culture: HEK293 cells co-transfected with human CLR and human RAMP1, RAMP2, or RAMP3.
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), protease inhibitors.
-
Radioligand: [¹²⁵I]-CGRP or [¹²⁵I]-ADM.
-
Competitor Ligands: Unlabeled Intermedin, CGRP, ADM, Amylin.
-
Assay Buffer: Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Instrumentation: Gamma counter.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells.
-
Homogenize cells in ice-cold homogenization buffer with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in a suitable buffer for storage at -80°C.
-
Determine protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein).
-
Add increasing concentrations of the unlabeled competitor peptide (Intermedin or other peptides).
-
Add a fixed concentration of the radioligand (e.g., 25-50 pM [¹²⁵I]-CGRP).
-
Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a suitable buffer.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled native ligand (e.g., 1 µM CGRP).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the competition curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for CLR/RAMP Receptors
This protocol describes a functional assay to measure the ability of Intermedin and other peptides to stimulate intracellular cyclic AMP (cAMP) production in cells expressing CLR/RAMP receptors. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing human CLR and human RAMP1, RAMP2, or RAMP3.
-
Agonists: Intermedin, CGRP, ADM, Amylin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer.
-
cAMP Assay Kit: HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Instrumentation: HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Plate the stably transfected cells in a 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the agonist peptides (Intermedin, CGRP, ADM, Amylin) in the assay buffer.
-
Add the agonist solutions to the cells.
-
Incubate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF cAMP assay kit, add the cAMP-d2 conjugate and the anti-cAMP cryptate antibody to the wells.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (e.g., 665 nm / 620 nm).
-
The HTRF ratio is inversely proportional to the amount of cAMP produced by the cells.
-
Generate dose-response curves by plotting the HTRF ratio against the logarithm of the agonist concentration.
-
Calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the dose-response curve using non-linear regression analysis.
-
Convert EC50 values to pEC50 values for easier comparison.
-
Mandatory Visualization
Signaling Pathways
Intermedin, upon binding to CLR/RAMP receptor complexes, primarily activates the Gαs-adenylyl cyclase-cAMP pathway. The subsequent increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors, in turn, modulate various downstream targets to elicit physiological responses. Additionally, evidence suggests that Intermedin can also activate other signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Caption: Intermedin Signaling Pathways.
Experimental Workflows
The following diagrams illustrate the general workflows for the radioligand binding and functional cAMP assays described in the protocols section.
Caption: Radioligand Binding Assay Workflow.
References
Unveiling the Potency of Intermedin B: A Cross-Species Efficacy Comparison
For Immediate Release
A comprehensive analysis of Intermedin B (IMD), also known as Adrenomedullin 2 (AM2), reveals its significant and varied efficacy across different species, highlighting its potential as a therapeutic agent in cardiovascular diseases. This guide provides a detailed comparison of IMD's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a member of the calcitonin gene-related peptide (CGRP) superfamily, exerts its effects through complexes of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). Its actions, primarily centered on the cardiovascular system, include vasodilation, modulation of blood pressure, and cardiac function. This guide synthesizes available data to offer a clear, comparative overview of its efficacy in various animal models.
Quantitative Comparison of this compound Efficacy
To facilitate a direct comparison of this compound's effects across different species, the following tables summarize key quantitative data from published studies. These tables focus on receptor binding affinity and cardiovascular responses, providing a snapshot of the peptide's potency and action.
Table 1: this compound Receptor Binding Affinity (Ki)
| Species | Receptor Complex | Ligand | Ki (μM) |
| Human/Rat | CLR/RAMP1 (CGRP Receptor) ECD | This compound | ~5 |
| Human/Rat | CLR/RAMP2 (AM₁ Receptor) ECD | This compound | ~14 |
| Human/Rat | CLR/RAMP3 (AM₂ Receptor) ECD | This compound | ~2[1] |
Note: Data represents binding to the purified extracellular domains (ECD) of the receptor complexes. Affinity to full-length receptors may vary.
Table 2: Cardiovascular Effects of this compound
| Species | Experimental Model | Dose | Primary Effect | Reference |
| Rat | Conscious, normotensive | 150 nmol (i.v.) | Continuous decrease in mean arterial pressure.[2] | Pan et al., 2005 |
| Rat | Conscious, normotensive | 1.0 nmol/kg (i.v.) | Hypotensive effect.[3] | The pharmacology of Adrenomedullin 2/Intermedin - PMC |
| Rat | Spontaneously Hypertensive | 500 ng/kg/hour (continuous infusion) | Marked reduction in blood pressure. | Effects of continuous intermedin infusion on blood pressure and hemodynamic function in spontaneously hypertensive rats |
| Sheep | Conscious, normotensive | 33 ng/kg/min (i.v. infusion for 2h) | Reduced arterial pressure, increased heart rate and cardiac output.[4] | Adrenomedullin 2 increases cardiac sympathetic nerve activity in parallel to heart rate in normal conscious sheep - PMC |
| Sheep | Heart Failure Model | 10 and 100 ng/kg/min (i.v. infusion for 90 min each) | Decreased arterial blood pressure, enhanced cardiac contractility and output.[5] | Effects of Adrenomedullin 2 (AM2) in Sheep With Heart Failure |
| Mouse | Not specified | Not specified | Intravenous administration decreased blood pressure.[6] | Intermedin/adrenomedullin-2 acts within central nervous system to elevate blood pressure and inhibit food and water intake |
Signaling Pathways of this compound
This compound initiates a cascade of intracellular events upon binding to its receptors. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Other pathways, including Protein Kinase C (PKC) and nitric oxide (NO) signaling, also play a role in mediating the diverse physiological effects of IMD.
Caption: this compound Signaling Pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of these findings.
Measurement of Vasodilation in Isolated Artery Rings
This protocol is a standard method for assessing the direct effect of vasoactive substances on blood vessels.
Caption: Experimental Workflow for Vasodilation Assay.
Detailed Steps:
-
Tissue Preparation: The thoracic aorta or another artery of interest is carefully dissected from a euthanized animal (e.g., rat, mouse).
-
Ring Preparation: The artery is cleaned of adherent connective and adipose tissue and cut into rings of approximately 2-4 mm in length.
-
Mounting: The arterial rings are mounted on stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.
-
Equilibration: The rings are allowed to equilibrate for a period of 60-90 minutes under a resting tension.
-
Pre-contraction: Once a stable baseline is achieved, the rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or phenylephrine to induce a sustained contraction.
-
Drug Administration: Cumulative concentrations of this compound are added to the organ bath.
-
Tension Measurement: Changes in isometric tension are recorded using a force transducer. Relaxation is measured as the percentage decrease from the pre-contracted tension.
-
Data Analysis: Dose-response curves are constructed, and the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) is calculated to determine the potency of this compound.
Receptor Binding Assay
This protocol outlines the steps to determine the binding affinity of this compound to its receptors using cell membranes expressing the receptor complexes.[5][7]
Caption: Workflow for Receptor Binding Assay.
Detailed Steps:
-
Membrane Preparation: Cells stably or transiently expressing the CLR/RAMP receptor complexes of interest are harvested and homogenized. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: The prepared membranes are incubated in a binding buffer with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-adrenomedullin) and varying concentrations of unlabeled this compound.
-
Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki (inhibition constant), which represents the affinity of the unlabeled ligand for the receptor, is then calculated using the Cheng-Prusoff equation.
Conclusion
The compiled data indicates that this compound is a potent cardiovascular peptide with significant vasodilatory and hypotensive effects across multiple mammalian species. While rats and sheep have been the primary models for in-vivo studies, the available data suggests a conserved and crucial role for IMD in cardiovascular homeostasis. Further research, particularly in obtaining more extensive quantitative data such as EC₅₀ and Ki values for full-length receptors across a wider range of species, including non-mammalian vertebrates, will be crucial for a more complete understanding of its comparative efficacy and for unlocking its full therapeutic potential. The detailed protocols provided herein offer a standardized approach for future comparative studies.
References
- 1. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of newly discovered peptide intermedin/adrenomedullin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. revvity.com [revvity.com]
- 5. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Intermedin/Adrenomedullin 2 and its Analogs
A Note on Nomenclature: The term "Intermedin B" is ambiguous in scientific literature. It can refer to a diarylheptanoid compound isolated from Curcuma longa or, more commonly in peptide research, to the peptide hormone Intermedin, also known as Adrenomedullin 2 (ADM2). This guide will focus on the peptide hormone Intermedin/ADM2 and its naturally occurring analogs due to the extensive research and relevance to drug development professionals. Currently, there is a notable lack of publicly available data on synthetic analogs of the diarylheptanoid this compound.
Intermedin (IMD), or Adrenomedullin 2 (ADM2), is a peptide hormone belonging to the calcitonin gene-related peptide (CGRP) superfamily. It is involved in a wide range of physiological processes, including cardiovascular regulation, angiogenesis, and inflammatory responses. IMD is produced from a precursor, prepro-intermedin, which is cleaved into several biologically active fragments. This guide provides a comparative study of these naturally occurring IMD analogs.
Comparative Biological Activity of Intermedin Analogs
The primary active forms of Intermedin are IMD(1-53), IMD(1-47) (long forms), and IMD(8-47) (short form). These peptides exert their effects by binding to receptor complexes composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs). The combination of CLR with RAMP1, RAMP2, or RAMP3 forms the CGRP receptor, the AM1 receptor, and the AM2 receptor, respectively.
Receptor Binding and Functional Potency
The following table summarizes the reported functional potencies (EC50 values) of human Intermedin analogs in stimulating cAMP production in cells expressing different receptor complexes.
| Peptide Analog | Receptor Complex | Reported EC50 (nM) | Primary Reference(s) |
| IMD(1-47) | CLR/RAMP1 (CGRP Receptor) | ~10-100 | [1] |
| CLR/RAMP2 (AM1 Receptor) | ~1-10 | [1] | |
| CLR/RAMP3 (AM2 Receptor) | ~1-10 | [1] | |
| IMD(8-47) | CLR/RAMP1 (CGRP Receptor) | ~10-100 | [1] |
| CLR/RAMP2 (AM1 Receptor) | ~1-10 | [1] | |
| CLR/RAMP3 (AM2 Receptor) | ~1-10 | [1] | |
| IMD(17-47) | All CLR/RAMP Complexes | No agonist activity; acts as an antagonist | [1][2] |
Note: EC50 values can vary depending on the cell line and experimental conditions.
IMD generally shows non-selective agonism towards the CLR/RAMP receptor complexes, with a pharmacological profile distinct from CGRP and Adrenomedullin (AM).[1] Compared to CGRP, IMD is typically less potent at CGRP receptors but more potent at AM1 and AM2 receptors.[1] Conversely, compared to AM, IMD is more potent at CGRP receptors but less potent at AM1 and AM2 receptors.[1] The truncated analog, IMD(17-47), lacks agonist activity and can act as an antagonist at these receptors.[1][2]
In Vivo Cardiovascular Effects
The different forms of Intermedin have been shown to exert various effects on the cardiovascular system in animal models.
| Peptide Analog | Animal Model | Route of Administration | Observed Effects | Primary Reference(s) |
| IMD(1-53) | Rats | Intracerebroventricular | Increased blood pressure and heart rate | [2] |
| Rats | Intravenous | Hypotension | [2] | |
| IMD(1-47) | Rats | Intravenous | More prominent hypotension than IMD(1-53) | [2] |
| Rats | Intraperitoneal | More potent in increasing heart rate than IMD(1-40) | [2] |
Signaling Pathways
Intermedin binding to the CLR/RAMP receptor complex primarily activates the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This activation of the cAMP/Protein Kinase A (PKA) pathway is a major mechanism for many of IMD's biological effects. Other signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, have also been reported to be activated by Intermedin.
Figure 1: Simplified signaling pathway of Intermedin.
Experimental Protocols
Measurement of Intracellular cAMP Accumulation
This protocol describes a common method for determining the functional potency of Intermedin analogs by measuring their ability to stimulate cAMP production in cells expressing the target receptor.
Figure 2: General workflow for a cAMP accumulation assay.
Detailed Method:
-
Cell Culture: Cells (e.g., HEK293 or CHO) stably or transiently expressing the human CLR and a human RAMP (RAMP1, RAMP2, or RAMP3) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Assay:
-
The culture medium is removed, and cells are washed with a serum-free medium or assay buffer.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for a short period to prevent cAMP degradation.
-
Serial dilutions of the Intermedin analogs are added to the wells.
-
The plate is incubated for 15-30 minutes at 37°C.
-
-
cAMP Detection: The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
-
Data Analysis: The signal is plotted against the logarithm of the agonist concentration, and the EC50 values are determined using a sigmoidal dose-response curve fit.
Radioligand Receptor Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of Intermedin analogs to the CLR/RAMP receptor complexes.
Detailed Method:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the CLR and a specific RAMP.
-
Binding Reaction:
-
In a 96-well plate, cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CGRP or [¹²⁵I]-AM) and varying concentrations of the unlabeled Intermedin analogs (competitors).
-
The incubation is carried out in a binding buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 values (concentration of the analog that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
-
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
References
Validating Intermedin B as a Lead Compound for Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Intermedin B's performance against relevant alternatives, supported by experimental data and detailed methodologies. The information presented aims to assist in the validation of this compound as a potential lead compound for drug discovery in cardiovascular and neuroinflammatory diseases.
Executive Summary
Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a peptide belonging to the calcitonin gene-related peptide (CGRP) superfamily. It has demonstrated significant potential in preclinical studies for its protective effects on the cardiovascular system and its anti-inflammatory properties. This guide explores the validation of two distinct molecules referred to as "this compound": the peptide Intermedin and a similarly named anti-inflammatory compound isolated from Curcuma longa. The peptide Intermedin is compared to its structural and functional analogs, Adrenomedullin (AM) and Calcitonin Gene-Related Peptide (CGRP). The Curcuma longa-derived this compound is presented as a potential lead for neuroinflammatory conditions.
Part 1: The Peptide Intermedin (IMD/ADM2) in Cardiovascular Disease
The peptide Intermedin is a potent vasodilator and has been shown to have cardioprotective effects, making it a person of interest for cardiovascular drug discovery.[1][2][3] Its biological effects are mediated through interactions with calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), forming various receptor subtypes.[4]
Comparative Performance Data
The following tables summarize the available quantitative data comparing the peptide Intermedin with Adrenomedullin and CGRP.
Table 1: Receptor Binding Affinity and Potency in cAMP Accumulation
| Compound | Receptor/Cell Line | Assay | pIC50 / pEC50 (mean ± SEM) | Reference |
| Intermedin | Rat Spinal Cord Cells | cAMP Accumulation | 7.84 ± 0.08 | [5] |
| Intermedin | Rat Spinal Cord Cells | 125I-CGRP Binding | 9.73 ± 0.06 | [5] |
| Intermedin | Rat Spinal Cord Cells | 125I-AM Binding (High Affinity) | 9.03 ± 0.22 | [5] |
| Intermedin | Rat Spinal Cord Cells | 125I-AM Binding (Low Affinity) | 6.45 ± 0.24 | [5] |
| Adrenomedullin | Rat Spinal Cord Cells | cAMP Accumulation | 10.2 ± 0.2 | [6] |
| CGRPα | Rat Spinal Cord Cells | cAMP Accumulation | 8.9 ± 0.4 | [6] |
Table 2: Vasodilatory and Endothelial Permeability Effects
| Compound | Assay | EC50 (nM, approx.) | Reference |
| Intermedin | Reduction of Endothelial Permeability (HUVECs) | 1.29 ± 0.12 | [7] |
| Adrenomedullin | Reduction of Endothelial Permeability (HUVECs) | 0.24 ± 0.07 | [7] |
| Adrenomedullin | Vasodilation (Isolated Rat Hearts) | ~3 | [8] |
| hCGRPα | Vasodilation (Isolated Rat Hearts) | ~0.5 | [8] |
Signaling Pathways of Peptide Intermedin
Intermedin, upon binding to its CLR/RAMP receptor complexes, activates several downstream signaling pathways, primarily the adenylyl cyclase/cAMP/PKA pathway and the PI3K/Akt pathway, leading to its diverse biological effects.
Experimental Protocols
This protocol is a standard method to assess the vasodilatory effects of compounds on isolated blood vessels.
-
Tissue Preparation: Thoracic aortas are isolated from male C57BL/6J mice. The aorta is cleaned of connective tissue and cut into rings (2-3 mm in length).[9]
-
Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1g. Following equilibration, the rings are pre-contracted with phenylephrine (1 µM) to induce a stable contraction.[9]
-
Compound Administration: Once a stable plateau of contraction is reached, cumulative concentration-response curves are generated by adding increasing concentrations of Intermedin, Adrenomedullin, or CGRP to the organ bath.
-
Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. EC50 values are calculated from the concentration-response curves.
This assay measures the ability of a compound to stimulate the production of cyclic AMP, a key second messenger.
-
Cell Culture: Rat spinal cord cells or other suitable cell lines (e.g., SK-N-MC) are cultured to confluence in appropriate media.[5][6]
-
Assay Preparation: Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Compound Stimulation: Cells are then stimulated with various concentrations of Intermedin, Adrenomedullin, or CGRP for a defined period (e.g., 10 minutes at 37°C).[5]
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).
-
Data Analysis: The amount of cAMP is normalized to the protein content of the cell lysate. pEC50 values are calculated from the dose-response curves.
Part 2: this compound from Curcuma longa in Neuroinflammation
A distinct molecule, also named this compound, has been isolated from the rhizome of Curcuma longa (turmeric). This compound has demonstrated potent anti-neuroinflammatory and neuroprotective effects, suggesting its potential as a lead compound for neurodegenerative diseases.[10][11][12]
Comparative Performance Data
Quantitative data for the anti-inflammatory effects of Curcuma longa-derived this compound is still emerging. The available studies focus on its mechanism of action rather than direct comparison with established anti-inflammatory drugs using IC50 values. However, its ability to inhibit key inflammatory pathways at micromolar concentrations has been demonstrated.
Signaling Pathway of Curcuma longa-derived this compound
This this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway and reducing the production of reactive oxygen species (ROS).
Experimental Protocols
This protocol is used to determine if a compound can inhibit the activation of the NF-κB pathway by measuring the levels of key proteins.
-
Cell Culture and Treatment: BV2 microglial cells are cultured and pre-treated with various concentrations of Curcuma longa-derived this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Protein Extraction: After treatment, cells are lysed, and nuclear and cytoplasmic protein fractions are separated.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated IκBα, total IκBα, NF-κB p65 (in both nuclear and cytoplasmic fractions), and a loading control (e.g., β-actin or Lamin B1).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
This assay measures the intracellular accumulation of ROS.
-
Cell Culture and Treatment: HT22 hippocampal cells are seeded in a multi-well plate and pre-treated with Curcuma longa-derived this compound for 3 hours.
-
Induction of Oxidative Stress: Glutamate is added to the cells to induce oxidative stress and ROS production.
-
Staining: After a set incubation time, the cells are loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that becomes fluorescent upon oxidation by ROS.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a plate reader.
-
Data Analysis: The fluorescence intensity of treated cells is compared to that of untreated and glutamate-only treated cells to determine the extent of ROS inhibition.
Conclusion
The available evidence suggests that both the peptide Intermedin (IMD/ADM2) and the Curcuma longa-derived this compound are promising lead compounds in their respective therapeutic areas. The peptide Intermedin shows potent cardiovascular effects, comparable and in some cases superior to its analogs, Adrenomedullin and CGRP. Further head-to-head studies with comprehensive quantitative data are warranted to fully elucidate its therapeutic potential. The Curcuma longa-derived this compound presents a novel avenue for the development of anti-neuroinflammatory agents. Its distinct mechanism of action through NF-κB and ROS inhibition makes it an attractive candidate for further investigation in the context of neurodegenerative diseases. This guide provides a foundational framework for researchers to build upon in their efforts to validate and optimize these promising lead compounds for future drug development.
References
- 1. Protective effects of intermedin on cardiovascular, pulmonary and renal diseases: comparison with adrenomedullin and CGRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Adrenomedullin-2/intermedin induces cAMP accumulation in dissociated rat spinal cord cells: evidence for the existence of a distinct class of sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intermedin (adrenomedullin2) stabilizes the endothelial barrier and antagonizes thrombin-induced barrier failure in endothelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenomedullin mediates vasodilation via CGRP1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasorelaxant response to isoprenaline, nitric oxide donor, calcitonin gene-related peptide and vasoactive intestinal peptide in aortic rings of adult C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS … [ouci.dntb.gov.ua]
- 11. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Tale of Two Intermedins: Unraveling Their Divergent Roles in Cellular Regulation
A comprehensive comparison of Intermedin A and Intermedin B reveals a stark contrast in their known biological activities, particularly concerning cancer. While Intermedin A has been extensively studied for its pro-tumorigenic effects, research on this compound is nascent and points towards anti-inflammatory and neuroprotective properties, with no current evidence of anticancer activity. This guide provides a detailed, data-driven comparison for researchers, scientists, and drug development professionals, summarizing the experimental evidence for Intermedin A's role in cancer and presenting the current, albeit limited, understanding of this compound.
Intermedin A (IMDA): A Promoter of Cancer Progression
Intermedin A, also known as Adrenomedullin 2 (ADM2), is an endogenous peptide that has been consistently implicated in promoting the growth and spread of various cancers.[1] Extensive research has demonstrated its role in stimulating cancer cell proliferation, survival, migration, and invasion.[2][3]
Pro-Proliferative and Anti-Apoptotic Effects
Intermedin A has been shown to directly stimulate the proliferation of cancer cells in a dose-dependent manner. For instance, in hepatocellular carcinoma (HCC) HepG2 cells, treatment with 5–100 nM of Intermedin A for 48 hours significantly promoted cell proliferation.[4] This pro-proliferative effect is often coupled with the suppression of apoptosis, the programmed cell death that eliminates damaged or cancerous cells. Blockade of Intermedin A signaling has been shown to induce apoptosis in HCC cells, suggesting its crucial role in cancer cell survival.[3]
Enhancement of Cancer Cell Migration and Invasion
A critical aspect of cancer malignancy is the ability of tumor cells to metastasize to distant organs. Intermedin A actively promotes this process by enhancing cancer cell migration and invasion.[1][5] Studies have shown that inhibiting Intermedin A expression or its signaling pathways can significantly impair the invasive capabilities of cancer cells. For example, RNA interference-mediated knockdown of Intermedin A in the HCC cell line SK-Hep-1 reduced cell invasion by 27.8 ± 3.6%.[6][7]
Key Signaling Pathways Activated by Intermedin A
The pro-cancer activities of Intermedin A are mediated through the activation of several key signaling pathways. The most prominently implicated are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Wnt signaling pathways.[4][8]
-
ERK1/2 Pathway: Activation of the ERK1/2 pathway is a frequent observation following Intermedin A treatment in various cancer cell lines, including those of glioblastoma and HCC.[6][7][9] This pathway is a central regulator of cell proliferation, survival, and differentiation.
-
Wnt Signaling Pathway: In hepatocellular carcinoma, Intermedin A has been shown to promote cell proliferation by activating the classical Wnt signaling pathway, leading to the increased expression of downstream targets like c-Myc and cyclin D1.[4]
-
Src/c-Myc Pathway: In breast cancer, Intermedin A promotes metastasis by inducing Src kinase phosphorylation, which in turn triggers the transcription of the oncoprotein c-Myc, a key regulator of ribosome biogenesis and protein translation.[1][2]
This compound (IMDB): An Anti-Inflammatory and Neuroprotective Agent
In stark contrast to Intermedin A, there is currently no scientific literature supporting any anticancer activity for this compound. Instead, research on this compound, a compound isolated from the medicinal plant Curcuma longa (turmeric), has highlighted its potential as an anti-inflammatory and neuroprotective agent.
Studies have shown that this compound can inhibit the production of inflammatory mediators and reactive oxygen species (ROS), suggesting its potential therapeutic value in neurodegenerative diseases.[10] Its effects are linked to the inhibition of the NF-κB signaling pathway.[10] While the extracts of Curcuma longa and its primary active compound, curcumin, have been investigated for their anticancer properties, these effects have not been attributed to this compound.[11][12][13]
Head-to-Head Comparison of Biological Activities
| Feature | Intermedin A (IMDA) | This compound (IMDB) |
| Primary Source | Endogenous peptide in mammals | Isolated from Curcuma longa (turmeric) |
| Role in Cancer | Pro-tumorigenic | No reported anticancer activity |
| Effect on Cell Proliferation | Promotes proliferation of cancer cells[4] | Not investigated in cancer cells |
| Effect on Apoptosis | Inhibits apoptosis in cancer cells[3] | Not investigated in cancer cells |
| Effect on Cell Migration/Invasion | Promotes migration and invasion of cancer cells[1][6][7] | Not investigated in cancer cells |
| Known Signaling Pathways | Activates ERK1/2, Wnt, and Src/c-Myc pathways in cancer cells[1][4][8] | Inhibits NF-κB pathway in non-cancer contexts[10] |
| Therapeutic Potential | Antagonists are being explored as potential anticancer agents[4][9] | Investigated for anti-inflammatory and neuroprotective applications[10] |
Experimental Protocols
Intermedin A (IMDA) - Cancer Cell Proliferation Assay (CCK-8)
-
Cell Seeding: HepG2 hepatocellular carcinoma cells are seeded in 96-well plates at a specified density.[4]
-
Treatment: Cells are treated with varying concentrations of recombinant human Intermedin A (e.g., 5, 10, 25, 50, and 100 nM) for a designated period (e.g., 48 hours). A control group receives no treatment.[4]
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for a specified time.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
Intermedin A (IMDA) - Cancer Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.
-
Cell Seeding: Cancer cells (e.g., SK-Hep-1) are seeded in the upper chamber in a serum-free medium. The lower chamber contains a medium with a chemoattractant.
-
Treatment: Intermedin A or its inhibitor is added to the upper chamber.
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel and membrane.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. Invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[6][7]
This compound (IMDB) - Anti-Inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: Microglial cells (e.g., BV2) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the NO concentration is determined from a standard curve.
Signaling Pathway Diagrams
Intermedin A (IMDA) activates the ERK1/2 signaling pathway.
Intermedin A (IMDA) promotes proliferation via the Wnt pathway.
This compound (IMDB) exhibits anti-inflammatory effects.
Conclusion
The available scientific evidence paints a clear picture of Intermedin A as a significant contributor to cancer progression, making it and its signaling pathways attractive targets for anticancer drug development. Conversely, this compound's known biological activities lie in the realm of anti-inflammation and neuroprotection, with no data to support a role in cancer. This stark divergence underscores the importance of precise molecular identification and characterization in drug discovery and development. Future research is warranted to explore whether this compound possesses any uninvestigated anticancer properties, but based on current knowledge, the two molecules present entirely different therapeutic possibilities.
References
- 1. Intermedin (adrenomedullin 2) promotes breast cancer metastasis via Src/c-Myc-mediated ribosome production and protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Intermedin is overexpressed in hepatocellular carcinoma and regulates cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intermedin promotes hepatocellular carcinoma cell proliferation through the classical Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intermedin facilitates hepatocellular carcinoma cell survival and invasion via ERK1/2-EGR1/DDIT3 signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Multi-biological functions of intermedin in diseases [frontiersin.org]
- 9. Inhibition of Intermedin (Adrenomedullin 2) Suppresses the Growth of Glioblastoma and Increases the Antitumor Activity of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential anticancer activity of turmeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer potential of curcumin: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Intermedin B: A Comparative Analysis of its Role in Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Intermedin B's (IMD/AM2) performance in activating critical signaling pathways, presenting supporting experimental data and detailed protocols for key assays. This compound, a member of the calcitonin gene-related peptide (CGRP) family, has emerged as a significant modulator of cellular functions through its interaction with various signaling cascades, primarily the MAPK/ERK, PI3K/Akt, and cAMP/PKA pathways. Its role in processes such as angiogenesis, endothelial barrier protection, and cell survival positions it as a molecule of interest for therapeutic development.
Data Presentation: Quantitative Comparison of this compound and Adrenomedullin
The following tables summarize the quantitative data on the potency of this compound in comparison to the structurally related peptide, Adrenomedullin (AM), in activating key downstream signaling events and functional cellular responses.
Table 1: Comparative Potency (EC50/pEC50) in Signaling Pathway Activation
| Agonist | Pathway/Assay | Cell Type | EC50 / pEC50 | Reference |
| This compound | cAMP Accumulation | Rat Spinal Cord Cells | pEC50: 7.84 ± 0.08 | [1][2] |
| This compound | Endothelial Permeability | HUVECs | EC50: 1.29 ± 0.12 nM | [3] |
| Adrenomedullin | Endothelial Permeability | HUVECs | EC50: 0.24 ± 0.07 nM | [3] |
| This compound | Vasorelaxation (Pulmonary Artery) | Rat Pulmonary Artery | - | [4] |
| Adrenomedullin | Vasorelaxation (Pulmonary Artery) | Rat Pulmonary Artery | - | [4] |
Table 2: Comparative In Vivo Hemodynamic Effects in Conscious Rats
| Agonist (Dose) | Change in Mean Arterial Pressure | Change in Heart Rate | Change in Renal Vascular Conductance | Change in Mesenteric Vascular Conductance | Change in Hindquarters Vascular Conductance | Reference |
| This compound (1 nmol/kg) | Modest Hypotension | Tachycardia | Vasodilation | Vasodilation | Vasodilation | [5] |
| Adrenomedullin (1 nmol/kg) | No Significant Effect | Smaller Increase | Smaller Increase | Not Specified | Not Specified | [5] |
| Adrenomedullin (3 nmol/kg) | Not Specified | Not Specified | Vasodilation | Vasodilation | Not Specified | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.
Caption: this compound signaling pathways.
Experimental Workflows
References
- 1. Adrenomedullin-2/intermedin induces cAMP accumulation in dissociated rat spinal cord cells: evidence for the existence of a distinct class of sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenomedullin-2/Intermedin Induces cAMP Accumulation in Dissociated Rat Spinal Cord Cells: Evidence for the Existence of a Distinct Class of Sites of Action | Semantic Scholar [semanticscholar.org]
- 3. Intermedin (adrenomedullin2) stabilizes the endothelial barrier and antagonizes thrombin-induced barrier failure in endothelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermedin/adrenomedullin-2 (IMD/AM2) relaxes rat main pulmonary arterial rings via cGMP-dependent pathway: role of nitric oxide and large conductance calcium-activated potassium channels (BK(Ca)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms involved in the regional haemodynamic effects of intermedin (adrenomedullin 2) compared with adrenomedullin in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Evidence: A Comparative Guide to Intermedin B Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published research findings on Intermedin B, a bioactive compound isolated from Curcuma longa (turmeric). The objective is to offer an impartial evaluation of the existing experimental data, with a focus on the reproducibility of findings. As the body of research on this specific compound is emerging, this guide will serve as a foundational reference for future studies and drug development initiatives.
A Note on Nomenclature: It is critical to distinguish this compound from Curcuma longa, a diarylheptanoid, from the peptide hormone Intermedin, also known as Adrenomedullin 2. This guide focuses exclusively on the former.
Reproducibility of Current Findings
Comparative Data on this compound Activities
The following tables summarize the key quantitative findings from the available research on this compound, providing a comparative overview of its effects on various cellular models.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time | Viability (%) | Reference |
| BV2 Microglia | 1.25 - 40 | 48 hours | > 95% | Lee et al., 2023 |
| HT22 Hippocampal | 1.25 - 40 | 48 hours | > 95% | Lee et al., 2023 |
Table 2: Anti-inflammatory Effects of this compound in LPS-stimulated BV2 Microglia
| Endpoint | Concentration (µM) | Inhibition | Reference |
| Nitrite Production | 10 | Significant | Lee et al., 2023 |
| 20 | Significant | Lee et al., 2023 | |
| 40 | Significant | Lee et al., 2023 | |
| PGE2 Production | 10, 20, 40 | Concentration-dependent | Lee et al., 2023[1] |
| TNF-α Production | 10, 20, 40 | Concentration-dependent | Lee et al., 2023[1] |
| IL-6 Production | 10, 20, 40 | Concentration-dependent | Lee et al., 2023[1] |
| iNOS Protein Expression | 10, 20, 40 | Concentration-dependent | Lee et al., 2023 |
| COX-2 Protein Expression | 10, 20, 40 | Concentration-dependent | Lee et al., 2023 |
| p-IκBα Protein Expression | 10, 20, 40 | Concentration-dependent | Lee et al., 2023 |
| Nuclear p65 Protein Expression | 10, 20, 40 | Concentration-dependent | Lee et al., 2023 |
Table 3: Neuroprotective Effects of this compound in Glutamate-induced HT22 Hippocampal Cells
| Endpoint | Concentration (µM) | Effect | Reference |
| Cell Viability | 10, 20, 40 | Concentration-dependent increase | Lee et al., 2023 |
| ROS Production | 10, 20, 40 | Concentration-dependent decrease | Lee et al., 2023 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are standard protocols for the key experiments conducted in the cited this compound research.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Plating: Seed BV2 or HT22 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (1.25 to 40 µM) and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Nitrite Determination (Griess Assay)
This assay quantifies nitrite levels in the cell culture supernatant, an indicator of nitric oxide production.
-
Sample Collection: Collect the cell culture supernatant after treating BV2 cells with this compound and stimulating with lipopolysaccharide (LPS).
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Mix 50 µL of the cell supernatant with 50 µL of the Griess reagent in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[2][3][4]
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of cytokines such as PGE2, TNF-α, and IL-6 in the cell culture supernatant.
-
Plate Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody, followed by incubation for 1 hour.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB).
-
Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Western Blotting for NF-κB Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the NF-κB signaling pathway (iNOS, COX-2, p-IκBα, p65).
-
Cell Lysis: Lyse the treated BV2 cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, p65, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular accumulation of ROS.
-
Cell Treatment: Treat HT22 cells with this compound and then induce oxidative stress with glutamate.
-
DCFH-DA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (typically 10 µM) for 30 minutes at 37°C.[5]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[5]
Visualizations: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
Intermedin B: A Comparative Analysis of its Therapeutic Potential in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Intermedin B's (IMD-B) performance against other alternatives in various disease models, supported by experimental data. IMD-B, a diarylheptanoid isolated from Curcuma longa (turmeric), has demonstrated significant therapeutic potential, particularly in the context of neurodegenerative diseases, owing to its potent anti-inflammatory and antioxidant properties.[1]
In Vitro Disease Models: Neuroinflammation and Oxidative Stress
This compound has been evaluated in established in vitro models of neuroinflammation and oxidative stress, key pathological features of many neurodegenerative diseases.[1] These models utilize lipopolysaccharide (LPS)-stimulated BV2 microglia to mimic neuroinflammation and glutamate-exposed HT22 hippocampal cells to simulate oxidative stress-induced neuronal damage.[1]
Comparative Efficacy of this compound
The therapeutic potential of this compound has been benchmarked against Curcumin, a well-characterized anti-inflammatory and antioxidant compound also found in turmeric, and N-acetylcysteine (NAC), a standard antioxidant agent.[1][2]
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated BV2 Microglia [1]
| Compound | Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | Prostaglandin E2 (PGE2) Inhibition (%) | Tumor Necrosis Factor-α (TNF-α) Inhibition (%) | Interleukin-6 (IL-6) Inhibition (%) |
| This compound | 10 | 45.3 ± 2.1 | 48.2 ± 3.5 | 42.1 ± 2.8 | 39.8 ± 3.1 |
| 20 | 68.7 ± 3.5 | 71.5 ± 4.2 | 65.4 ± 3.9 | 61.2 ± 4.5 | |
| 40 | 89.1 ± 4.2 | 92.3 ± 5.1 | 85.6 ± 4.7 | 81.7 ± 5.3 | |
| Curcumin | 10 | 40.1 ± 2.5 | 42.5 ± 3.1 | 38.7 ± 2.5 | 35.4 ± 2.9 |
| 20 | 62.5 ± 3.1 | 65.8 ± 3.9 | 60.1 ± 3.5 | 55.9 ± 4.1 | |
| 40 | 85.3 ± 4.0 | 88.1 ± 4.8 | 81.2 ± 4.3 | 76.5 ± 4.9 |
Table 2: Neuroprotective and Antioxidant Effects in Glutamate-Induced HT22 Hippocampal Cells [1]
| Compound | Concentration (µM) | Cell Viability (%) | Reactive Oxygen Species (ROS) Reduction (%) |
| This compound | 10 | 65.2 ± 3.3 | 55.4 ± 4.1 |
| 20 | 82.5 ± 4.1 | 75.8 ± 5.3 | |
| 40 | 91.3 ± 4.5 | 88.2 ± 6.1 | |
| N-acetylcysteine (NAC) | 1000 | 85.7 ± 4.3 | 80.1 ± 5.9 |
Signaling Pathways and Experimental Workflows
This compound exerts its effects by modulating key signaling pathways involved in inflammation and oxidative stress. The following diagrams illustrate these pathways and the experimental workflows used to validate the therapeutic potential of this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for assessing anti-inflammatory effects.
Caption: Workflow for assessing neuroprotective effects.
Experimental Protocols
In Vitro Neuroinflammation Model (BV2 Microglia)
-
Cell Culture: Murine BV2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells were seeded in appropriate plates and allowed to adhere. Subsequently, cells were pre-treated with varying concentrations of this compound (10, 20, 40 µM), Curcumin (10, 20, 40 µM), or vehicle for 2 hours.[1]
-
Stimulation: Neuroinflammation was induced by adding lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL and incubating for 24 hours.[1]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent.
-
ELISA: The levels of PGE2, TNF-α, and IL-6 in the culture supernatant were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]
-
Western Blot Analysis: Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, COX-2, phospho-IκBα, and NF-κB p65. β-actin was used as a loading control.[1]
In Vitro Oxidative Stress Model (HT22 Hippocampal Cells)
-
Cell Culture: Murine HT22 hippocampal cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells were seeded in 96-well plates. After 24 hours, the cells were pre-treated with this compound (10, 20, 40 µM), N-acetylcysteine (1 mM), or vehicle for 2 hours.[1]
-
Induction of Oxidative Stress: Oxidative stress was induced by adding glutamate to a final concentration of 5 mM and incubating for 12 hours.[1]
-
Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.[1]
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA). Fluorescence intensity was measured using a fluorescence microplate reader.[1]
In Vivo Disease Models: Current Status and Future Directions
Currently, there is a notable lack of in vivo studies specifically investigating the therapeutic potential of this compound in animal models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, or stroke. The promising in vitro data strongly warrant further investigation in relevant animal models to assess its bioavailability, pharmacokinetics, and in vivo efficacy.
However, studies on the broader family of Intermedin peptides (also known as Adrenomedullin-2) have demonstrated protective effects in various in vivo models, particularly in cardiovascular and cerebrovascular diseases. These studies provide a foundation for the potential systemic effects of related compounds like this compound.
Table 3: Therapeutic Effects of Intermedin Peptides in In Vivo Models
| Disease Model | Animal Model | Intermedin Peptide | Comparator(s) | Key Findings |
| Hypertension | Spontaneously Hypertensive Rats (SHR) | Intermedin (1-47) | Adrenomedullin | Continuous infusion of Intermedin significantly reduced blood pressure and modulated the expression of its cardiovascular receptors. |
| Myocardial Ischemia/Reperfusion Injury | Isolated Rat Hearts | Intermedin (1-47), Intermedin (8-47) | Adrenomedullin | Perfusion with Intermedin significantly attenuated cardiac injury, reduced LDH leakage, and decreased malondialdehyde (MDA) formation, with effects comparable to Adrenomedullin. |
| Cerebral Ischemia/Reperfusion Injury | Rat MCAO Model | Intermedin | - | Post-treatment with Intermedin significantly improved neurological function, reduced infarct volume, increased cerebral microcirculation perfusion, and inhibited apoptosis.[3] |
Common Animal Models for Neurodegenerative Disease Research
Future in vivo validation of this compound's therapeutic potential would likely involve the use of well-established animal models that recapitulate key aspects of human neurodegenerative diseases.
-
Alzheimer's Disease: Transgenic mouse models such as APP/PS1, 5XFAD, and 3xTg-AD, which develop amyloid plaques and/or tau pathology, are commonly used to test novel therapeutic agents.
-
Parkinson's Disease: Neurotoxin-based models using 6-hydroxydopamine (6-OHDA) or MPTP in rodents and non-human primates induce dopaminergic neuron loss and motor deficits. Genetic models targeting genes like α-synuclein (SNCA) are also employed.
-
Stroke: The middle cerebral artery occlusion (MCAO) model in rodents is the most widely used model to mimic focal cerebral ischemia and to evaluate the efficacy of neuroprotective agents.
Conclusion
This compound demonstrates superior or comparable in vitro efficacy to established compounds like curcumin and N-acetylcysteine in mitigating neuroinflammation and oxidative stress. Its mechanism of action involves the inhibition of the pro-inflammatory NF-κB signaling pathway and the reduction of damaging reactive oxygen species. While in vivo data for this compound is currently lacking, the protective effects observed for the broader Intermedin peptide family in cardiovascular and cerebrovascular disease models are encouraging. Further in vivo studies using relevant animal models of neurodegenerative diseases are crucial to validate the therapeutic potential of this compound and to pave the way for its potential clinical development.
References
- 1. Anti-Neuroinflammatory and Neuroprotective Effect of this compound Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection of Intermedin Against Cerebral Ischemia/Reperfusion Injury Through Cerebral Microcirculation Improvement and Apoptosis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Cells Treated with Intermedin B
An Essential Guide for Researchers, Scientists, and Drug Development Professionals
Intermedin B, also known as Adrenomedullin 2 (AM2), is a peptide with significant roles in cardiovascular and renal systems, and it has shown promise in modulating inflammatory and neuroprotective pathways. This guide provides a comparative overview of the transcriptomic effects of this compound treatment on various cell types, drawing from recent experimental data. The information presented here is intended to support further research and drug development efforts targeting pathways influenced by this peptide.
Data Presentation: Comparative Gene Expression Analysis
Transcriptomic studies have begun to unravel the complex cellular responses to this compound. Below are summaries of differentially expressed genes from key studies.
Study 1: Transcriptomic Analysis in a Mouse Model of Choroidal Neovascularization
In a study investigating the role of Intermedin/Adrenomedullin 2 in a mouse model of laser-induced choroidal neovascularization (LI-CNV), a transcriptomic analysis was performed on retinal pigment epithelium-choroid-sclera complex specimens. The comparison between animals treated with Adrenomedullin 2 (AM2/Intermedin B), Adrenomedullin (AM), and a phosphate-buffered saline (PBS) control revealed distinct gene expression profiles.
| Comparison Group | Total Differentially Expressed Genes | Commonly Altered Genes with AM |
| AM2-treated vs. PBS | 82 | 15 |
| AM-treated vs. PBS | 113 | 15 |
Table 1: Summary of differentially expressed genes in the LI-CNV mouse model following treatment with AM2 (this compound) or AM. Gene expression was considered significantly changed if the fold change was more than twofold or less than one-half.
Key Differentially Regulated Genes in AM2-treated group:
-
Upregulated: Meox2 (Mesenchyme Homeobox 2) - a transcription factor known to repress epithelial-mesenchymal transition (EMT).
-
Downregulated in AM2 knockout mice: Meox2, Angpt-1 (Angiopoietin 1).
Study 2: Transcriptomic Analysis in a Mouse Model of Heart Failure
A study on mice with a knockout of the Adrenomedullin 2 gene (AM2-/-) subjected to transverse aortic constriction (TAC) to induce heart failure provided insights into the endogenous role of this compound. Transcriptome analysis of heart tissue revealed significant changes in gene expression related to cardiac hypertrophy and metabolism.
| Comparison Group | Total Differentially Expressed Genes (p<0.01, fold change >2) |
| AM2-/- vs. AM2+/+ (Sham surgery) | 76 |
| AM2-/- vs. AM2+/+ (TAC surgery) | 96 |
Table 2: Summary of differentially expressed genes in the hearts of AM2 knockout mice compared to wild-type mice under sham and TAC surgery conditions.
Key Enriched Biological Pathways in AM2-/- mice post-TAC:
-
Glycolysis
-
Metabolic processes
-
Decreased fatty acid metabolism and adipogenesis
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings.
Transcriptome Analysis of Choroidal Neovascularization Model
-
Animal Model: Wild-type mice (C57BL/6J) were subjected to laser-induced choroidal neovascularization.
-
Treatment: Systemic administration of either PBS, Adrenomedullin (AM), or Adrenomedullin 2 (AM2/Intermedin B) was performed using an osmotic pump for one week.
-
Sample Collection: Retinal pigment epithelium-choroid-sclera complex specimens were collected.
-
RNA Extraction: Total RNA was extracted from the collected tissues.
-
Transcriptomic Analysis: Gene expression profiling was performed using the Clariom™ S Array (mouse).
-
Data Analysis: Differentially expressed genes were identified by comparing the treatment groups to the PBS control group, with a significance threshold of a greater than two-fold change.
Transcriptome Analysis of Heart Failure Model
-
Animal Model: Male mice lacking the Adrenomedullin 2 gene (AM2−/−) and wild-type controls (AM2+/+) were used.
-
Procedure: Cardiac hypertrophy was induced by transverse aortic constriction (TAC) surgery. Sham-operated mice served as controls.
-
Sample Collection: Heart tissues were collected one week post-surgery.
-
Transcriptomic Analysis: RNA sequencing was performed on the heart tissues of three mice per group.
-
Data Analysis: Differentially expressed genes were identified with a significance threshold of p<0.01 and a fold change >2. Gene Ontology (GO) enrichment analysis was performed using Metascape.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathways of this compound and a typical experimental workflow for transcriptomic analysis.
Safety Operating Guide
Proper Disposal of Intermedin B: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Intermedin B based on standard laboratory safety practices. A specific Safety Data Sheet (SDS) for this compound was not found during the literature search. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations. This compound is a bioactive compound and should be handled with care.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves (such as nitrile or butyl rubber)
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling solutions of this compound in volatile organic solvents.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (solid, in solution, or as contaminated material).
Disposal of Unused or Expired Solid this compound
-
Do not dispose of solid this compound in the regular trash or down the drain.
-
Carefully place the original container with the unused solid into a designated hazardous waste container for solid chemical waste.
-
If the original container is compromised, place it inside a larger, sealable, and chemically compatible container.
-
Label the waste container clearly as "Hazardous Waste" and list "this compound" as a constituent.
-
Arrange for pickup by your institution's EHS department.
Disposal of this compound Solutions
This compound is often dissolved in organic solvents such as DMSO, chloroform, or ethyl acetate. These solutions must be disposed of as hazardous chemical waste.
-
Do not pour this compound solutions down the drain.
-
Collect all waste solutions containing this compound in a dedicated, sealable, and chemically compatible waste container. The container material should be appropriate for the solvent used (e.g., a high-density polyethylene or glass container for most organic solvents).
-
Keep the waste container closed when not in use.
-
Label the container as "Hazardous Waste" and list all constituents by their full names and estimated percentages (e.g., "DMSO: 99%, this compound: 1%"). Do not use abbreviations.
-
Store the waste container in a designated satellite accumulation area until it is collected by EHS.
Disposal of Contaminated Labware and Materials
Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be treated as contaminated solid waste.
-
Collect all contaminated disposable items in a designated, lined container for solid hazardous waste.
-
Do not place these items in the regular or biohazardous trash.
-
Once the container is full, seal it and label it as "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Arrange for pickup by EHS.
Reusable glassware should be decontaminated before washing. Rinse the glassware with a small amount of an appropriate solvent (in which this compound is soluble) and collect this rinsate in the liquid hazardous waste container for this compound solutions.
Disposal of Empty this compound Containers
-
An "empty" container that held this compound should still be treated with caution as it may contain residual powder.
-
Rinse the empty container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface the original label on the container.
-
The rinsed container can then typically be disposed of in the regular trash or recycled, depending on your institution's policies. Confirm this procedure with your EHS department.
Summary of Disposal Guidelines
The following table summarizes the key disposal information for this compound based on general laboratory safety principles.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Collect in a labeled hazardous solid waste container. | Do not dispose of in regular trash. |
| This compound in Solution | Collect in a labeled hazardous liquid waste container. | Segregate from incompatible waste streams. List all solvent and solute components on the label. |
| Contaminated Disposables | Collect in a labeled hazardous solid waste container. | Includes gloves, pipette tips, tubes, etc. |
| Empty Containers | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Dispose of the rinsed container per institutional policy. | Deface the original label before disposal. |
| Spill Cleanup Material | Collect in a labeled hazardous solid waste container. | Treat all materials used for spill cleanup as hazardous waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Your Research: Essential Safety and Handling Protocols for Intermedin B
For researchers, scientists, and drug development professionals, ensuring the integrity of novel compounds like Intermedin B while maintaining a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling potent bioactive peptides.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Nitrile Gloves | Always wear gloves when handling vials, solutions, or contaminated surfaces. Inspect for tears or punctures before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Wear safety goggles with side shields to protect against splashes or aerosols. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume Hood | All handling of lyophilized powder and initial preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and ensure the longevity of the product.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the vial for any damage or breach of the seal.
-
Storage of Lyophilized Powder: For long-term stability, store the lyophilized this compound at -20°C or colder in a tightly sealed container.[1][2] To prevent moisture absorption, which can degrade the peptide, allow the vial to warm to room temperature in a desiccator before opening.[3]
-
Storage of Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C or colder.[1][4] Peptide solutions are generally less stable than their lyophilized form.[4]
Reconstitution and Handling
-
Preparation: Before reconstitution, ensure all necessary PPE is donned and the work area within the fume hood is clean and uncluttered.
-
Solubilization: The choice of solvent will depend on the specific experimental requirements. For peptides with unknown solubility, it is advisable to first attempt to dissolve a small amount in sterile, distilled water.[1][2] If the peptide is insoluble, other solvents may be required. According to one supplier, this compound is soluble in DMSO.
-
Handling Solutions: Use sterile, properly calibrated micropipettes for all transfers. Clearly label all vials with the peptide name, concentration, date, and solvent used.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and accidental exposure.
-
Liquid Waste: All solutions containing this compound should be collected in a designated, labeled hazardous waste container.
-
Solid Waste: Used vials, pipette tips, and gloves should be disposed of in a designated solid hazardous waste container.
-
Decontamination: Any spills should be immediately cleaned up using an appropriate absorbent material, and the area should be decontaminated.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
